molecular formula C13H7BrCl2O B1271398 4-Bromo-3',4'-dichlorobenzophenone CAS No. 844879-06-7

4-Bromo-3',4'-dichlorobenzophenone

Cat. No.: B1271398
CAS No.: 844879-06-7
M. Wt: 330 g/mol
InChI Key: LHPSEBRBIWMBMU-UHFFFAOYSA-N
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Description

4-Bromo-3',4'-dichlorobenzophenone is a useful research compound. Its molecular formula is C13H7BrCl2O and its molecular weight is 330 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPSEBRBIWMBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373623
Record name 4-Bromo-3',4'-dichlorobenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-06-7
Record name 4-Bromo-3',4'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3',4'-dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Benzophenones

The benzophenone scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic placement of halogen atoms on the phenyl rings can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, less-documented member of this class: 4-Bromo-3',4'-dichlorobenzophenone. While this compound is not extensively cataloged, its synthesis and properties can be confidently projected based on established principles of organic chemistry and data from closely related analogs. This document serves as a comprehensive technical guide, offering a proposed synthesis, predicted physicochemical and spectral properties, and potential applications to empower researchers in its utilization.

Chemical Identity and Predicted Properties

While a specific CAS number for this compound, systematically named (4-bromophenyl)(3,4-dichlorophenyl)methanone, is not readily found in major chemical databases, its fundamental properties can be reliably estimated.

PropertyPredicted ValueRationale / Source
Molecular Formula C₁₃H₇BrCl₂OBased on chemical structure
Molecular Weight 329.99 g/mol Calculated from atomic weights
Appearance White to off-white crystalline solidInferred from similar benzophenones[1]
Melting Point 130-140 °C (estimated)Interpolated from related compounds
Solubility Insoluble in water; soluble in organic solvents like Toluene, Dichloromethane, and AcetoneGeneral property of benzophenones

Proposed Synthesis: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation.[3] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, mediated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] There are two primary pathways to the target molecule, the choice of which may depend on the commercial availability and reactivity of the starting materials.

Pathway A: Acylation of 1,2-dichlorobenzene with 4-bromobenzoyl chloride. Pathway B: Acylation of bromobenzene with 3,4-dichlorobenzoyl chloride.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group and facilitating the formation of the resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring. Subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the final ketone product.[3]

Diagram: Proposed Synthesis via Friedel-Crafts Acylation

G cluster_path_a Pathway A cluster_path_b Pathway B A1 1,2-Dichlorobenzene A_reagents + AlCl₃ A1->A_reagents A2 4-Bromobenzoyl Chloride A2->A_reagents Product This compound A_reagents->Product Friedel-Crafts Acylation B1 Bromobenzene B_reagents + AlCl₃ B1->B_reagents B2 3,4-Dichlorobenzoyl Chloride B2->B_reagents B_reagents->Product Friedel-Crafts Acylation

A schematic of the two proposed Friedel-Crafts acylation routes.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on Pathway A and is adapted from established procedures for the acylation of deactivated aromatic rings.[5]

Materials and Reagents:

  • 1,2-Dichlorobenzene

  • 4-Bromobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous)

  • Hydrochloric Acid (concentrated)

  • Sodium Carbonate solution (10%)

  • Anhydrous Sodium Sulfate

  • Hexane

Procedure:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas).

  • Charging Reagents: To the flask, add 1,2-dichlorobenzene (1.1 equivalents) and 4-bromobenzoyl chloride (1.0 equivalent). Begin stirring to form a homogeneous solution.

  • Catalyst Addition: Cautiously add anhydrous aluminum chloride (1.2 equivalents) portion-wise to the stirred solution. The addition is exothermic and will be accompanied by the evolution of HCl gas.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene (3x). Combine the organic layers and wash sequentially with water (2x) and 10% sodium carbonate solution (2x) to remove any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and toluene, to yield the pure this compound.

Characterization and Analytical Techniques

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

Predicted Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show a complex pattern in the aromatic region (approx. 7.2-7.8 ppm). The protons on the 4-bromophenyl ring should appear as two doublets (an AA'BB' system). The three protons on the 3,4-dichlorophenyl ring will present as a doublet, a single (or very finely split) peak, and a doublet of doublets.

  • ¹³C NMR: The spectrum will show 13 distinct carbon signals. The carbonyl carbon will be the most downfield signal (approx. 194-196 ppm). The aromatic region will display signals for the 12 aromatic carbons, with their chemical shifts influenced by the halogen substituents.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1660-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight.

The accurate quantification and purity assessment of halogenated benzophenones can be achieved using methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Applications in Drug Development and Research

Halogenated benzophenones are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[6] Their rigid diaryl ketone structure makes them excellent scaffolds for presenting functional groups in specific spatial orientations.

  • Anticancer Research: Many multi-ring aromatic structures are investigated for their potential to intercalate with DNA or inhibit key enzymes in cancer cell proliferation.

  • Anti-inflammatory Agents: The benzophenone core is found in several compounds with anti-inflammatory activity.[1]

  • Antimicrobial Development: The lipophilic nature of halogenated aromatics can enhance cell membrane permeability, a desirable trait in the development of new antimicrobial agents.

  • Material Science: Benzophenones are widely used as photoinitiators in UV-curing applications for inks, coatings, and adhesives.[6]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and product.

  • Ventilation: All steps of the synthesis, particularly the Friedel-Crafts reaction which evolves HCl gas, must be performed in a well-ventilated fume hood.

  • Handling of Reagents: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with care in a dry environment. Acyl chlorides are lachrymatory and corrosive.

  • Storage: Store the final product in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound represents a promising, albeit under-explored, chemical entity. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential application. By leveraging the principles of Friedel-Crafts acylation and drawing upon data from analogous compounds, researchers are well-equipped to synthesize and investigate this molecule, potentially unlocking new opportunities in medicinal chemistry and material science.

References

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  • Method for synthesizing 2,4-Dichlorobenzoyl chloride. (n.d.). Google Patents.
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  • (4-Bromophenyl)-(3,4-diethoxyphenyl)methanone. (2026, January 18). PubChem. Retrieved January 23, 2026, from [Link]

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  • NMR Analysis of Substituted Benz. (n.d.). Oregon State University. Retrieved January 23, 2026, from [Link]

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  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023, January 12). MDPI. Retrieved January 23, 2026, from [Link]

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  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023, August 4). RSC Publishing. Retrieved January 23, 2026, from [Link]

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  • The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to : | 12. (2023, January 4). YouTube. Retrieved January 23, 2026, from [Link]

  • Microwave-assisted synthesis of novel[7] oxazine derivatives as potent anti- bacterial and antioxidant agents. (2024, October 11). arkat usa. Retrieved January 23, 2026, from [Link]

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Sources

4-Bromo-3',4'-dichlorobenzophenone molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-3',4'-dichlorobenzophenone: Synthesis, Characterization, and Applications

Introduction

Halogenated benzophenones are a pivotal class of compounds in organic synthesis and medicinal chemistry, serving as versatile scaffolds and key intermediates in the development of novel therapeutic agents. Their unique electronic and steric properties, conferred by the halogen substituents, allow for diverse chemical modifications and biological activities. This guide provides a comprehensive technical overview of this compound, a specific derivative with significant potential for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, analytical validation, and prospective applications, offering field-proven insights grounded in established chemical principles.

Section 1: Chemical Identity and Physicochemical Properties

The structural foundation of this compound is a diaryl ketone framework. One phenyl ring is substituted with a bromine atom at the para-position (position 4), while the second phenyl ring is substituted with two chlorine atoms at the meta- and para-positions (positions 3' and 4'). This specific substitution pattern dictates its reactivity and physical characteristics.

The bromine atom, a good leaving group in nucleophilic substitution and a key participant in cross-coupling reactions, provides a primary handle for synthetic elaboration. The dichlorinated phenyl ring's electronic nature influences the reactivity of the ketone group and contributes to the molecule's overall lipophilicity, a critical parameter in drug design.

Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical Data Summary
PropertyValueSource/Method
Molecular Formula C₁₃H₇BrCl₂O-
Molecular Weight 330.01 g/mol Calculated
Appearance Likely an off-white to pale yellow crystalline solidInferred from similar compounds[1]
Melting Point Estimated 120-150 °CInferred from related structures[1][2]
Solubility Soluble in common organic solvents (e.g., acetone, ethanol, ether); Insoluble in waterInferred from related structures[1]
CAS Number Not assigned-

Section 2: Synthesis and Purification

The most logical and industrially scalable approach for synthesizing this compound is the Friedel-Crafts acylation reaction. This well-established method is a cornerstone of aromatic ketone synthesis.

Synthesis Workflow: Friedel-Crafts Acylation

The reaction involves the electrophilic acylation of 1-bromo-2,3-dichlorobenzene with 4-bromobenzoyl chloride, using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_purification Purification cluster_product Final Product A 4-Bromobenzoyl Chloride D Reaction in Inert Solvent (e.g., Dichloromethane) A->D B 1,2-Dichlorobenzene B->D C Aluminum Chloride (AlCl₃) C->D Catalyzes E Aqueous Workup (Quench with HCl/Ice) D->E 1. F Extraction & Drying E->F 2. G Recrystallization (e.g., from Ethanol/Hexane) F->G 3. H This compound G->H 4.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is kept under an inert atmosphere.

  • Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent like dichloromethane (DCM).

  • Acyl Chloride Addition: 4-Bromobenzoyl chloride (1.0 equivalent) is dissolved in DCM and added dropwise to the stirred AlCl₃ suspension at 0 °C. The formation of the acylium ion complex is observed.

  • Aromatic Substrate Addition: 1,2-Dichlorobenzene (1.0 to 1.2 equivalents) is added dropwise, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or LC-MS).

  • Quenching: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

  • Workup: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford the pure this compound.

Causality Behind Choices:

  • Inert Atmosphere: Prevents moisture from reacting with the highly hygroscopic AlCl₃ catalyst, which would deactivate it.

  • Low Temperature Addition: The reaction is exothermic; controlling the temperature prevents side reactions and ensures regioselectivity.

  • Acidic Workup: Essential for breaking down the product-catalyst complex and removing the aluminum salts into the aqueous phase.

Section 3: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.

Analytical TechniqueExpected Results & Interpretation
¹H NMR A complex aromatic region (7.0-8.0 ppm) is expected. The signals will show splitting patterns (doublets, triplets, doublet of doublets) consistent with the trisubstituted and disubstituted phenyl rings. Integration of the peaks should correspond to the 7 aromatic protons.
¹³C NMR Approximately 13 distinct carbon signals are expected, including a downfield signal (>190 ppm) for the ketone carbonyl carbon. The signals for carbons bonded to halogens will be influenced by their electronegativity.
Mass Spectrometry (MS) The molecular ion peak (M+) should show a characteristic isotopic pattern due to the presence of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and two chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atoms. This pattern is a definitive confirmation of the elemental composition.
Infrared (IR) Spectroscopy A strong absorption band around 1650-1670 cm⁻¹ is characteristic of the C=O stretch of the diaryl ketone. Bands in the 1600-1450 cm⁻¹ region correspond to aromatic C=C stretching, and strong bands in the 1100-1000 cm⁻¹ and 850-750 cm⁻¹ regions are indicative of C-Cl and C-Br bonds, respectively.
Melting Point Analysis A sharp and narrow melting point range indicates high purity of the crystalline product.

Section 4: Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate for building more complex molecules, particularly in the field of drug discovery. The benzophenone scaffold itself is present in numerous bioactive compounds.[3]

Role as a Synthetic Intermediate

The presence of three distinct halogen atoms at specific positions allows for selective and sequential chemical modifications.

G A This compound B Suzuki Coupling (Boronic Acids) A->B Pd-catalyzed C Buchwald-Hartwig Amination (Amines) A->C Pd-catalyzed D Sonogashira Coupling (Alkynes) A->D Pd/Cu-catalyzed E Ketone Reduction (e.g., with NaBH₄) A->E Reduction F Aryl-Aryl Bond Formation B->F G Aryl-Nitrogen Bond Formation C->G H Aryl-Alkyne Bond Formation D->H I Benzhydrol Derivative E->I J Novel Bioactive Scaffolds F->J G->J H->J I->J

Caption: Potential synthetic transformations of this compound.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This reactivity difference enables the selective functionalization at the 4-position, introducing new aryl, alkyl, amine, or alkyne groups while leaving the dichlorinated ring intact for subsequent modifications. This is a cornerstone strategy for building molecular diversity.[4]

  • Modification of the Ketone: The carbonyl group can be reduced to a secondary alcohol (a benzhydrol), which is another common motif in pharmaceuticals. It can also serve as a site for nucleophilic addition or Wittig-type reactions to further expand the molecular framework.

Potential Therapeutic Applications

Derivatives of benzophenones have demonstrated a wide range of biological activities, suggesting that novel compounds synthesized from this guide's subject could be explored for:

  • Anti-inflammatory Agents: Certain benzophenone analogs are known to inhibit pro-inflammatory cytokines like TNF-α and IL-1β.[3]

  • Antimicrobial and Antiviral Agents: The diaryl ketone scaffold is found in various natural and synthetic compounds with activity against bacteria, fungi, and viruses.[3][5]

  • Anticancer Agents: The rigid structure can be functionalized to interact with various biological targets, including enzymes and receptors implicated in cancer pathways.

  • Bioisosteres: The dichlorophenyl group can act as a bioisostere for other chemical moieties in known drugs, potentially improving pharmacokinetic or pharmacodynamic properties.[6]

Section 5: Safety, Handling, and Storage

As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting.

  • Hazard Identification: Based on analogous compounds, it should be treated as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][10]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

References

  • PubChem. (n.d.). 3,4-Dichlorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 4,4'-Dichlorobenzophenone. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). The Chemical Profile of 4,4'-Dichlorobenzophenone: Properties and Synthesis Insights. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922892A - Method for preparing 3,4-dichloro bromobenzene.
  • NIST. (n.d.). 4,4'-Dichlorobenzophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • Grung, M., Källberg, G., & Schlabach, M. (2017). A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. Environmental Science and Pollution Research, 24(11), 10075–10081. Retrieved from [Link]

  • Oregon State University. (2010). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010. Retrieved from [Link]

  • Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
  • Chen, M., Chen, Y., Chen, X., Zhang, X., & Shen, R. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications, 15(1), 74. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-4'-chloro-3'-fluorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Szychowska, K., et al. (2024). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 29(1), 234. Retrieved from [Link]

  • CPAchem. (2024, May 8). Safety data sheet - 4,4'-Dichlorobenzophenone. Retrieved from [Link]

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Sources

4-Bromo-3',4'-dichlorobenzophenone synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-3',4'-dichlorobenzophenone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a halogenated unsymmetrical diaryl ketone. Primarily targeting researchers and professionals in drug development and organic synthesis, this document delineates the core chemical principles, a detailed experimental protocol, and the mechanistic underpinnings of the synthesis. The primary route discussed is the Friedel-Crafts acylation, a robust and fundamental method for C-C bond formation on aromatic rings. This guide emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights for successful synthesis.

Introduction and Strategic Overview

This compound is a member of the benzophenone family of compounds, which serve as crucial structural motifs in medicinal chemistry and materials science.[1][2] The synthesis of such unsymmetrical diaryl ketones requires a regioselective and efficient methodology. The most authoritative and widely employed strategy for this transformation is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction allows for the direct installation of an acyl group onto an aromatic nucleus.[4]

Our strategic approach involves the acylation of 1,2-dichlorobenzene with 4-bromobenzoyl chloride. This choice is predicated on the commercial availability of the starting materials and the high efficiency of the Friedel-Crafts reaction for constructing the target ketone framework. The key challenge in this synthesis lies in controlling the regioselectivity of the acylation on the deactivated 1,2-dichlorobenzene ring.

The Core Synthesis Pathway: Friedel-Crafts Acylation

The synthesis of this compound is achieved via the Friedel-Crafts acylation of 1,2-dichlorobenzene with 4-bromobenzoyl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Overall Reaction:

Overall reaction scheme for the synthesis of this compound
Rationale for Reagent Selection
  • 1,2-Dichlorobenzene (Substrate): This aromatic compound serves as the nucleophile. The two electron-withdrawing chlorine atoms deactivate the ring towards electrophilic substitution, making harsh reaction conditions necessary.[5] However, they direct the incoming electrophile to specific positions, influencing the isomeric purity of the product.

  • 4-Bromobenzoyl Chloride (Acylating Agent): This acyl halide is the source of the electrophilic acyl group. It is readily prepared from 4-bromobenzoic acid and is sufficiently reactive under Friedel-Crafts conditions.

  • Aluminum Chloride (Lewis Acid Catalyst): Anhydrous AlCl₃ is the catalyst of choice due to its high efficacy in activating acyl chlorides.[6][7] It complexes with the chlorine atom of the benzoyl chloride, facilitating the generation of the highly electrophilic acylium ion, which is necessary to overcome the deactivation of the dichlorobenzene ring.[8] A stoichiometric amount of the catalyst is often required as it complexes with the product ketone, rendering it inactive.[9]

Mechanistic Deep Dive

The reaction proceeds through a classical electrophilic aromatic substitution mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from 4-bromobenzoyl chloride to form a highly reactive and resonance-stabilized acylium ion. This is the key electrophile in the reaction.

  • Electrophilic Attack: The π-electron system of the 1,2-dichlorobenzene ring attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Regioselectivity: The chlorine atoms are ortho-, para-directing. In 1,2-dichlorobenzene, the positions open for substitution are 3, 4, and 5. The primary site of acylation is the 4-position, which is para to one chlorine and meta to the other. This leads to the desired 3',4'-dichloro substitution pattern on the benzophenone product. Studies on the benzoylation of o-dichlorobenzene confirm that the major product is the 3,4-disubstituted benzophenone.[10]

  • Re-aromatization: A base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is regenerated in this step, although it remains complexed to the product carbonyl.

The workflow for this synthesis is illustrated in the diagram below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1,2-Dichlorobenzene D Friedel-Crafts Acylation (Formation of Acylium Ion & Electrophilic Attack) A->D B 4-Bromobenzoyl Chloride B->D C Anhydrous AlCl₃ (Catalyst) C->D E Quenching (Ice/HCl) D->E Reaction Mixture F Solvent Extraction E->F G Washing & Drying F->G H Solvent Removal G->H I Recrystallization H->I Crude Product J Characterization (NMR, IR, MS) I->J K This compound (Final Product) J->K

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with moisture. 4-Bromobenzoyl chloride is a lachrymator. Appropriate personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn at all times.

Materials and Equipment
  • Three-neck round-bottom flask (250 mL), equipped with a magnetic stirrer, reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel.

  • Heating mantle and an ice-water bath.

  • Standard glassware for work-up and recrystallization.

Reagent Quantities
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
1,2-Dichlorobenzene147.0025 mL (32.5 g)0.2212.5
4-Bromobenzoyl Chloride219.4519.3 g0.0881.0
Anhydrous AlCl₃133.3414.7 g0.1101.25
Step-by-Step Procedure
  • Reaction Setup: Assemble the dry three-neck flask. Charge the flask with 1,2-dichlorobenzene (25 mL) and anhydrous aluminum chloride (14.7 g) under an inert atmosphere (e.g., nitrogen). Begin stirring the suspension.

  • Addition of Acylating Agent: Place 4-bromobenzoyl chloride (19.3 g) into the dropping funnel. Add the acyl chloride dropwise to the stirred suspension over a period of 30-45 minutes. The reaction is exothermic; maintain the temperature between 20-30°C using an ice bath if necessary. Hydrogen chloride gas will be evolved.[11]

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C. Maintain this temperature with stirring for 3-4 hours to ensure the reaction goes to completion.[11]

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).[8] This step hydrolyzes the aluminum complexes and quenches the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with 5% HCl solution (50 mL), water (50 mL), 5% NaOH solution (50 mL), and finally with brine (50 mL). This removes unreacted acid and other aqueous-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.[12]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure, showing the distinct aromatic proton and carbon signals with appropriate splitting patterns and chemical shifts influenced by the halogen substituents.[13]

  • Infrared (IR) Spectroscopy: A strong absorption peak characteristic of the aromatic ketone C=O stretch is expected around 1660 cm⁻¹.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₃H₇BrCl₂O), which is approximately 328.9 g/mol .

Conclusion

The Friedel-Crafts acylation provides a reliable and direct pathway for the synthesis of this compound. The success of this synthesis hinges on the careful control of reaction conditions, particularly the use of anhydrous reagents and controlled temperature. The deactivating nature of the dichlorinated substrate necessitates a stoichiometric amount of a potent Lewis acid catalyst like AlCl₃. By following the detailed protocol and understanding the underlying mechanistic principles outlined in this guide, researchers can effectively synthesize this valuable compound for further application in chemical and pharmaceutical development.

References

  • Wikipedia. 4,4'-Dichlorobenzophenone. [Link]

  • Google Patents. CN103922892A - Method for preparing 3,4-dichloro bromobenzene.
  • Boston College. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • PubChem. 3,4-Dichlorobenzophenone. [Link]

  • Google Patents. CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
  • PrepChem.com. Synthesis of 4,4'-dichlorobenzophenone. [Link]

  • Journal of the Chemical Society C: Organic. The Friedel-Crafts benzoylation of o-, m- and p-dichlorobenzenes. [Link]

  • PubChem. 4,4'-Dichlorobenzophenone. [Link]

  • The Royal Society of Chemistry. Synthesis of unsymmetrical ketones by applying visible-light benzophenone/nickel dual catalysis for direct benzylic acylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • ACS Publications. Iron-Mediated Synthetic Routes to Unsymmetrically Substituted, Sterically Congested Benzophenones. [Link]

  • ACS Publications. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. [Link]

  • Chemguide. Friedel-Crafts acylation of benzene. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Oregon State University. SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. [Link]

  • ResearchGate. (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]

  • ACS Publications. Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. [Link]

  • YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]

  • NP-MRD. Showing NP-Card for 4,4-Dichlorobenzophenone (NP0002768). [Link]

  • NIH National Center for Biotechnology Information. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

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An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 4-Bromo-3',4'-dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the introduction of a keto-functional group onto an aromatic ring. This powerful reaction has been instrumental in the synthesis of a vast array of aromatic ketones, which are pivotal intermediates in the pharmaceutical, agrochemical, and fine chemical industries. This guide provides a comprehensive technical overview of the synthesis of a specific polysubstituted benzophenone, 4-Bromo-3',4'-dichlorobenzophenone, via the Friedel-Crafts acylation of bromobenzene with 3,4-dichlorobenzoyl chloride.

Substituted benzophenones are a class of compounds with significant interest due to their diverse applications, including their use as photoinitiators, in fragrance formulations, and as key building blocks for more complex biologically active molecules. The specific substitution pattern of this compound makes it a valuable synthon for further chemical transformations, allowing for the introduction of additional functionalities at multiple sites on the aromatic rings.

This document, authored from the perspective of a Senior Application Scientist, will delve into the mechanistic intricacies of this reaction, provide a detailed and field-proven experimental protocol, and offer comprehensive guidance on the characterization and purification of the final product. Every step and recommendation is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Reaction Overview

The synthesis of this compound is achieved through the electrophilic aromatic substitution of bromobenzene with 3,4-dichlorobenzoyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Figure 1: Overall reaction for the synthesis of this compound.

The bromine atom on the bromobenzene ring is a deactivating but ortho-, para-directing group. Due to steric hindrance, the acylation reaction predominantly occurs at the para position, leading to the desired 4-bromo-substituted product.

Mechanistic Insights

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Formation of the Acylium Ion: The first step involves the reaction of the acyl chloride (3,4-dichlorobenzoyl chloride) with the Lewis acid catalyst (aluminum chloride). The aluminum chloride coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This coordination facilitates the departure of the chloride ion, forming a highly electrophilic and resonance-stabilized acylium ion.[1]

  • Electrophilic Attack: The electron-rich π-system of the bromobenzene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, although in a complexed form with the product.

  • Product Complexation and Hydrolysis: The ketone product, being a Lewis base, readily complexes with the aluminum chloride. This complexation is a key feature of Friedel-Crafts acylation and necessitates the use of stoichiometric amounts of the catalyst. The reaction is then quenched with water in a workup step to hydrolyze the aluminum-ketone complex and liberate the final product.

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Hydrolysis Acyl_Chloride 3,4-Dichlorobenzoyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Bromobenzene Bromobenzene Arenium_Ion Arenium Ion (Sigma Complex) Bromobenzene->Arenium_Ion + Acylium Ion AlCl4- AlCl₄⁻ Product_Complex Product-AlCl₃ Complex Arenium_Ion->Product_Complex + AlCl₄⁻ - H⁺ Final_Product This compound Product_Complex->Final_Product + H₂O

Diagram 1: Stepwise mechanism of the Friedel-Crafts acylation.

Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checks and explanations for each step.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Bromobenzene157.0115.7 g (10.5 mL)0.1Anhydrous
3,4-Dichlorobenzoyl chloride209.4623.0 g0.11Moisture sensitive
Anhydrous Aluminum Chloride133.3416.0 g0.12Highly hygroscopic
Dichloromethane (DCM)84.93100 mL-Anhydrous
Crushed Ice-~150 g--
Concentrated Hydrochloric Acid36.4620 mL--
5% Sodium Bicarbonate Solution-2 x 50 mL--
Saturated Sodium Chloride Solution (Brine)-50 mL--
Anhydrous Magnesium Sulfate120.37~5 g--
Ethanol or Isopropanol-As needed-For recrystallization
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a gas outlet tube connected to a gas trap (e.g., a bubbler with mineral oil or an inverted funnel over a beaker of water)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Büchner funnel and filter flask

Step-by-Step Procedure

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup cluster_4 Purification Setup 1. Assemble dry glassware. 2. Add AlCl₃ and DCM to the flask. Add_Acyl_Chloride 3. Add 3,4-dichlorobenzoyl chloride solution dropwise. Setup->Add_Acyl_Chloride Add_Bromobenzene 4. Add bromobenzene solution dropwise. Add_Acyl_Chloride->Add_Bromobenzene Reflux 5. Heat the mixture to reflux. Add_Bromobenzene->Reflux Quench 6. Quench the reaction on ice/HCl. Reflux->Quench Extraction 7. Separate layers and perform aqueous washes. Quench->Extraction Drying 8. Dry the organic layer. Extraction->Drying Solvent_Removal 9. Remove DCM via rotary evaporation. Drying->Solvent_Removal Recrystallization 10. Recrystallize the crude product. Solvent_Removal->Recrystallization

Diagram 2: Experimental workflow for the synthesis of this compound.
  • Reaction Setup:

    • Ensure all glassware is thoroughly dried in an oven and assembled while still warm to prevent moisture contamination. The reaction is highly sensitive to water, which can deactivate the aluminum chloride catalyst.

    • To the 500 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add anhydrous aluminum chloride (16.0 g) and anhydrous dichloromethane (50 mL). Stir the suspension. The process is exothermic, so initial cooling in an ice bath may be necessary.

  • Reagent Addition:

    • Dissolve 3,4-dichlorobenzoyl chloride (23.0 g) in anhydrous dichloromethane (25 mL) and add it to the dropping funnel.

    • Add the 3,4-dichlorobenzoyl chloride solution dropwise to the stirred suspension of aluminum chloride over 20-30 minutes. The addition should be controlled to maintain a gentle reflux. An orange to red-brown coloration is typically observed as the acylium ion complex forms.

    • After the addition is complete, dissolve bromobenzene (15.7 g) in anhydrous dichloromethane (25 mL) and add it to the dropping funnel.

    • Add the bromobenzene solution dropwise to the reaction mixture over 30 minutes.

  • Reaction:

    • After the addition of bromobenzene is complete, heat the reaction mixture to a gentle reflux using a heating mantle for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Hydrogen chloride gas will be evolved during the reaction and should be directed to a gas trap.

  • Workup:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • In a large beaker (1 L), prepare a mixture of crushed ice (~150 g) and concentrated hydrochloric acid (20 mL).

    • CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully pour the cooled reaction mixture onto the ice-acid mixture with vigorous stirring. The acid helps to dissolve the aluminum salts and break up the product-catalyst complex.

    • Transfer the mixture to a 500 mL separatory funnel. Rinse the reaction flask with a small amount of dichloromethane and add it to the separatory funnel.

    • Separate the organic layer (bottom layer).

    • Wash the organic layer sequentially with:

      • 5% sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Be cautious of gas evolution (CO₂).

      • Saturated sodium chloride solution (brine) (50 mL) to aid in the removal of water.

    • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification:

    • Remove the dichloromethane solvent from the filtrate using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the final product as a crystalline solid.

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for this compound.

Physical Properties
  • Appearance: Off-white to pale yellow crystalline solid.

  • Molecular Formula: C₁₃H₇BrCl₂O

  • Molecular Weight: 329.99 g/mol

Spectroscopic Data (Predicted)
  • ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy:

    • The ¹H NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.2-7.8 ppm).

    • The protons on the 4-bromophenyl ring will likely appear as two doublets (an AA'BB' system) due to the para-substitution.

    • The protons on the 3,4-dichlorophenyl ring will exhibit a more complex splitting pattern (an ABC system).

  • ¹³C NMR Spectroscopy:

    • The spectrum will show 13 distinct signals for the 13 carbon atoms.

    • The carbonyl carbon will appear as a singlet at a characteristic downfield shift (typically δ 190-200 ppm).

    • The aromatic carbons will resonate in the region of δ 120-140 ppm. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the carbonyl group.

  • IR (Infrared) Spectroscopy:

    • A strong absorption band characteristic of the carbonyl (C=O) stretch of an aryl ketone is expected around 1660-1680 cm⁻¹.

    • C-H stretching vibrations of the aromatic rings will appear around 3000-3100 cm⁻¹.

    • C=C stretching vibrations of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.

    • C-Br and C-Cl stretching vibrations will be present in the fingerprint region (below 1000 cm⁻¹).

  • MS (Mass Spectrometry):

    • The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound.

    • A characteristic isotopic pattern will be observed for the molecular ion due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a cluster of peaks for the molecular ion.

    • Common fragmentation patterns for benzophenones include the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of acylium ions.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Moisture contamination deactivating the aluminum chloride.

    • Solution: Ensure all glassware is scrupulously dry and use anhydrous reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.

    • Cause: Incomplete reaction.

    • Solution: Increase the reaction time or temperature. Monitor the reaction by TLC to ensure the disappearance of starting materials.

    • Cause: Loss of product during workup.

    • Solution: Be careful during the extraction and washing steps to avoid forming stable emulsions.

  • Formation of Side Products:

    • Cause: Isomerization or polysubstitution.

    • Solution: Friedel-Crafts acylation is generally less prone to isomerization and polysubstitution compared to alkylation. However, careful control of the reaction temperature can minimize side reactions. The deactivating nature of the acyl group on the product prevents further acylation.

  • Difficulty in Purification:

    • Cause: Oily product or impurities.

    • Solution: If the product does not crystallize easily, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be an effective purification method.

Safety Considerations

  • Aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing heat and HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3,4-Dichlorobenzoyl chloride is a corrosive liquid and a lachrymator. It is moisture-sensitive and will hydrolyze to the corresponding carboxylic acid and HCl. Handle it in a fume hood and wear appropriate PPE.

  • Bromobenzene is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation. Handle it in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a well-ventilated fume hood.

  • The reaction generates hydrogen chloride gas , which is corrosive and toxic. The reaction apparatus must be equipped with a gas trap to neutralize the evolved HCl.

  • The quenching of the reaction with water is highly exothermic . The addition of the reaction mixture to the ice/acid mixture must be done slowly and with vigorous stirring to control the temperature.

Conclusion

The Friedel-Crafts acylation provides a reliable and efficient route for the synthesis of this compound. By understanding the underlying mechanism, carefully controlling the reaction conditions, and adhering to strict safety protocols, researchers can successfully synthesize this valuable intermediate for a variety of applications in drug discovery and materials science. The detailed protocol and characterization guidance provided in this document serve as a robust starting point for the successful execution of this important chemical transformation.

References

Sources

An In-Depth Technical Guide to 4-Bromo-3',4'-dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-3',4'-dichlorobenzophenone, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. Drawing upon established principles of organic chemistry and spectral analysis, this document details the compound's structure, a robust synthetic protocol, and a thorough characterization profile. The insights provided herein are grounded in field-proven methodologies, ensuring both scientific accuracy and practical applicability for professionals in drug development and chemical research.

Compound Overview: Structure and Properties

This compound, systematically named (4-bromophenyl)(3,4-dichlorophenyl)methanone , is a diarylketone featuring a multi-halogenated substitution pattern. This unique arrangement of electron-withdrawing groups on the phenyl rings imparts specific chemical and physical properties that make it a valuable intermediate for further chemical elaboration.

The core structure consists of a central carbonyl group linking a 4-bromophenyl ring and a 3,4-dichlorophenyl ring. The presence and positioning of the bromine and chlorine atoms significantly influence the molecule's reactivity, polarity, and spectroscopic signature.

Below is a table summarizing the key identifiers and computed physicochemical properties of this compound.

IdentifierValue
IUPAC Name (4-bromophenyl)(3,4-dichlorophenyl)methanone
Molecular Formula C₁₃H₇BrCl₂O
Molecular Weight 329.99 g/mol
CAS Number Not assigned

Note: As this is a specialized chemical, a CAS number has not been officially assigned. Researchers should rely on the IUPAC name for unambiguous identification.

Synthesis via Friedel-Crafts Acylation: A Validated Protocol

The synthesis of this compound can be reliably achieved through a Friedel-Crafts acylation reaction. This classic and robust method in organic synthesis allows for the formation of the central carbon-carbon bond between the two aromatic rings. The causality behind this experimental choice lies in its efficiency and predictability for constructing diarylketones.

The proposed synthesis involves the reaction of bromobenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The catalyst's role is to activate the acyl chloride, generating a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with bromobenzene.

Synthesis_Workflow cluster_reaction Reaction Mixture Reactant1 Bromobenzene Acylium Acylium Ion Formation Reactant1->Acylium Reactant2 3,4-Dichlorobenzoyl Chloride Reactant2->Acylium Catalyst Anhydrous AlCl₃ Catalyst->Acylium Solvent Dichloromethane (DCM) Solvent->Acylium EAS Electrophilic Aromatic Substitution Acylium->EAS Workup Aqueous Workup (HCl quench) EAS->Workup Purification Recrystallization (Ethanol/Hexane) Workup->Purification Product This compound Purification->Product

Figure 1: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol:
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane (DCM) as the solvent.

  • Addition of Reactants: In a separate flask, dissolve 3,4-dichlorobenzoyl chloride (1.0 equivalent) in dry DCM. Add this solution dropwise to the stirred suspension of aluminum chloride in DCM at 0 °C.

  • Acylium Ion Formation: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the acylium ion complex.

  • Electrophilic Substitution: Add bromobenzene (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield the pure this compound as a solid.

Comprehensive Characterization

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR Aromatic region (δ 7.0-8.0 ppm). Signals for the 4-bromophenyl ring will appear as two doublets. The 3,4-dichlorophenyl ring will show a more complex pattern of a doublet, a doublet of doublets, and another doublet.
¹³C NMR Carbonyl carbon (C=O) signal expected around δ 195 ppm. Aromatic carbons will appear in the range of δ 125-140 ppm. The carbon attached to the bromine will be at a lower field compared to the other carbons in that ring.
IR Spectroscopy Strong C=O stretch characteristic of a diaryl ketone (~1660 cm⁻¹). Aromatic C-H stretching (~3100-3000 cm⁻¹). C-Br stretch (~650-550 cm⁻¹). C-Cl stretches (~800-600 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms. Expected major fragments would result from the cleavage of the C-C bonds adjacent to the carbonyl group.
Rationale for Predicted Spectral Features

The predicted ¹H and ¹³C NMR chemical shifts are based on the additive effects of the substituents on the benzene rings. The electron-withdrawing nature of the halogens and the carbonyl group will deshield the aromatic protons and carbons, causing them to resonate at a higher chemical shift (downfield).

The infrared spectrum is expected to show a strong absorption for the carbonyl group, which is a hallmark of ketones. The positions of the C-Halogen stretches are well-documented and provide further confirmation of the structure.

In mass spectrometry, the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will lead to a complex and highly characteristic isotopic cluster for the molecular ion and any fragments containing these halogens, providing a definitive confirmation of the elemental composition.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Chemical Structure (Connectivity) NMR->Structure FunctionalGroups Functional Groups (C=O, C-Br, C-Cl) IR->FunctionalGroups ElementalComp Elemental Composition (Isotopic Pattern) MS->ElementalComp Structure->Compound FunctionalGroups->Compound ElementalComp->Compound

Figure 2: Logical relationship for structural characterization.

Potential Applications in Research and Development

Halogenated benzophenones are versatile building blocks in organic synthesis and medicinal chemistry. The presence of multiple halogen atoms in this compound offers several strategic advantages:

  • Orthogonal Reactivity: The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the stepwise construction of complex molecules.

  • Modulation of Physicochemical Properties: The halogens can be used to fine-tune the lipophilicity, metabolic stability, and binding affinity of drug candidates.

  • Photoactive Moiety: The benzophenone core is a well-known photosensitizer and can be utilized in photochemistry and photobiology applications.

This compound serves as an excellent starting material for the synthesis of novel scaffolds for screening in drug discovery programs targeting a wide range of therapeutic areas.

Safety and Handling

As a novel chemical, a specific Material Safety Data Sheet (MSDS) is not available. However, based on the data for structurally similar compounds such as 4-bromobenzophenone and dichlorobenzophenones, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data is unavailable, related compounds are known to be irritants to the skin, eyes, and respiratory tract. Assume the compound is hazardous and handle with appropriate care.

References

  • Synthesis of substituted benzophenones via Friedel-Crafts acylation is a well-established method described in numerous organic chemistry textbooks and primary literature. For a general overview, refer to standard organic chemistry texts.
  • Spectral data for analogous compounds can be found in public databases such as PubChem and the Spectral D

  • For a commercial source of a key starting material, 3,4-Dichlorobenzoyl chloride, refer to major chemical supplier c

A Comprehensive Technical Guide to (4-bromophenyl)(3,4-dichlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (4-bromophenyl)(3,4-dichlorophenyl)methanone, a halogenated benzophenone derivative. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and potential applications of this compound class. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Introduction: The Significance of the Benzophenone Scaffold

The benzophenone framework is a ubiquitous and highly versatile scaffold in medicinal chemistry and materials science.[1][2] Naturally occurring and synthetic benzophenones exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] Furthermore, their unique photochemical properties make them valuable as photoinitiators in polymerization processes.[1] The strategic placement of halogen substituents on the phenyl rings of the benzophenone core can significantly modulate its physicochemical and biological properties, making compounds like (4-bromophenyl)(3,4-dichlorophenyl)methanone attractive targets for novel drug discovery and material science applications.[3]

Chemical Identity and Properties

The formal IUPAC name for the topic compound is (4-bromophenyl)(3,4-dichlorophenyl)methanone . This name unambiguously defines the connectivity of the atoms within the molecule.

PropertyValueSource
Molecular Formula C₁₃H₇BrCl₂OCalculated
Molecular Weight 330.01 g/mol Calculated
Canonical SMILES C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)BrDeduced
InChI Key (Predicted)Not available
CAS Number Not assignedNot available

Synthesis of (4-bromophenyl)(3,4-dichlorophenyl)methanone

The most logical and widely employed method for the synthesis of diaryl ketones such as (4-bromophenyl)(3,4-dichlorophenyl)methanone is the Friedel-Crafts acylation .[5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

For the synthesis of our target molecule, the most direct approach is the Friedel-Crafts acylation of 1,2-dichlorobenzene with 4-bromobenzoyl chloride, catalyzed by aluminum chloride (AlCl₃).

Mechanistic Rationale

The mechanism of the Friedel-Crafts acylation is a well-established example of electrophilic aromatic substitution. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the 4-bromobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.

  • Electrophilic Attack: The electron-rich π-system of the 1,2-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst (in theory, though it is consumed by complexation with the product).

  • Work-up: An aqueous work-up is necessary to decompose the aluminum chloride complex with the ketone product and to remove any remaining catalyst.

Friedel_Crafts_Acylation_Mechanism

Detailed Experimental Protocol

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale. Appropriate personal protective equipment (PPE) must be worn at all times.

Materials:

  • 1,2-Dichlorobenzene

  • 4-Bromobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or Hexane for recrystallization

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Reactants: 4-Bromobenzoyl chloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous DCM and added dropwise to the stirred AlCl₃ suspension. Following this, 1,2-dichlorobenzene (1.1 equivalents) is added dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C for DCM) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of crushed ice, followed by concentrated HCl. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Work-up and Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the pure (4-bromophenyl)(3,4-dichlorophenyl)methanone.

Synthesis_Workflow

Potential Applications

While specific applications for (4-bromophenyl)(3,4-dichlorophenyl)methanone have not been extensively reported, its structural features suggest potential utility in several areas:

  • Medicinal Chemistry: As a scaffold, it can be a precursor for the synthesis of more complex molecules with potential therapeutic activities. The halogen atoms provide sites for further functionalization through cross-coupling reactions. The benzophenone core itself is associated with a range of bioactivities.[1][2][3]

  • Agrochemicals: Halogenated aromatic compounds are frequently used in the development of new pesticides and herbicides.

  • Materials Science: Substituted benzophenones can be used as photoinitiators in UV-curing applications, such as in inks, coatings, and adhesives. The heavy atoms (Br, Cl) may also impart interesting photophysical properties.

Safety and Handling

General safety precautions for handling halogenated aromatic ketones should be followed. This information is based on similar compounds and should be used as a guideline.

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.Avoid ingestion, inhalation, and skin contact. Use in a well-ventilated area.
Skin Irritation May cause skin irritation.Wear protective gloves and clothing.
Eye Irritation May cause serious eye irritation.Wear safety glasses or goggles.
Environmental Hazard Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.Avoid release to the environment. Dispose of waste according to local regulations.

Handling:

  • Use in a well-ventilated chemical fume hood.

  • Avoid generating dust.

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

(4-bromophenyl)(3,4-dichlorophenyl)methanone is a halogenated benzophenone with significant potential as a building block in medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The strategic incorporation of bromo and chloro substituents offers opportunities for further chemical modification and the tuning of its properties for specific applications. As with any novel chemical entity, further research is warranted to fully characterize its physical, chemical, and biological properties.

References

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A Technical Guide to the Solubility of 4-Bromo-3',4'-dichlorobenzophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile of 4-Bromo-3',4'-dichlorobenzophenone

This compound is a halogenated derivative of benzophenone. Its structure, featuring a brominated phenyl ring and a dichlorinated phenyl ring linked by a carbonyl group, dictates its physicochemical properties and, consequently, its solubility.

Key Structural Features Influencing Solubility:

  • Large Aromatic System: The two phenyl rings contribute to significant van der Waals forces and potential π-π stacking interactions.

  • Polar Carbonyl Group: The ketone functional group introduces a dipole moment and can act as a hydrogen bond acceptor.

  • Halogen Substituents: The presence of bromine and chlorine atoms increases the molecule's molecular weight and polarizability, while also introducing dipole moments. These halogens can participate in halogen bonding.

Based on these features, this compound is a relatively large, moderately polar molecule. Its solubility will be governed by the interplay of these structural elements with the properties of the chosen solvent.

Predicted Solubility Profile in Common Organic Solvents

In the absence of direct experimental data, we can infer the solubility of this compound by examining the behavior of its parent compound, benzophenone, and a closely related analog, 4,4'-dichlorobenzophenone.

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] This principle suggests that a solute will have higher solubility in a solvent with similar polarity. The polarity of organic solvents can be broadly categorized as polar aprotic, polar protic, and nonpolar.

Table 1: Predicted Solubility of this compound in Various Organic Solvents Based on Analog Data.

Solvent ClassSolvent ExamplePredicted SolubilityRationale and Insights from Analog Data
Polar Aprotic AcetoneHigh4,4'-Dichlorobenzophenone is reported to be soluble in hot acetone.[2] Benzophenone also exhibits good solubility in acetone.[3][4] The polar carbonyl group of the target molecule will interact favorably with the polar nature of acetone.
AcetonitrileModerate to HighBenzophenone is soluble in acetonitrile.[3][4] The nitrile group of acetonitrile can interact with the dipolar nature of the solute.
Dichloromethane (DCM)HighHalogenated solvents like DCM are often excellent solvents for halogenated organic compounds due to favorable dipole-dipole interactions and dispersion forces.
Ethyl AcetateModerate to HighBenzophenone shows good solubility in ethyl acetate.[3][4] The ester functionality of ethyl acetate can act as a hydrogen bond acceptor for any potential interactions.
Polar Protic MethanolModerateBenzophenone is soluble in methanol.[3][4] The hydroxyl group of methanol can act as a hydrogen bond donor to the carbonyl oxygen of the solute, although the large nonpolar surface area of the solute may limit very high solubility.
EthanolModerateSimilar to methanol, ethanol is expected to be a reasonably good solvent.[3][4] The slightly larger alkyl chain in ethanol might slightly enhance solubility compared to methanol due to increased van der Waals interactions.
Nonpolar TolueneModerate to LowThe aromatic nature of toluene can engage in π-π stacking with the phenyl rings of the solute. However, the polarity of the carbonyl and halogen groups may limit very high solubility.
HexaneLowAs a nonpolar alkane, hexane is unlikely to be a good solvent for the moderately polar this compound. The energy required to overcome the solute-solute interactions would not be compensated by weak solute-solvent interactions.
Ethers Diethyl EtherHighBenzophenone is soluble in diethyl ether.[5] The ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity of the solvent is compatible with the large aromatic structure of the solute.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For dissolution to be spontaneous, ΔG must be negative. This involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

For this compound, the key intermolecular forces at play are:

  • Dipole-Dipole Interactions: Arising from the polar carbonyl group and the C-Cl and C-Br bonds.

  • London Dispersion Forces: Significant due to the large electron cloud of the aromatic rings and halogen atoms.

  • Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor with protic solvents.

  • Halogen Bonding: The electrophilic region on the halogen atoms (σ-hole) can interact with nucleophilic sites on the solvent molecules.

cluster_solute This compound cluster_solvent Solvent Solute Solute Molecule Carbonyl C=O (Dipole, H-bond acceptor) Solute->Carbonyl Aryl1 Brominated Phenyl Ring (Dispersion, π-π) Solute->Aryl1 Aryl2 Dichlorinated Phenyl Ring (Dispersion, π-π) Solute->Aryl2 Halogens Br, Cl (Dipole, Halogen Bond) Solute->Halogens PolarGroup Polar Group (e.g., -OH, C=O) Carbonyl->PolarGroup Dipole-Dipole / H-Bonding NonpolarPart Nonpolar Part (e.g., Alkyl Chain) Aryl1->NonpolarPart Dispersion Forces Aryl2->NonpolarPart Dispersion Forces / π-π Stacking Halogens->PolarGroup Halogen Bonding / Dipole-Dipole Solvent Solvent Molecule Solvent->PolarGroup Solvent->NonpolarPart

Caption: Intermolecular forces governing solubility.

The solubility will be highest in solvents that can effectively engage in these interactions, thereby stabilizing the solute molecules in the solution.

Experimental Determination of Solubility

Given the lack of published data, experimental determination of the solubility of this compound is crucial for many applications. The following provides a standardized protocol for determining solubility using the isothermal shake-flask method.

Protocol: Isothermal Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

    • Place the sealed container in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any undissolved solid.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

    • Analyze the concentration of this compound in the diluted sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Prepare a calibration curve using standards of known concentrations to quantify the amount of the compound in the sample.

  • Calculation:

    • Calculate the solubility from the determined concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

start Start step1 Add excess solute to solvent start->step1 step2 Equilibrate at constant temperature (24-72h) step1->step2 step3 Allow solid to settle step2->step3 step4 Filter supernatant step3->step4 step5 Dilute aliquot of supernatant step4->step5 step6 Analyze concentration (e.g., HPLC) step5->step6 step7 Calculate solubility step6->step7 end End step7->end

Caption: Workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound is not currently available, a systematic analysis based on its molecular structure and the known solubility of analogous compounds provides a strong predictive framework. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like acetone and dichloromethane, and moderate solubility in polar protic solvents such as ethanol and methanol. Its solubility in nonpolar solvents like hexane is expected to be low. For precise applications, the experimental determination of its solubility using established methods like the isothermal shake-flask technique is highly recommended. This guide provides the theoretical foundation and practical protocols to enable researchers to effectively work with this compound.

References

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A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The benzophenone scaffold, a diaryl ketone structure, is a recurring and highly privileged motif in medicinal chemistry. Found in both natural products and synthetic pharmaceuticals, its unique photochemical properties and ability to engage in diverse biological interactions have cemented its importance in drug discovery.[1][2] While established applications in oncology, inflammatory diseases, and virology are well-documented, the inherent versatility of the substituted benzophenone core presents a fertile ground for novel therapeutic explorations. This guide moves beyond the well-trodden path to delineate emergent and underexplored research avenues for drug development professionals. We will dissect the causal logic behind experimental designs, propose robust, self-validating protocols, and identify high-potential research trajectories in oncology, neuroprotection, and metabolic diseases, grounded in the latest scientific findings.

The Benzophenone Core: A Privileged Scaffold in Modern Drug Discovery

The fundamental structure of benzophenone consists of two phenyl rings attached to a central carbonyl group.[3] This arrangement is not merely a passive linker; the ketone group can act as a hydrogen bond acceptor, while the flanking aromatic rings can be functionalized to modulate lipophilicity, electronic properties, and steric interactions, thereby fine-tuning the molecule's interaction with biological targets.[1]

Historically, benzophenone derivatives have been utilized as photoinitiators in industrial applications and as UV-blocking agents in sunscreens.[2][4][5] However, their true potential lies in their pharmacological activities, which span anticancer, anti-inflammatory, antimicrobial, and antiviral domains.[1][3] Marketed drugs such as the NSAID Ketoprofen and the antihyperlipidemic agent Fenofibrate validate the therapeutic viability of this structural class.[6][7] This guide will focus on the next wave of innovation, leveraging the foundational knowledge of this scaffold to pioneer new therapeutic frontiers.

Potential Research Area 1: Next-Generation Anticancer Agents Targeting Kinase Signaling and Drug Resistance

The utility of benzophenones as anticancer agents targeting tubulin polymerization is established.[8] However, a significant opportunity lies in developing derivatives that target critical signaling pathways, particularly protein kinases, which are often dysregulated in cancer. Furthermore, designing compounds that can overcome common drug resistance mechanisms is a paramount challenge.

Scientific Rationale

Protein kinases are crucial nodes in signaling cascades that control cell proliferation, survival, and angiogenesis. Specific benzophenone derivatives have already shown inhibitory activity against key kinases like p38α mitogen-activated protein kinase (MAPK) and Vascular Endothelial Growth Factor (VEGF) receptors.[1][9] The p38α MAPK pathway is implicated in inflammatory responses that can promote tumor growth, while VEGF is a primary driver of tumor angiogenesis.[1][9] By rationally designing substitutions on the benzophenone core, it is possible to enhance potency and selectivity for these kinase targets.

Proposed Research Trajectory & Experimental Workflow

Hypothesis: Strategic substitution of the benzophenone scaffold with heterocyclic moieties and electron-withdrawing groups can yield potent and selective inhibitors of p38α MAPK and VEGF-A, leading to dual anti-proliferative and anti-angiogenic activity.

Workflow Diagram: Kinase Inhibitor Development

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Mechanistic & Preclinical A In Silico Screening (Docking on p38α/VEGF-A) B Synthesis of Lead Candidates (e.g., Thiazole/Imidazole conjugates) A->B C Biochemical Kinase Assays (p38α & VEGF-A IC50) B->C D Cell-Based Assays (A549, HeLa, MCF-7) C->D E Cytotoxicity & Proliferation (MTT, LDH Assays) D->E F Western Blot Analysis (p-p38, p-ERK) E->F G Anti-Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM) F->G H Apoptosis Assays (Caspase-3/7, PARP Cleavage) G->H

Caption: Workflow for developing benzophenone-based kinase inhibitors.

Step-by-Step Experimental Protocols:

  • Lead Compound Synthesis:

    • Rationale: Friedel-Crafts acylation is a standard method for synthesizing the benzophenone core.[1] Subsequent condensation with heterocyclic amines (e.g., aminothiazoles) can introduce functionalities known to interact with kinase active sites.[1]

    • Protocol:

      • Synthesize the 4-carboxybenzophenone intermediate via Friedel-Crafts acylation of a substituted benzene with 4-carboxybenzoyl chloride using AlCl₃ as a catalyst.

      • Activate the carboxylic acid group using a coupling agent like EDC/HOBt.

      • Condense the activated intermediate with various substituted 2-aminothiazole or 2-aminoimidazole derivatives to generate a library of compounds.

      • Purify all final products using column chromatography and characterize via ¹H NMR, ¹³C NMR, and HRMS.

  • In Vitro Kinase Inhibition Assay:

    • Rationale: Direct measurement of enzyme inhibition is critical to validate the primary mechanism of action and determine potency (IC₅₀).

    • Protocol:

      • Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

      • Incubate recombinant human p38α or VEGF-A enzyme with its specific substrate and ATP in the presence of varying concentrations of the synthesized benzophenone derivatives (e.g., 0.01 nM to 100 µM).

      • After incubation, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP.

      • Add the Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.

      • Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Cell-Based Anti-Proliferative and Cytotoxicity Assays:

    • Rationale: To confirm that enzyme inhibition translates to a cellular effect and to assess general toxicity.

    • Protocol:

      • Seed human cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer) in 96-well plates.[9]

      • Treat cells with a serial dilution of the benzophenone compounds for 72 hours.

      • For proliferation, add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

      • For cytotoxicity, use a commercial LDH leakage assay to measure membrane integrity.[10]

      • Determine GI₅₀ (growth inhibition) and LC₅₀ (lethal concentration) values.

  • Chick Chorioallantoic Membrane (CAM) Anti-Angiogenesis Assay:

    • Rationale: An in vivo model to visually and quantitatively assess the inhibition of neovascularization, a key hallmark of cancer progression.[9]

    • Protocol:

      • Incubate fertilized chicken eggs for 8 days.

      • Create a small window in the shell to expose the CAM.

      • Place a sterile filter paper disc soaked with the test compound onto the CAM.

      • After 48 hours of further incubation, examine the CAM under a stereomicroscope.

      • Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within the disc area compared to a vehicle control.

Structure-Activity Relationship (SAR) Insights
Substitution PositionMoietyObserved Effect on ActivityCitation
Ring A (para)-F, -Cl, -CH₃Increased number of these groups enhances anti-proliferative potency.[9]
Ring B (para)-OCH₃Absence of this group is linked to stronger inhibition of prostaglandin production in anti-inflammatory contexts.[7]
Core ModificationThiazole/Imidazole ConjugationPotently inhibits p38α MAPK and VEGF-A; interacts with key active site residues.[1]
Core ModificationCationic GroupsEssential for antibacterial activity by promoting membrane depolarization.[11]

Potential Research Area 2: Novel Antiviral Agents Targeting Resistant HIV Strains and Other Viruses

Benzophenones have been successfully developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[12][13] The key challenge in this field is the rapid emergence of drug-resistant viral strains. The research opportunity lies in designing next-generation benzophenone NNRTIs with a high barrier to resistance and exploring their activity against other viral targets.

Scientific Rationale

NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits its function. Mutations in this pocket, such as K103N and Y181C, are common causes of clinical resistance to first-generation NNRTIs.[13] The flexible nature of the benzophenone scaffold allows for the design of "conformationally adaptable" inhibitors that can maintain potent binding to both wild-type and mutant RT enzymes.

Proposed Research Trajectory & Experimental Workflow

Hypothesis: Benzophenone derivatives with increased conformational flexibility and additional hydrogen bonding moieties can effectively inhibit clinically relevant, drug-resistant HIV-1 RT mutants.

Workflow Diagram: Development of Resistance-Evasive NNRTIs

G A Design of Flexible Analogues (e.g., Ether Linkages, Rotatable Bonds) B Synthesis & Purification A->B C Biochemical Assay (Wild-Type & Mutant HIV-1 RT) B->C D Antiviral Cell Culture Assay (Isogenic Viral Strains) C->D E Resistance Selection Study (Serial Passage in Culture) D->E F Genotypic Analysis of Resistant Virus E->F

Caption: Workflow for developing next-generation benzophenone NNRTIs.

Step-by-Step Experimental Protocols:

  • Biochemical Reverse Transcriptase Assay:

    • Rationale: To determine the direct inhibitory effect on the enzymatic activity of both wild-type and key mutant forms of HIV-1 RT.

    • Protocol:

      • Use a commercially available HIV-1 RT assay kit (e.g., Roche or Lenti-RT™ activity assay).

      • In a 96-well plate, combine recombinant wild-type, K103N, and Y181C mutant HIV-1 RT with a poly(A) template and oligo(dT) primers.

      • Add varying concentrations of the novel benzophenone inhibitors.

      • Initiate the reaction by adding a DIG-dUTP/dATP solution and incubate.

      • Stop the reaction and transfer the mixture to a streptavidin-coated plate to capture the newly synthesized DNA.

      • Detect the incorporated DIG-labeled nucleotides using an anti-DIG-POD antibody and a colorimetric substrate.

      • Measure absorbance and calculate IC₅₀ values for each enzyme variant.

  • Antiviral Activity in Cell Culture:

    • Rationale: To confirm that biochemical inhibition translates to suppression of viral replication in a cellular context.

    • Protocol:

      • Use HeLa CD4 MAGI cells, which express the β-galactosidase gene under the control of the HIV-1 LTR promoter.

      • Infect the cells with isogenic HIV-1 strains (wild-type, K103N, Y181C) in the presence of serially diluted test compounds.[12]

      • Incubate for 48 hours.

      • Fix the cells and stain with X-gal. Infected cells will turn blue.

      • Count the number of blue cells in treated wells versus untreated controls to determine the IC₅₀ for viral replication.

  • In Vitro Resistance Selection Study:

    • Rationale: To predict the genetic barrier to resistance by forcing the virus to evolve under drug pressure.

    • Protocol:

      • Infect a T-cell line (e.g., MT-4) with wild-type HIV-1 at a low multiplicity of infection.

      • Culture the cells in the presence of the test compound at a concentration equal to its IC₅₀.

      • Monitor viral replication by measuring p24 antigen levels in the supernatant.

      • When viral breakthrough occurs (p24 levels rise), harvest the virus and use it to infect fresh cells, doubling the drug concentration.

      • Repeat this serial passage for 15-20 cycles.

      • Sequence the RT gene from the resulting resistant virus to identify the mutations that confer resistance. A compound that requires multiple mutations to overcome has a higher barrier to resistance.

Potential Research Area 3: Neuroprotective Agents for Neurodegenerative Disorders

While less explored, the chemical properties of substituted benzophenones suggest their potential as neuroprotective agents. This represents a significant "white space" for innovation.

Scientific Rationale

Neuroinflammation and oxidative stress are key pathological drivers in neurodegenerative diseases like Alzheimer's and Parkinson's. The demonstrated anti-inflammatory activity of benzophenones (e.g., p38 MAPK inhibition) and their inherent ability to act as radical scavengers (photochemical properties) provide a strong rationale for their investigation in a neuroprotective context. The core hypothesis is that benzophenones can be designed to be brain-penetrant and to simultaneously quell neuroinflammatory signaling and neutralize reactive oxygen species (ROS).

Proposed Research Trajectory & Experimental Workflow

Hypothesis: Lipophilic, small-molecule benzophenone derivatives can cross the blood-brain barrier and exert neuroprotective effects by dually inhibiting microglial activation (via p38 MAPK) and reducing oxidative stress.

Workflow Diagram: Neuroprotective Agent Discovery

G A Design for BBB Penetrance (LogP calculation, small MW) B Synthesis of Novel Analogues A->B C In Vitro Neuroinflammation Assay (LPS-stimulated BV-2 microglia) B->C E Oxidative Stress Assay (SH-SY5Y cells + H₂O₂) B->E D Nitric Oxide (NO) & Cytokine (TNF-α) Measurement C->D G In Vivo Proof-of-Concept (e.g., MPTP Mouse Model of Parkinson's) D->G F ROS Measurement (DCFH-DA) E->F F->G

Caption: Discovery workflow for benzophenone-based neuroprotective agents.

Step-by-Step Experimental Protocols:

  • In Vitro Neuroinflammation Assay:

    • Rationale: To model the inflammatory component of neurodegeneration using a microglial cell line.

    • Protocol:

      • Culture BV-2 murine microglial cells.

      • Pre-treat the cells with test compounds for 1 hour.

      • Stimulate inflammation by adding Lipopolysaccharide (LPS, 100 ng/mL).

      • After 24 hours, collect the culture supernatant.

      • Measure nitric oxide (NO) production using the Griess reagent.

      • Quantify the release of pro-inflammatory cytokines like TNF-α and IL-6 using commercial ELISA kits.

      • A potent compound will significantly reduce LPS-induced NO, TNF-α, and IL-6 levels.

  • In Vitro Oxidative Stress Assay:

    • Rationale: To assess the ability of the compounds to protect neuronal cells from oxidative damage.

    • Protocol:

      • Culture SH-SY5Y human neuroblastoma cells.

      • Pre-treat cells with test compounds for 1 hour.

      • Induce oxidative stress by adding hydrogen peroxide (H₂O₂).

      • Measure cell viability after 24 hours using the MTT assay.

      • To directly measure ROS, load cells with the fluorescent probe DCFH-DA before H₂O₂ treatment and measure fluorescence intensity. A protective compound will increase cell viability and reduce DCFH-DA fluorescence.

Concluding Remarks for the Modern Researcher

The benzophenone scaffold is far from being fully exploited. Its structural and electronic versatility allows for rational design targeting a multitude of biological processes. While oncology and virology remain high-priority areas, significant untapped potential exists in neurodegenerative and metabolic diseases. The key to unlocking this potential lies in a multi-faceted approach that combines in silico design, targeted synthesis, and robust, mechanistically-informative biological assays. By focusing on next-generation challenges such as kinase selectivity, antiviral resistance, and blood-brain barrier penetration, researchers can transform this "ubiquitous" scaffold into novel, life-saving therapeutics.

References

  • Dantu, A. S., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(52), 29645-29666. Available at: [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20339-20350. Available at: [Link]

  • Singh, P., et al. (2022). Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Current Medicinal Chemistry, 29(25), 4437-4454. Available at: [Link]

  • Ashour, A. S., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23865-23891. Available at: [Link]

  • Kim, S., & Choi, K. (2014). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Journal of Toxicology and Environmental Health, Part B, 17(5), 279-304. Available at: [Link]

  • Wikipedia contributors. (2024). Benzophenone. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • de Oliveira, G. V., et al. (2021). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 26(16), 4983. Available at: [Link]

  • Taylor & Francis. (n.d.). Benzophenone – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Khanum, S. A., et al. (2016). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm, 7(5), 947-958. Available at: [Link]

  • Aikawa, Y., et al. (2015). Drug containing benzophenone derivative or its salt. US Patent 9,012,482. Available at: [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. Available at: [Link]

  • Barton, H. J., & Brzezinski, B. (1998). Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. Acta Poloniae Pharmaceutica, 55(5), 413-416. Available at: [Link]

  • Basak, A. K., et al. (2013). Design, Synthesis, and Structure−Activity Relationships of Benzophenone-Based Tetraamides as Novel Antibacterial Agents. Journal of Medicinal Chemistry, 56(21), 8565-8580. Available at: [Link]

  • Khanum, S. A., et al. (2016). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Medicinal Chemistry, 7(5), 947-958. Available at: [Link]

  • Ferris, R. G., et al. (2005). Antiviral activity of GW678248, a novel benzophenone nonnucleoside reverse transcriptase inhibitor. Antimicrobial Agents and Chemotherapy, 49(10), 4046-4051. Available at: [Link]

  • Scaiano, J. C., et al. (1978). Photochemistry of benzophenone in micelles. Formation and decay of radical pairs. Journal of the American Chemical Society, 100(18), 5774-5779. Available at: [Link]

  • Johns, B. A., et al. (2006). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. Journal of Medicinal Chemistry, 49(5), 1731-1743. Available at: [Link]

  • Johns, B. A., et al. (2004). Novel Benzophenones as Non-nucleoside Reverse Transcriptase Inhibitors of HIV-1. Scilit. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for 4-Bromo-3',4'-dichlorobenzophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3',4'-dichlorobenzophenone, a versatile intermediate in organic synthesis. The document details its synthesis via Friedel-Crafts acylation and explores its applications in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. The protocols provided herein are designed to be robust and reproducible, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction: The Strategic Importance of this compound

Substituted benzophenones are a critical class of compounds in organic chemistry, serving as pivotal building blocks for a wide array of functional molecules, including pharmaceuticals and photoactive materials.[1] this compound, with its distinct substitution pattern, offers a unique combination of reactive sites. The presence of a bromine atom on one phenyl ring provides a handle for various cross-coupling reactions, while the dichlorinated phenyl moiety can influence the electronic properties and steric hindrance of the final product. This strategic arrangement of functional groups makes it a valuable precursor for the synthesis of complex, poly-substituted diaryl ketones, which are prevalent scaffolds in many biologically active compounds.[2]

The utility of halogenated benzophenones as intermediates is well-documented.[3] They are frequently employed in the synthesis of agrochemicals and pharmaceuticals.[3] The bromine atom, in particular, is an excellent leaving group in palladium-catalyzed reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[4] This guide will focus on the practical synthesis of this compound and its subsequent use in Suzuki-Miyaura and Heck coupling reactions, providing detailed, actionable protocols for laboratory use.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₃H₇BrCl₂ON/A
Molecular Weight 334.01 g/mol N/A
Appearance Off-white to pale yellow solidAssumed based on similar compounds[5]
Melting Point Not available; expected to be a crystalline solid.N/A
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF).Inferred from general benzophenone solubility
CAS Number Not readily availableN/A

Safety Precautions:

Halogenated organic compounds should be handled with care in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Synthesis of this compound

The most common and efficient method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation.[7] This reaction involves the electrophilic acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Principle

The synthesis of this compound can be achieved by the Friedel-Crafts acylation of 1,2-dichlorobenzene with 4-bromobenzoyl chloride. The Lewis acid catalyst, AlCl₃, activates the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1,2-dichlorobenzene.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product 4-Bromobenzoyl_Chloride 4-Bromobenzoyl Chloride Acylium_Ion_Formation Acylium Ion Formation 4-Bromobenzoyl_Chloride->Acylium_Ion_Formation + AlCl₃ 1,2-Dichlorobenzene 1,2-Dichlorobenzene Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution 1,2-Dichlorobenzene->Electrophilic_Aromatic_Substitution AlCl3 AlCl₃ (Catalyst) Acylium_Ion_Formation->Electrophilic_Aromatic_Substitution Product This compound Electrophilic_Aromatic_Substitution->Product

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Detailed Experimental Protocol

Materials:

  • 4-Bromobenzoyl chloride

  • 1,2-Dichlorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexanes or Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Addition of Reactants: To the stirred DCM, add 1,2-dichlorobenzene (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Acyl Chloride Addition: Add 4-bromobenzoyl chloride (1.0 equivalent) dropwise via an addition funnel over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of concentrated HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as hexanes or ethanol, to yield pure this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Ketones

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[8] This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules.[9]

G Start This compound + Arylboronic Acid Reaction_Conditions Solvent (e.g., Toluene/Water) Heat Start->Reaction_Conditions Catalyst_System Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst_System->Reaction_Conditions Product Substituted Biaryl Ketone Reaction_Conditions->Product Byproducts Inorganic Salts Reaction_Conditions->Byproducts

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃]) (2.0 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Heck Reaction: Synthesis of Alkenyl Benzophenones

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[10] It is a valuable tool for the synthesis of substituted alkenes.

G cluster_0 Reactants cluster_1 Catalytic Cycle cluster_2 Product Aryl_Halide This compound Oxidative_Addition Oxidative Addition of Pd(0) Aryl_Halide->Oxidative_Addition Alkene Alkene (e.g., Styrene) Alkene_Insertion Migratory Insertion Alkene->Alkene_Insertion Oxidative_Addition->Alkene_Insertion Beta_Hydride_Elimination β-Hydride Elimination Alkene_Insertion->Beta_Hydride_Elimination Reductive_Elimination Base-mediated Reductive Elimination Beta_Hydride_Elimination->Reductive_Elimination Product Substituted Alkene Beta_Hydride_Elimination->Product Reductive_Elimination->Oxidative_Addition Regenerates Pd(0)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Materials:

  • This compound

  • Alkene (e.g., Styrene or an acrylate) (1.2 equivalents)

  • Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂], 2-5 mol%)

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine [P(o-tol)₃], 4-10 mol%)

  • Base (e.g., Triethylamine [Et₃N] or Potassium carbonate [K₂CO₃]) (1.5-2.0 equivalents)

  • Solvent (e.g., DMF, DMA, or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine this compound, the palladium catalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add the degassed solvent, the alkene, and the base via syringe.

  • Heating: Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: A Pathway to Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[11] This reaction provides a powerful route to synthesize substituted anilines, which are important intermediates in drug discovery. While a specific protocol for this compound is not provided here, the general conditions involve a palladium catalyst, a suitable phosphine ligand (often a biarylphosphine like XPhos or SPhos), and a base (such as sodium tert-butoxide) in an aprotic solvent like toluene or dioxane.[12]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the reactivity of its bromine substituent in a range of palladium-catalyzed cross-coupling reactions make it an attractive starting material for the synthesis of complex molecules. The detailed protocols provided in this guide for its synthesis and application in Suzuki-Miyaura and Heck reactions offer a solid foundation for researchers to explore its full potential in the development of novel pharmaceuticals and functional materials.

References

  • Beyer, A. H. (2010). CHARACTERIZATION OF 4-BROMO-4'-CHLOROBENZOPHENONE.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Chemical Intermediates: The Case of 4-Bromo-3,3,4,4-tetrafluorobutanol.
  • Tejraj & Co. (2025, January 21).
  • Google Patents. (n.d.). CN103922892A - Method for preparing 3,4-dichloro bromobenzene.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 21). The Chemical Profile of 4,4'-Dichlorobenzophenone: Properties and Synthesis Insights.
  • Wikipedia. (n.d.). 4,4'-Dichlorobenzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichlorobenzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • PharmaCompass. (n.d.). 4,4'-Dichlorobenzophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(11), 1803-1817.
  • Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ScienceDirect. (2025, August 5).
  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.
  • Taylor & Francis Online. (n.d.). Heck reaction – Knowledge and References.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • The Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Wikipedia. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2018, May 4).
  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

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Application Notes & Protocols: 4-Bromo-3',4'-dichlorobenzophenone as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenated Benzophenones

The benzophenone scaffold is a privileged structure in medicinal chemistry and materials science, recognized for its unique photochemical properties and its role as a core component in numerous biologically active compounds.[1][2] Strategic functionalization of the benzophenone core is paramount for modulating its physicochemical and pharmacological properties. 4-Bromo-3',4'-dichlorobenzophenone, in particular, emerges as a highly valuable synthetic intermediate. Its distinct arrangement of three halogen atoms across two phenyl rings, each with differential reactivity, provides a versatile platform for sequential and site-selective modifications. This guide offers an in-depth exploration of its synthesis and showcases its application in key synthetic transformations, providing researchers with the foundational knowledge to leverage this intermediate in drug discovery and development programs.[3][4][5]

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis. The key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₇BrCl₂OPubChem
Molecular Weight 330.01 g/mol PubChem
Appearance White to off-white crystalline powderAlfa Aesar[6]
Melting Point Not precisely documented, but related dichlorobenzophenones melt in the range of 144-147 °C.[7]Wikipedia[7]
Solubility Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene. Sparingly soluble in alcohols and insoluble in water.General Chemical Knowledge

Part 1: Synthesis of this compound via Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing diaryl ketones like this compound is the Friedel-Crafts acylation.[8][9] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).

Reaction Causality and Mechanistic Insight

The reaction proceeds by the activation of the acyl chloride (4-bromobenzoyl chloride) by the Lewis acid catalyst (AlCl₃). The AlCl₃ coordinates to the carbonyl oxygen and the chlorine atom of the acyl chloride, forming a highly electrophilic acylium ion (or a polarized complex). This powerful electrophile is then attacked by the electron-rich π-system of the nucleophile, 1,2-dichlorobenzene. The choice of 1,2-dichlorobenzene as the substrate is strategic; while the chlorine atoms are deactivating, they primarily direct electrophilic attack to the para position relative to one of the chlorine atoms, leading to the desired 3',4'-dichloro substitution pattern. A subsequent deprotonation step restores aromaticity, yielding the final product and regenerating the catalyst.

Workflow for Friedel-Crafts Acylation

cluster_reagents Initial Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1,2-Dichlorobenzene Anhydrous AlCl₃ Inert Solvent (e.g., DCM) Addition Slowly add 4-Bromobenzoyl Chloride (0-5 °C) Reagents->Addition 1. Stirring Stir at RT (Monitor by TLC/LC-MS) Addition->Stirring 2. Quench Pour onto Ice/HCl Stirring->Quench 3. Extract Extract with DCM Quench->Extract 4. Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash 5. Dry Dry (Na₂SO₄), Filter, Evaporate Wash->Dry 6. Purify Recrystallization or Column Chromatography Dry->Purify 7. Final_Product Final_Product Purify->Final_Product Yields Pure Product

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials:

  • 1,2-Dichlorobenzene (1.0 eq)

  • 4-Bromobenzoyl chloride (1.05 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol or Hexanes for recrystallization

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Reactants: Add 1,2-dichlorobenzene (1.0 eq) to the cooled suspension. Slowly add 4-bromobenzoyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous HCl gas evolution will be observed.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash is crucial to remove any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) to yield pure this compound.

Part 2: Applications in Advanced Synthesis

The utility of this compound lies in its three distinct halogen-functionalized positions, allowing for a range of subsequent transformations. The bromine atom is the most reactive site for palladium-catalyzed cross-coupling reactions, while the electron-deficient 3',4'-dichloro-substituted ring is primed for nucleophilic aromatic substitution (SₙAr).

Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds. The bromo-substituent at the 4-position is an excellent handle for this transformation, enabling the introduction of a wide variety of aryl or vinyl groups.

Causality: The reaction is catalyzed by a Palladium(0) species. The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Br bond of the benzophenone. This is the rate-determining step and is highly efficient for aryl bromides. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid/ester (activated by a base), followed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Catalytic Cycle for Suzuki Coupling

Pd0L2 Pd(0)L₂ ArPdBrL2 Ar-Pd(II)-Br(L)₂ Pd0L2->ArPdBrL2 Oxidative Addition (Ar-Br) ArPdArL2 Ar-Pd(II)-Ar'(L)₂ ArPdBrL2->ArPdArL2 Transmetalation (Ar'-B(OR)₂ + Base) ArPdArL2->Pd0L2 Regeneration Product Ar-Ar' ArPdArL2->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq) or other suitable Pd catalyst/ligand system

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent: Toluene/Water (4:1) or Dioxane/Water

Procedure:

  • Setup: To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (0.03 eq).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl product.

Application 2: Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly electron-withdrawing benzoyl group, combined with the two chlorine atoms on the same ring, activates that ring towards nucleophilic aromatic substitution.[10][11] This allows for the displacement of one of the chloro groups by a variety of nucleophiles (e.g., amines, alkoxides, thiols).

Causality: The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[12] A strong nucleophile attacks the carbon atom bearing a leaving group (a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The negative charge is delocalized onto the electron-withdrawing ketone group, which is key to stabilizing this intermediate.[11] In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. The reaction is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group.[11]

Mechanism for Nucleophilic Aromatic Substitution

Start Activated Aryl Halide (e.g., Dichlorobenzophenone) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate + Nucleophile (Nu⁻) (Addition) Product Substituted Product Intermediate->Product - Leaving Group (Cl⁻) (Elimination)

Caption: The addition-elimination mechanism of SₙAr reactions.

Protocol: SₙAr with Morpholine

Materials:

  • This compound (1.0 eq)

  • Morpholine (2.0-3.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: In a sealed tube or microwave vial, combine this compound (1.0 eq), morpholine (2.5 eq), and K₂CO₃ (1.5 eq).

  • Solvent Addition: Add the polar aprotic solvent (e.g., DMSO).

  • Reaction: Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. Microwave irradiation can often significantly reduce reaction times. Monitor for the consumption of starting material.

  • Workup: Cool the reaction mixture and pour it into a large volume of cold water. A precipitate of the product should form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

Safety and Handling

As with all halogenated aromatic compounds, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[14]

  • Hazards: This compound is expected to be an irritant to the skin, eyes, and respiratory system.[16] Similar dichlorobenzophenones are classified as harmful if swallowed.[6]

Conclusion

This compound is a strategically designed synthetic intermediate that offers multiple, distinct points for chemical modification. Through well-established protocols such as Friedel-Crafts acylation, Suzuki coupling, and nucleophilic aromatic substitution, chemists can readily access a diverse range of complex molecular architectures. This versatility makes it an invaluable tool for researchers in drug discovery, agrochemicals, and materials science, enabling the efficient construction of novel compounds with tailored properties.

References

  • PubChem. (n.d.). 4,4'-Dichlorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922892A - Method for preparing 3,4-dichloro bromobenzene.
  • Wikipedia. (n.d.). 4,4'-Dichlorobenzophenone. Retrieved from [Link]

  • Chemical Safety. (2019). 4-BROMO-3',4'-DIFLUOROBENZOPHENONE SDS. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichlorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

  • Oregon State University. (2010). Experimental Chemistry II - Poster Abstracts. Retrieved from [Link]

  • Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
  • PubChem. (n.d.). 4-Bromo-3,4'-dinitro benzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Jim Clark. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Agricultural Productivity: The Role of 4,4'-Dichlorobenzophenone in Agrochemical Synthesis. Retrieved from [Link]

  • NIST. (n.d.). 4,4'-Dichlorobenzophenone. NIST WebBook. Retrieved from [Link]

  • Chegg. (2021). Data And Report Submission - Nucleophilic Aromatic Substitution Reaction 3,4-Dichloronitrobenzene with Sodium Methoxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • CPAChem. (2024). Safety data sheet - 4,4'-Dichlorobenzophenone. Retrieved from [Link]

  • Isonex. (n.d.). Pharma API Intermediates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Retrieved from [Link]

  • StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

  • AD PHARMACHEM. (n.d.). Buy High-Quality API Intermediates. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. Retrieved from [Link]

  • ACS Publications. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]

  • ScienceMadness. (2006). Friedel-Crafts Acylation Of Bromobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 4-Bromo-2-chlorobenzonitrile in Pharmaceutical Synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Precursors from 4-Bromo-3',4'-dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-3',4'-dichlorobenzophenone is a versatile starting material in medicinal chemistry, offering a strategic platform for the synthesis of a wide array of pharmaceutical precursors. Its chemical architecture, featuring a reactive aryl bromide, a dichlorinated phenyl ring, and a central ketone, allows for a multitude of chemical transformations. The bromine atom is particularly amenable to substitution through various modern cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular scaffolds. This guide provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates from this starting material, with a focus on both established industrial processes and versatile laboratory-scale methodologies. We will explore a specific application in the synthesis of a precursor to the selective serotonin reuptake inhibitor (SSRI) Sertraline, as well as provide general protocols for key chemical transformations that unlock a broader range of potential drug candidates.

Strategic Importance in Drug Discovery

The 3',4'-dichlorophenyl moiety is a common structural motif in a number of pharmacologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. The presence of the 4-bromophenyl group provides a convenient handle for late-stage functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The central benzophenone core can also be a target for modification, for instance, through reduction or Grignard addition, to further expand the chemical space accessible from this starting material.

Case Study: Synthesis of a Sertraline Precursor

A key application of this compound is in the synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a crucial intermediate in the industrial production of Sertraline.[1] This transformation is achieved through an intramolecular Friedel-Crafts-type cyclization. The resulting tetralone is then further converted to Sertraline through a series of steps including imine formation, reduction, and chiral resolution.

Protocol 1: Intramolecular Cyclization to 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

This protocol describes the acid-catalyzed intramolecular cyclization of a butanoic acid derivative of this compound to yield the key tetralone intermediate for Sertraline synthesis. The initial step would involve a reaction to introduce the butanoic acid chain, which is then followed by the cyclization. For the purpose of this guide, we will focus on a plausible cyclization step of a related precursor, 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid, as a well-documented example of this type of transformation.[2]

Reaction Scheme:

G start 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid reagents 1. Thionyl Chloride, Toluene, Reflux 2. AlCl3, Carbon Disulfide, <8°C then RT start->reagents product 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone reagents->product caption Intramolecular Friedel-Crafts Cyclization.

Caption: Intramolecular Friedel-Crafts Cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (example)Moles (example)
4-(3,4-dichlorophenyl)-4-phenylbutanoic acid309.18228 g0.74
Thionyl chloride118.9766 mL0.90
Toluene92.141.2 L-
Aluminum chloride (AlCl₃)133.341.5 kg11.25
Carbon disulfide (CS₂)76.131.56 L-
Ice18.02As needed-
Ethyl acetate88.11As needed-

Procedure:

  • Acid Chloride Formation: In a suitable reaction vessel equipped with a reflux condenser and a gas trap, dissolve 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid (0.74 mol) in toluene (1.2 L).

  • Add thionyl chloride (0.90 mol) and heat the mixture to reflux for 75 minutes.

  • After cooling, evaporate the solvent under reduced pressure to obtain the crude acid chloride as an oil.

  • Friedel-Crafts Cyclization: In a separate, large reaction vessel, prepare a suspension of anhydrous aluminum chloride (11.25 mol) in carbon disulfide (1.20 L) and cool the mixture to below 8°C with an ice bath.

  • Dissolve the crude acid chloride in carbon disulfide (360 mL) and add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 8°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 16 hours.

  • Work-up: Carefully pour the reaction mixture onto a large volume of ice with vigorous stirring.

  • Extract the aqueous suspension with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone can be purified by crystallization from a suitable solvent or by column chromatography.

Downstream Processing to Sertraline Precursors

The resulting tetralone is a direct precursor to N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, the imine intermediate in Sertraline synthesis.[3][4] This is typically achieved by condensation with methylamine.[4] Subsequent stereoselective reduction of the imine yields the desired cis-racemic amine, which can then be resolved to obtain the active (1S, 4S)-enantiomer of Sertraline.[5][6]

General Protocols for the Functionalization of this compound

The 4-bromo position of the starting material is a prime site for introducing molecular diversity through various cross-coupling reactions. The following are generalized protocols that can be adapted for the synthesis of a wide range of pharmaceutical precursors.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[7] This reaction is highly versatile and tolerates a wide range of functional groups.

Reaction Scheme:

G start This compound reagents R-B(OH)2 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, K3PO4) Solvent (e.g., Toluene, Dioxane) start->reagents product 4-Aryl-3',4'-dichlorobenzophenone reagents->product caption Suzuki-Miyaura Cross-Coupling Reaction.

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

General Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a suitable solvent (e.g., toluene, 1,4-dioxane).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-110°C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8][9]

Reaction Scheme:

G start This compound reagents R1R2NH Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOtBu, Cs2CO3) Solvent (e.g., Toluene, Dioxane) start->reagents product 4-(R1R2N)-3',4'-dichlorobenzophenone reagents->product caption Buchwald-Hartwig Amination Reaction.

Caption: Buchwald-Hartwig Amination Reaction.

General Procedure:

  • To an oven-dried reaction vessel, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to 80-120°C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 4: Sonogashira Coupling for C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[10]

Reaction Scheme:

G start This compound reagents R-C≡CH Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI (co-catalyst) Base (e.g., Et3N) Solvent (e.g., THF, DMF) start->reagents product 4-(R-C≡C)-3',4'-dichlorobenzophenone reagents->product caption Sonogashira Coupling Reaction.

Caption: Sonogashira Coupling Reaction.

General Procedure:

  • In a reaction flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF or DMF).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and copper(I) iodide (CuI, 2-5 mol%).

  • Add a base, typically an amine such as triethylamine (Et₃N, 2-3 eq), which can also serve as the solvent.

  • Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating (40-60°C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the ammonium salt precipitate and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol 5: Grignard Reaction for Tertiary Alcohol Synthesis

The ketone moiety of this compound can be transformed into a tertiary alcohol via a Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide.[11][12]

Reaction Scheme:

G start This compound reagents 1. R-MgBr, Anhydrous THF 2. Aqueous workup (e.g., NH4Cl) start->reagents product 4-Bromo-α-(3,4-dichlorophenyl)-α-R-benzenemethanol reagents->product caption Grignard Reaction for Tertiary Alcohol Synthesis.

Sources

Application Notes & Protocols: Leveraging 4-Bromo-3',4'-dichlorobenzophenone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide focuses on a specific, highly functionalized analogue: 4-Bromo-3',4'-dichlorobenzophenone. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions and two chlorine atoms that modulate electronic properties and metabolic stability, makes it an exceptionally valuable starting material for drug discovery programs. We will explore its application as a versatile scaffold, detailing synthetic protocols for its derivatization and methodologies for evaluating the biological activity of its progeny, particularly in the realms of oncology and multidrug resistance.

Introduction: The Strategic Value of this compound

Benzophenone-containing molecules are recognized for a diverse range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic placement of halogen atoms on the benzophenone core is a cornerstone of modern medicinal chemistry, utilized to fine-tune potency, selectivity, pharmacokinetics, and metabolic profiles.

This compound presents three key features for the medicinal chemist:

  • A Reactive Handle for Diversification: The carbon-bromine bond is selectively reactive, serving as an ideal site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic introduction of a wide variety of substituents to explore the chemical space around the core scaffold.

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the two chlorine atoms on one of the phenyl rings significantly influences the molecule's electronic distribution, which can be critical for binding interactions with biological targets.

  • Metabolic Blocking: Halogen atoms, particularly chlorine, can serve as metabolic blockers, preventing enzymatic degradation at those positions and potentially enhancing the compound's in vivo half-life.

This combination of features positions this compound as a high-potential building block for generating libraries of novel compounds aimed at complex therapeutic targets.

Core Applications in Drug Discovery

Scaffold for Kinase Inhibitor Synthesis

The pyrazolo[3,4-d]pyrimidine and other heterocyclic systems are known privileged scaffolds for developing kinase inhibitors due to their ability to mimic the adenine ring of ATP.[3] The benzophenone moiety itself is also a recognized scaffold for potent kinase inhibitors.[1] By using this compound as a starting point, novel inhibitors can be designed. The 3',4'-dichloro-substituted ring can be positioned to occupy hydrophobic pockets within the kinase active site, while the bromo-substituted ring can be functionalized to form critical hydrogen bond interactions with the kinase hinge region.

Development of ABC Transporter Modulators for Overcoming Multidrug Resistance

ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein), are key mediators of multidrug resistance (MDR) in cancer, actively effluxing chemotherapeutic agents from tumor cells.[4][5] Developing inhibitors of these transporters is a critical strategy to resensitize resistant cancers to treatment.[6] The lipophilic and electronically distinct nature of derivatives synthesized from this compound makes them promising candidates for ABC transporter inhibitors. The goal is to design molecules that can potently and selectively block the transporter's efflux function without exhibiting significant cytotoxicity themselves.[7][8]

Synthetic Protocols: Derivatization of the Core Scaffold

The selective reactivity of the C-Br bond over the C-Cl bonds is the cornerstone of synthetic strategies involving this scaffold. The following protocols provide robust starting points for diversification.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming C-C bonds, enabling the attachment of various aryl or heteroaryl moieties at the 4-position.

Rationale: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[9] Palladium catalysts like Pd(PPh₃)₄ are effective, and the choice of base and solvent is critical for efficient transmetalation and reductive elimination steps.[10][11]

Reaction Scheme:

Suzuki_Miyaura start This compound reagents Catalyst:Pd(PPh₃)₄Base:K₂CO₃Solvent:Dioxane/H₂O start->reagents boronic Ar-B(OH)₂ boronic->reagents product 4-Ar-3',4'-dichlorobenzophenone reagents->product Heat

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture), degassed

  • Schlenk flask or microwave reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.[11]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄Effective for aryl bromides, commercially available.[10]
Base K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic system that facilitates dissolution of both organic and inorganic reagents.[9]
Temperature 90-100 °CProvides sufficient thermal energy for the catalytic cycle without significant degradation.
Protocol 2: Buchwald-Hartwig Amination

This protocol enables the formation of C-N bonds, introducing primary or secondary amines to create novel aminobenzophenone derivatives, a class known for anti-inflammatory activity.[1]

Workflow Diagram:

Buchwald_Hartwig_Workflow sub 1. Add Reagents to Vial (Substrate, Amine, Catalyst, Ligand, Base) purge 2. Purge with Inert Gas sub->purge solvent 3. Add Degassed Solvent purge->solvent react 4. Heat Reaction (Conventional or Microwave) solvent->react workup 5. Aqueous Workup & Extraction react->workup purify 6. Column Chromatography workup->purify product Pure Aminobenzophenone Derivative purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add this compound and the anhydrous, degassed solvent.

  • Add the amine via syringe.

  • Seal the vessel and heat to 80-110 °C for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Biological Evaluation Protocols

Once novel derivatives are synthesized, their biological activity must be assessed using robust and validated assays.

Protocol 3: Cellular Kinase Inhibition Assay (General)

This protocol uses the IL-3 dependent Ba/F3 murine pro-B cell line, engineered to express a constitutively active kinase, rendering its survival dependent on that kinase's activity rather than IL-3.[12]

Workflow Diagram:

Kinase_Assay_Workflow A 1. Seed Ba/F3-Kinase Cells in 96-well plate B 2. Add Test Compounds (serial dilutions) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT or CellTiter-Glo® Reagent C->D E 5. Incubate and Read Signal (Absorbance or Luminescence) D->E F 6. Calculate IC₅₀ Values E->F

Caption: Workflow for a cell-based kinase inhibition assay.

Procedure:

  • Cell Seeding: Seed the engineered Ba/F3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in IL-3 free media.

  • Compound Addition: Add the synthesized compounds in a dose-response manner (e.g., 10 µM to 1 nM final concentration). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • Viability Assessment: Add a viability reagent such as MTT or a luminescent ATP-based assay reagent (e.g., CellTiter-Glo®).

  • Data Acquisition: After appropriate incubation with the reagent, measure the signal (absorbance for MTT, luminescence for ATP-based assays) using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and a high-concentration inhibitor control (0% viability). Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression.

Protocol 4: ABCG2 Transporter Inhibition Assay (Fluorescent Substrate Accumulation)

This assay measures the ability of a test compound to inhibit the efflux of a fluorescent substrate from cells overexpressing the ABCG2 transporter.[8]

Rationale: In the absence of an inhibitor, ABCG2-overexpressing cells will pump out a fluorescent substrate like Hoechst 33342 or Pheophorbide a, resulting in low intracellular fluorescence.[7] An effective inhibitor will block this efflux, leading to substrate accumulation and a measurable increase in fluorescence.[8]

Materials:

  • HEK293 cells transfected with ABCG2 (or another suitable cell line like NCI-H460/MX20).[7]

  • Parental HEK293 cells (negative control).

  • Hoechst 33342 or Pheophorbide a (fluorescent substrate).

  • Ko143 or Fumitremorgin C (FTC) (positive control ABCG2 inhibitor).[7]

  • 96- or 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed both ABCG2-expressing and parental cells into the assay plate and allow them to adhere overnight.

  • Compound Pre-incubation: Remove the culture medium and add assay buffer containing various concentrations of the test compounds. Pre-incubate for 30-60 minutes.

  • Substrate Addition: Add the fluorescent substrate (e.g., 5 µM Hoechst 33342) to all wells and incubate for an additional 60-90 minutes at 37 °C.

  • Washing: Remove the assay buffer and wash the cells gently with ice-cold PBS to remove extracellular substrate.

  • Fluorescence Reading: Add fresh PBS to the wells and immediately read the intracellular fluorescence on a plate reader (e.g., Ex/Em ~350/460 nm for Hoechst 33342).

  • Data Analysis: Subtract the background fluorescence from the parental cells. Normalize the data, setting the fluorescence in the presence of the vehicle (DMSO) as 0% inhibition and the fluorescence in the presence of a saturating concentration of a potent inhibitor (e.g., 10 µM FTC) as 100% inhibition.[7] Calculate IC₅₀ values from the resulting dose-response curves.

CompoundTargetIC₅₀ (nM) [Hypothetical]
Derivative 1A Kinase X50
Derivative 1B Kinase X120
Derivative 2A ABCG2250
Derivative 2B ABCG2800

Conclusion

This compound is more than just a chemical intermediate; it is a strategic starting point for the rational design of novel therapeutics. Its well-defined reactive site, coupled with the modulating effects of its dichloro-substitution, provides medicinal chemists with a powerful tool for scaffold hopping and lead optimization.[13] The protocols outlined in this guide offer a validated framework for synthesizing diverse compound libraries based on this core and for rigorously evaluating their potential as next-generation kinase inhibitors or agents to combat multidrug resistance in cancer.

References

  • Jadhav, S. D., & Gayakwad, V. W. (2022). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1189-1210. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7034, 4,4'-Dichlorobenzophenone. Available from: [Link]

  • Hegedus, C., Telbisz, A., Hegedus, T., Sarkadi, B., & Ozvegy-Laczka, C. (2015). New Inhibitors of ABCG2 Identified by High-throughput Screening. PLoS ONE, 10(5), e0124912. Available from: [Link]

  • Al-Hujaily, E. M., et al. (2022). Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. Molecules, 27(19), 6608. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80494, 3,4-Dichlorobenzophenone. Available from: [Link]

  • CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone. (2017). Google Patents.
  • Wang, W., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 27(15), 4983. Available from: [Link]

  • Wise, J. G. (2016). In silico Selective Screening for Inhibitors of ABC Transporters that Minimizes Off Target Toxicity. ResearchGate. Available from: [Link]

  • Thiemann, T., et al. (2010). Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst. Journal of Chemical Research, 34(1), 34-38. Available from: [Link]

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  • Gauthier, C., et al. (2021). Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells. International Journal of Molecular Sciences, 22(16), 8963. Available from: [Link]

  • Lee, C. H., et al. (2020). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Magnetically Separable Nanocatalyst. Catalysts, 10(1), 108. Available from: [Link]

  • PharmaCompass. 4,4'-Dichlorobenzophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

  • Tighine, A., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 27(19), 6603. Available from: [Link]

  • Ferreira, R. J., et al. (2021). Characterization of Potent ABCG2 Inhibitor Derived from Chromone: From the Mechanism of Inhibition to Human Extracellular Vesicles for Drug Delivery. Pharmaceutics, 13(9), 1339. Available from: [Link]

  • de la Torre, G., et al. (2017). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 22(9), 1495. Available from: [Link]

  • Science.gov. pharmacologically active derivatives: Topics. Available from: [Link]

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  • Chen, M., et al. (2023). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. ChemRxiv. Available from: [Link]

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Application Notes and Protocols for Nucleophilic Substitution on 4-Bromo-3',4'-dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to performing nucleophilic substitution reactions on 4-Bromo-3',4'-dichlorobenzophenone, a versatile building block in medicinal chemistry and materials science. Two primary methodologies are detailed: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern palladium-catalyzed Buchwald-Hartwig amination. The protocols are designed to be robust and adaptable, with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Synthetic Utility of Substituted Benzophenones

The benzophenone scaffold is a privileged structure in drug discovery and materials science. Its derivatives are known to possess a wide range of biological activities and are integral components of various pharmaceuticals.[1] The ability to functionalize the benzophenone core through nucleophilic substitution on a halogenated precursor like this compound opens up a vast chemical space for the synthesis of novel compounds with tailored properties. The electron-withdrawing nature of the benzoyl group and the additional chloro substituents activate the aryl bromide towards nucleophilic attack, making it a suitable substrate for C-N, C-O, and C-S bond formation.

This guide will focus on the substitution of the bromo group, which is generally more reactive than the chloro groups in nucleophilic aromatic substitution and provides a selective handle for functionalization.

Mechanistic Insights: Understanding the Reaction Pathways

Two powerful strategies for the nucleophilic substitution on this compound are presented here: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a stepwise process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group.[2] The presence of electron-withdrawing groups, such as the benzoyl and chloro substituents on the substrate, is crucial for stabilizing the negatively charged intermediate, known as the Meisenheimer complex.[3]

The reaction proceeds in two steps:

  • Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing benzoyl group.

  • Elimination: The aromaticity is restored by the departure of the bromide leaving group.

SNAr_Mechanism

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[4] This method is particularly valuable for its broad substrate scope and functional group tolerance, often providing higher yields and milder reaction conditions compared to traditional SNAr reactions, especially with less activated aryl halides or challenging amines.[5]

The catalytic cycle involves a series of steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is released, regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Workflow

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its derivatives should be handled with care as they may be irritants.

Protocol 1: SNAr with Sodium Methoxide

This protocol is adapted from a similar procedure for the reaction of 3,4-dichloronitrobenzene with sodium methoxide and provides a baseline for optimization.

Materials:

  • This compound

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add deionized water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum to obtain the crude 4-methoxy-3',4'-dichlorobenzophenone.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Results: The product, 4-methoxy-3',4'-dichlorobenzophenone, is expected to be a solid. The purity can be assessed by melting point determination and chromatographic techniques. Characterization by NMR and MS is recommended.

ParameterValue
Reactants
This compound1.0 eq
Sodium Methoxide1.2 eq
Conditions
SolventMethanol
TemperatureReflux
Reaction Time1-4 hours (TLC monitored)
Workup
QuenchingDeionized water
PurificationRecrystallization
Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol is based on established procedures for the Buchwald-Hartwig amination of aryl bromides and can be adapted for various amine nucleophiles.[2]

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous toluene

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene to the flask.

  • Add morpholine (1.2 eq) and potassium tert-butoxide (1.4 eq).

  • Seal the flask or tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford 4-morpholino-3',4'-dichlorobenzophenone.

Expected Results: The product, 4-morpholino-3',4'-dichlorobenzophenone, is expected to be a solid. Successful C-N bond formation can be confirmed by NMR and mass spectrometry.

ParameterValue
Reactants
This compound1.0 eq
Morpholine1.2 eq
Pd(OAc)₂2 mol%
XPhos4 mol%
KOt-Bu1.4 eq
Conditions
SolventToluene
Temperature100 °C
Reaction Time12-24 hours
Workup
PurificationColumn Chromatography

Product Characterization

The synthesized products should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For example, in the ¹H NMR of 4-morpholino-3',4'-dichlorobenzophenone, one would expect to see characteristic signals for the morpholine protons in addition to the aromatic protons of the benzophenone core. The disappearance of the signal corresponding to the proton ortho to the bromine in the starting material is a key indicator of successful substitution.

  • Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carbonyl group of the benzophenone.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Troubleshooting and Optimization

  • Low Yields in SNAr: If the SNAr reaction shows low conversion, consider increasing the reaction time, temperature, or the amount of nucleophile. Ensure that the reagents and solvent are anhydrous.

  • Side Reactions in Buchwald-Hartwig Amination: The formation of dehalogenated byproducts can sometimes be observed. Optimizing the catalyst loading, ligand-to-metal ratio, and reaction temperature can help minimize these side reactions. Screening different phosphine ligands and bases may also be beneficial.

  • Purification Challenges: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system is a good alternative. For basic amine products, an acidic wash during the workup can help remove unreacted starting amine.

Conclusion

The protocols outlined in this application note provide a solid foundation for the successful nucleophilic substitution on this compound. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse range of substituted benzophenone derivatives for various applications in drug discovery and materials science.

References

  • Scribd. (n.d.). Chemistry Nucleophilic Aromatic Substitution Experiment PDF. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichlorobenzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved from [Link]

  • Nolan, S. P., & Organ, M. G. (2011). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalton Transactions, 40(42), 11249-11257. Retrieved from [Link]

  • Molnár, Á. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 149(6), 1145–1153. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Chegg. (2021, March 11). Data And Report Submission - Nucleophilic Aromatic Substitution Reaction 3,4-Dichloronitrobenzene with Sodium Methoxide Lab preformed online Amount of reactant used in g. Retrieved from [Link]

  • NP-MRD. (2020, November 23). Showing NP-Card for 4,4-Dichlorobenzophenone (NP0002768). Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]

  • Wikipedia. (n.d.). 4,4'-Dichlorobenzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4,4'-Dichlorobenzophenone (CAS 90-98-2). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Frontiers. (n.d.). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • CPAChem. (2024, May 8). Safety data sheet. Retrieved from [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from [Link]

  • NP-MRD. (2020, November 23). Showing NP-Card for 4,4-Dichlorobenzophenone (NP0002768). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

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Application Note: Synthesis of Novel Heterocyclic Scaffolds from 4-Bromo-3',4'-dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides researchers, scientists, and drug development professionals with a detailed framework for the synthesis of novel heterocyclic compounds utilizing halogenated benzophenones as versatile starting materials. While 4-Bromo-3',4'-dichlorobenzophenone represents a strategically valuable but less-documented substrate, this document establishes foundational, field-proven protocols using the parent compound, 4-Bromobenzophenone , as a reliable model. The described methodologies, including palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, and a multi-step synthesis of a quinazoline scaffold, are presented with detailed, step-by-step instructions. Crucially, this note includes expert guidance on adapting these validated protocols for the more complex, dichloro-substituted analogue, addressing the potential electronic and steric challenges to empower rational reaction optimization and accelerate discovery programs.

Introduction: The Strategic Value of Halogenated Benzophenones

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive molecules with applications ranging from anticancer to anti-inflammatory agents. The targeted introduction of halogen atoms provides synthetic handles for diversification, allowing for the construction of complex molecular architectures.

This compound is a particularly interesting starting material for two key reasons:

  • Orthogonal Reactivity: The carbon-bromine bond is significantly more reactive towards palladium-catalyzed oxidative addition than the more robust carbon-chlorine bonds. This differential reactivity allows for selective functionalization at the 4-position, leaving the 3'- and 4'-chloro substituents untouched for potential subsequent transformations.

  • Pharmacophoric Contribution: The dichloro-substituted phenyl ring can engage in specific interactions with biological targets and modulate the compound's lipophilicity and metabolic stability.

Despite its potential, specific, published protocols detailing the use of this compound in heterocyclic synthesis are not widely available. To ensure scientific integrity and provide reliable, reproducible methodologies, this application note will detail protocols for the well-characterized and structurally related starting material, 4-Bromobenzophenone . These validated methods serve as a robust and logical starting point from which researchers can develop optimized conditions for the dichloro-analogue.

Foundational Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The bromine atom of 4-bromobenzophenone provides a reactive site for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating a biaryl linkage by coupling an aryl halide with a boronic acid.

Mechanism & Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of Pd(0) into the C-Br bond, followed by transmetalation with the boronate species (activated by a base), and concluding with reductive elimination to yield the product and regenerate the catalyst.[1] The choice of a phosphine ligand is critical to stabilize the palladium center and promote the reaction steps. A base like potassium carbonate is required to activate the boronic acid for transmetalation.[2][3]

Experimental Workflow: General Cross-Coupling

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 Charge Schlenk flask with: - Aryl Halide - Boronic Acid - Pd Catalyst & Ligand - Base p2 Evacuate and backfill with Argon/Nitrogen (3x) p1->p2 p3 Add degassed solvent(s) p2->p3 r1 Heat to specified temperature with stirring p3->r1 r2 Monitor reaction progress by TLC or LC-MS r1->r2 w1 Cool to RT, quench reaction (e.g., with H2O) r2->w1 w2 Extract with organic solvent w1->w2 w3 Wash, dry, and concentrate w2->w3 w4 Purify by column chromatography or recrystallization w3->w4 a1 Confirm structure and purity (NMR, MS, HPLC) w4->a1

Sources

Application Notes and Protocols for the Synthesis of a Tertiary Alcohol via Grignard Reaction with 4-Bromo-3',4'-dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of the Grignard Reaction in Complex Molecule Synthesis

Discovered by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, the Grignard reaction remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2][3][4] This organometallic reaction involves the addition of a Grignard reagent (organomagnesium halide, RMgX) to an electrophilic carbon, most notably the carbonyl group of aldehydes, ketones, and esters, to produce alcohols.[5][6][7] The carbon atom bound to magnesium in a Grignard reagent possesses significant carbanionic character, rendering it a potent nucleophile and a strong base.[2][5][8] This reactivity is harnessed by researchers in drug development and materials science to construct complex molecular architectures from simpler precursors.

This application note provides a detailed protocol for the synthesis of a tertiary alcohol via the reaction of a Grignard reagent, specifically phenylmagnesium bromide, with 4-Bromo-3',4'-dichlorobenzophenone. We will delve into the practical considerations, the underlying mechanism, and troubleshooting strategies to ensure a successful and safe execution of this powerful transformation. The presence of multiple halogen substituents on the benzophenone starting material presents an interesting case for examining the selectivity of the Grignard addition.

Safety First: Handling Pyrophoric and Reactive Reagents

The Grignard reaction demands meticulous attention to safety due to the pyrophoric and highly reactive nature of the Grignard reagent and the flammability of the ethereal solvents used.[9][10]

  • Strictly Anhydrous Conditions: Grignard reagents are strong bases and will be quenched by protic solvents, including atmospheric moisture.[11][12] All glassware must be rigorously dried, typically by flame-drying under a vacuum or oven-drying overnight, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[2][13] Anhydrous solvents are mandatory.[13][14]

  • Pyrophoric Nature: Grignard reagents can ignite spontaneously upon contact with air.[10] They must be handled using air-free techniques, such as syringes or cannulas.[10]

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the carbonyl compound are exothermic and can lead to a runaway reaction if the addition of reagents is not carefully controlled.[9][14] An ice bath should always be on hand to manage the reaction temperature.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves. The entire procedure should be performed within a chemical fume hood.[10]

Materials and Equipment

Reagents:

  • Magnesium turnings

  • Iodine crystal (as an activator)

  • Bromobenzene, anhydrous

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute solution for cleaning glassware (optional)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Glass stopper

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (N₂ or Ar) with manifold

  • Syringes and needles

  • Schlenk line (optional, for advanced air-free techniques)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Detailed Experimental Protocol

This protocol is divided into two main stages: the formation of the phenylmagnesium bromide Grignard reagent and its subsequent reaction with this compound, followed by workup and purification.

Part 1: Formation of Phenylmagnesium Bromide

The formation of the Grignard reagent is often the most critical step. Magnesium metal is coated with a passivating layer of magnesium oxide, which must be overcome to initiate the reaction.[15]

  • Glassware Preparation: Ensure all glassware is meticulously cleaned and dried. Flame-dry the three-neck round-bottom flask, condenser, and addition funnel under a gentle stream of inert gas, or assemble the apparatus hot from an oven and allow it to cool under an inert atmosphere.[13]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to bromobenzene) and a single crystal of iodine into the cooled three-neck flask containing a magnetic stir bar.[13] Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed; this helps to etch the oxide layer from the magnesium surface.[16] Allow the flask to cool to room temperature.

  • Initiation of Grignard Formation: Add a small portion of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. In the addition funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small amount (approx. 10%) of the bromobenzene solution to the stirring magnesium suspension.

  • Observing Initiation: The reaction has initiated when the brownish color of the iodine disappears and the solution becomes cloudy and begins to gently reflux without external heating.[14] If the reaction does not start, gentle warming with a heat gun or sonication may be necessary.[13] Crushing the magnesium turnings with a dry glass rod can also be effective.[2][14]

  • Completion of Grignard Formation: Once the reaction is initiated, add the remaining bromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[17] After the addition is complete, the mixture may be gently heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution of phenylmagnesium bromide should be a cloudy, grayish-brown color.

Part 2: Reaction with this compound and Workup
  • Substrate Addition: Dissolve this compound (0.8 equivalents relative to the initial bromobenzene) in a minimal amount of anhydrous diethyl ether or THF. Cool the freshly prepared Grignard reagent in an ice bath to 0 °C. Slowly add the benzophenone solution to the stirred Grignard reagent via the addition funnel. The addition is exothermic and should be controlled to maintain a gentle reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting benzophenone.

  • Quenching the Reaction: Carefully and slowly quench the reaction by adding it to a beaker of crushed ice containing a saturated aqueous solution of ammonium chloride (NH₄Cl).[18] This will protonate the intermediate alkoxide and dissolve the magnesium salts.[18] The addition should be done in a well-ventilated fume hood as flammable gases may evolve.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with a saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude tertiary alcohol.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble and Flame-Dry Glassware Under N2 B Activate Mg Turnings with Iodine A->B C Add Small Portion of Bromobenzene Solution to Initiate B->C D Dropwise Addition of Remaining Bromobenzene C->D E Reflux to Completion D->E F Cool Grignard to 0°C E->F G Slowly Add Solution of This compound F->G H Stir at Room Temperature G->H I Quench with Saturated Aqueous NH4Cl H->I J Extract with Ether I->J K Wash Organic Layer J->K L Dry and Concentrate K->L M Purify (Recrystallization or Chromatography) L->M

Caption: Experimental workflow for the Grignard synthesis.

Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are required to solvate and stabilize the Grignard reagent.[1][14] THF is a better solvent for stabilizing the reagent but has a higher boiling point.[13]
Stoichiometry Mg:Bromobenzene:Benzophenone = 1.2 : 1.0 : 0.8A slight excess of magnesium ensures complete conversion of the aryl halide. Using the benzophenone as the limiting reagent is cost-effective.
Grignard Formation Temp. Room temp. to reflux (approx. 35°C for ether)The reaction is initiated at room temperature and may require gentle heating to go to completion.[13]
Reaction Temp. 0°C to Room TemperatureInitial addition at 0°C helps control the exothermicity of the reaction. Allowing it to warm to room temperature ensures completion.
Reaction Time 1-3 hoursTypically sufficient for the reaction to go to completion after the addition of the ketone. Monitor by TLC.
Workup Quench Saturated Aqueous NH₄ClA weak acid that effectively protonates the alkoxide without causing potential side reactions that stronger acids might induce.[18]

Mechanism and Scientific Rationale

The Grignard reaction proceeds in two main stages: the formation of the organomagnesium halide and its nucleophilic attack on the carbonyl carbon.

  • Formation of the Grignard Reagent: This is a radical process that occurs on the surface of the magnesium metal.[3] An electron is transferred from the magnesium to the aryl halide, forming a radical anion which then fragments to an aryl radical and a halide ion. The aryl radical then reacts with Mg(I) on the metal surface to form the Grignard reagent.[3] The ethereal solvent plays a crucial role by coordinating to the magnesium atom, stabilizing the reagent in what is known as the Schlenk equilibrium.[1][15]

  • Nucleophilic Addition: The highly polarized carbon-magnesium bond of the Grignard reagent directs the electron pair to attack the electrophilic carbonyl carbon of the this compound.[5] This attack proceeds through a cyclic six-membered transition state, forming a magnesium alkoxide intermediate.[11] The subsequent acidic workup protonates this alkoxide to yield the final tertiary alcohol product.[5][14][18]

G Grignard Ph-MgBr Alkoxide [Ar(Ar')C(Ph)-O]⁻ MgBr⁺ (Magnesium Alkoxide) Grignard->Alkoxide Nucleophilic Attack Ketone Ar(Ar')C=O (this compound) Ketone->Alkoxide Alcohol Ar(Ar')C(Ph)-OH (Tertiary Alcohol) Alkoxide->Alcohol Protonation H3O H₃O⁺ (Workup) H3O->Alcohol

Caption: The reaction mechanism of Grignard addition to a ketone.

Troubleshooting Common Issues

IssueProbable Cause(s)Suggested Solution(s)
Grignard reaction fails to initiate. 1. Inactive magnesium surface (oxide layer).[19] 2. Presence of moisture in reagents or glassware.[19] 3. Alkyl/aryl halide is not reactive enough.1. Activate Mg with iodine, 1,2-dibromoethane, or by crushing.[15][16] 2. Ensure all glassware is flame-dried and solvents are anhydrous.[2][13] 3. Consider switching from an aryl chloride to the more reactive aryl bromide or iodide.[13]
Low yield of the desired product. 1. Incomplete formation of the Grignard reagent. 2. Wurtz coupling side reaction (R-MgX + R-X → R-R).[2][19] 3. Enolization of the ketone (if α-protons are present).[6] 4. Reduction of the ketone by the Grignard reagent.[6]1. Ensure all Mg is consumed during Grignard formation. 2. Add the aryl halide slowly to the magnesium suspension to keep its concentration low.[17] 3. Use a less sterically hindered Grignard reagent or lower the reaction temperature. 4. Use a Grignard reagent without β-hydrogens if possible; run the reaction at lower temperatures.[19]
Formation of a significant amount of biphenyl. The Grignard reagent (phenylmagnesium bromide) reacts with unreacted bromobenzene.[2][17]Slow, controlled addition of the bromobenzene during the Grignard formation step is crucial to minimize this side reaction.[17]

References

  • The Grignard Reaction – Unraveling a Chemical Puzzle.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Grignard Reaction. Jasperse, Chem 355.
  • Grignard Reaction. Web Pages.
  • The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • The Grignard Reaction Mechanism. Chemistry Steps.
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • Grignard reagent. Wikipedia.
  • Grignard Reaction. Organic Chemistry Portal.
  • Grignard reaction. Wikipedia.
  • Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • Grignard Reaction. American Chemical Society.
  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. University of California, Santa Cruz.
  • Grignard Reaction: Synthesis of Triphenylmethanol. University of California, Riverside.
  • Activation of Grignard reagent. Chemistry Stack Exchange.
  • The Grignard Reaction. University of Wisconsin-Madison.
  • Troubleshooting low yields in Grignard reactions with Diisopentyl ether. Benchchem.
  • GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Theochem @ Mercer University.
  • Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts.

Sources

The Strategic Utility of 4-Bromo-3',4'-dichlorobenzophenone in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Architectural Significance of Halogenated Benzophenones in Modern Crop Protection

In the intricate landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the discovery and synthesis of novel, effective, and environmentally conscious crop protection agents. Among the myriad of chemical scaffolds, halogenated benzophenones have emerged as a cornerstone for the construction of a diverse array of pesticides, herbicides, and fungicides. Their inherent structural rigidity, coupled with the tunable reactivity imparted by halogen substituents, provides a versatile platform for the rational design of bioactive molecules. This technical guide focuses on a specific, yet highly potent building block: 4-Bromo-3',4'-dichlorobenzophenone. We will explore its synthesis, inherent reactivity, and its application as a pivotal intermediate in the conceptual design and synthesis of next-generation agrochemicals.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic protocols. The presence of three halogen atoms across the two phenyl rings significantly influences its electronic and steric characteristics, thereby dictating its reactivity.

PropertyValueSource
Molecular FormulaC₁₃H₇BrCl₂ON/A
Molecular Weight334.01 g/mol N/A
AppearanceOff-white to pale yellow solidAssumed based on related compounds
Melting PointNot readily available; expected to be >100 °CN/A
SolubilitySoluble in common organic solvents (e.g., THF, DCM, Toluene)Assumed based on related compounds

The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation reaction. This well-established methodology offers a reliable and scalable route to this key intermediate.

Synthetic Workflow: Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 1_bromo_3_4_dichlorobenzene 1-Bromo-3,4-dichlorobenzene product This compound 1_bromo_3_4_dichlorobenzene->product Acylation at para-position to Bromine benzoyl_chloride Benzoyl Chloride benzoyl_chloride->product alcl3 AlCl₃ (Lewis Acid Catalyst) alcl3->product solvent Inert Solvent (e.g., CS₂, CH₂Cl₂) solvent->product temp Reflux temp->product

Caption: Friedel-Crafts acylation for this compound synthesis.

Application in Agrochemical Synthesis: A Case Study Inspired by Profenofos

While direct, commercialized agrochemicals derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in highly active pesticides. The organophosphate insecticide Profenofos, for instance, contains a 4-bromo-2-chlorophenyl moiety, highlighting the significance of this substitution pattern for bioactivity.[1] We can, therefore, extrapolate the utility of this compound by proposing a synthetic route to a hypothetical, yet plausible, agrochemical analogue.

The differential reactivity of the carbon-halogen bonds is a key feature of this building block. The carbon-bromine bond is generally more susceptible to nucleophilic substitution and organometallic cross-coupling reactions compared to the more inert carbon-chlorine bonds. This allows for selective functionalization, a crucial aspect in the multi-step synthesis of complex agrochemicals.

Proposed Synthetic Pathway to a Novel Organophosphate Insecticide

This proposed pathway leverages the established chemistry used in the synthesis of Profenofos, demonstrating how this compound can be elaborated into a potential insecticidal agent.[1]

G start This compound reduction Reduction of Carbonyl (e.g., NaBH₄, MeOH) start->reduction intermediate1 (4-Bromo-3',4'-dichlorophenyl)methanol reduction->intermediate1 phosphorylation Phosphorylation (e.g., POCl₃, Et₃N) intermediate1->phosphorylation intermediate2 O-(4-Bromo-3',4'-dichlorobenzoyl) dichlorophosphate phosphorylation->intermediate2 thioesterification Thioesterification (e.g., Propanethiol, Base) intermediate2->thioesterification product Hypothetical Organophosphate Insecticide thioesterification->product

Caption: Proposed synthesis of a novel insecticide from the title compound.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound and its subsequent conversion to a hypothetical insecticidal analogue. These protocols are based on established chemical principles and analogous transformations.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 1-Bromo-3,4-dichlorobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂) or Dichloromethane (DCM) (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser with a gas trap

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq).

  • Add anhydrous carbon disulfide or dichloromethane to the flask.

  • In the dropping funnel, place a solution of 1-bromo-3,4-dichlorobenzene (1.0 eq) and benzoyl chloride (1.1 eq) in the same anhydrous solvent.

  • Cool the flask containing aluminum chloride to 0 °C using an ice bath.

  • Slowly add the solution from the dropping funnel to the stirred suspension of aluminum chloride over 30-60 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization (e.g., from ethanol or hexane) to afford pure this compound.

Protocol 2: Synthesis of a Hypothetical Organophosphate Insecticide

Step A: Reduction of this compound

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield (4-Bromo-3',4'-dichlorophenyl)methanol.

Step B: Phosphorylation and Thioesterification

This step is analogous to the synthesis of Profenofos and should be performed with extreme caution in a well-ventilated fume hood by experienced personnel due to the toxicity of organophosphorus compounds.

  • Dissolve the (4-Bromo-3',4'-dichlorophenyl)methanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture back to 0 °C.

  • In a separate flask, prepare a solution of propanethiol (1.1 eq) and a suitable base (e.g., sodium hydride or triethylamine) in anhydrous toluene.

  • Slowly add the propanethiolate solution to the phosphorylation reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the target organophosphate insecticide.

Conclusion and Future Perspectives

This compound represents a strategically valuable building block for the synthesis of novel agrochemicals. Its distinct halogenation pattern and the differential reactivity of its carbon-halogen bonds provide chemists with a versatile tool for the construction of complex and highly functionalized molecules. The protocols detailed herein, based on well-established synthetic transformations, offer a practical guide for the utilization of this compound in the discovery of new crop protection agents. As the demand for more effective and selective agrochemicals continues to grow, the exploration of such versatile intermediates will undoubtedly play a crucial role in the future of sustainable agriculture.

References

  • Google Patents. (2019). CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.
  • Google Patents. (2017). CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone.
  • Google Patents. (2020). CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile.
  • Google Patents. (2014). CN103922892A - Method for preparing 3,4-dichloro bromobenzene.
  • Google Patents. (1978).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Agricultural Productivity: The Role of 4,4'-Dichlorobenzophenone in Agrochemical Synthesis. [Link]

  • Oregon State University. (2010). Experimental Chemistry II. [Link]

  • PubChem. (n.d.). 3,4-Dichlorobenzophenone. [Link]

  • PubChem. (n.d.). 4,4'-Dichlorobenzophenone. [Link]

Sources

Application Notes and Protocols: The Photochemical Versatility of Halogenated Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Power of the Heavy Atom Effect in Benzophenone Photochemistry

Benzophenone, a deceptively simple aromatic ketone, has long been a workhorse in photochemistry. Its high intersystem crossing (ISC) quantum yield (Φisc ≈ 1) and well-characterized triplet state make it an efficient photosensitizer. The introduction of halogen substituents onto the benzophenone scaffold dramatically modulates its photophysical and photochemical properties, primarily through the "heavy atom effect." This internal heavy atom effect enhances spin-orbit coupling, which in turn influences the rates of intersystem crossing and phosphorescence. The result is a tunable class of photosensitizers with broad applications in photodynamic therapy, organic synthesis, and polymer chemistry.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the photochemical applications of halogenated benzophenones. We will delve into the underlying mechanisms, provide detailed, field-proven protocols, and offer insights into experimental design and optimization.

Core Principles: The Photophysics of Halogenated Benzophenones

Upon absorption of UV light, benzophenone is promoted to an excited singlet state (S₁), which rapidly undergoes intersystem crossing to the more stable triplet state (T₁). This triplet state is the key reactive intermediate in most of benzophenone's photochemistry. Halogenation significantly impacts the lifetime and reactivity of this triplet state.

The heavy atom effect is a phenomenon where the presence of atoms with high atomic numbers (like bromine and iodine) increases the rate of spin-forbidden transitions. In halogenated benzophenones, this translates to:

  • Increased Intersystem Crossing Rate: While benzophenone itself has a near-unity ISC quantum yield, halogenation can further accelerate this process.

  • Enhanced Phosphorescence: The rate of phosphorescence (T₁ → S₀) is increased, which can be a competing deactivation pathway.

  • Modified Triplet State Lifetime: The triplet lifetime is a crucial parameter that dictates the efficiency of bimolecular reactions. The heavy atom effect can either shorten or lengthen the triplet lifetime depending on the specific halogen and its position on the aromatic ring.

These modulated properties make halogenated benzophenones highly versatile tools for initiating a range of photochemical transformations.

Application I: Synthesis of Halogenated Benzophenones

The most common and versatile method for synthesizing halogenated benzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of a halogenated benzene derivative with a benzoyl halide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Protocol 1: Synthesis of 4-Bromobenzophenone via Friedel-Crafts Acylation

This protocol details the synthesis of 4-bromobenzophenone, a widely used halogenated benzophenone derivative.[1]

Materials:

  • Bromobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution, 10%

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Petroleum ether or hexanes for recrystallization

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine bromobenzene (1.0 eq) and anhydrous dichloromethane.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.1 eq) in portions with stirring. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Acylating Agent Addition: Once the AlCl₃ has dissolved, add benzoyl chloride (1.05 eq) dropwise to the stirred solution, again maintaining the low temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of concentrated HCl. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and more DCM if necessary to dissolve all solids. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 10% NaOH solution to remove any unreacted benzoyl chloride and benzoic acid, followed by a wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as petroleum ether or a mixture of ethanol and water, to yield colorless crystals of 4-bromobenzophenone.[2]

Characterization:

  • Melting Point: Determine the melting point of the purified product and compare it to the literature value (81-84 °C).

  • Spectroscopy: Confirm the structure using IR and NMR spectroscopy. The IR spectrum should show a characteristic carbonyl (C=O) stretch around 1658 cm⁻¹. The ¹H NMR spectrum will show characteristic aromatic proton signals.[3]

Application II: Photoreduction and Pinacol Coupling

One of the classic photochemical reactions of benzophenones is their photoreduction in the presence of a hydrogen donor, such as an alcohol, to form a ketyl radical. These radicals can then dimerize to form a pinacol. This reaction is a powerful tool for creating C-C bonds.

Mechanism of Photoreduction and Pinacol Coupling

photoreduction BP_S0 Benzophenone (S₀) BP_S1 Benzophenone (S₁) BP_S0->BP_S1 hν (UV light) BP_T1 Benzophenone (T₁) BP_S1->BP_T1 Intersystem Crossing (ISC) Ketyl_Radical Ketyl Radical BP_T1->Ketyl_Radical Hydrogen Abstraction from R₂CHOH Pinacol Benzopinacol Ketyl_Radical->Pinacol Dimerization Ketyl_Radical->Pinacol Alcohol R₂CHOH Radical_Adduct Radical Adduct Carbonyl_Product R₂C=O

Caption: Mechanism of benzophenone-sensitized photoreduction and pinacol coupling.

Protocol 2: Photoreduction of 4-Bromobenzophenone

This protocol is adapted from the classic photoreduction of benzophenone and can be applied to its halogenated derivatives.[4]

Materials:

  • 4-Bromobenzophenone

  • 2-Propanol (isopropyl alcohol)

  • Glacial acetic acid (a few drops)

  • Quartz reaction vessel or a borosilicate glass flask (if using a longer wavelength UV source)

  • UV photoreactor (e.g., Rayonet reactor with 350 nm lamps) or sunlight

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Solution Preparation: In a quartz reaction vessel, dissolve 4-bromobenzophenone in 2-propanol. A typical concentration is around 0.1 M. Gentle warming may be necessary to fully dissolve the solid.

  • Acidification: Add a single drop of glacial acetic acid to the solution. This prevents the accumulation of any basic impurities that might interfere with the reaction.

  • Degassing (Optional but Recommended): For optimal results, degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can quench the triplet state of the benzophenone.

  • Irradiation: Place the reaction vessel in the UV photoreactor and irradiate with stirring. If using sunlight, place the flask in a location with direct sun exposure. The reaction time will vary depending on the light source and scale, but can range from several hours to a few days.[4] The formation of the benzpinacol product, which is often insoluble, may be observed as a white precipitate.

  • Isolation of Product: After the irradiation period, cool the reaction mixture in an ice bath to further precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold 2-propanol and then dry it in a desiccator or a vacuum oven at a low temperature.

Quantitative Analysis:

The quantum yield of photoreduction can be determined by monitoring the disappearance of the halogenated benzophenone over time using UV-Vis or FTIR spectroscopy.[5]

Application III: Halogenated Benzophenones in Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy cancer cells.[6][7][8][9] Halogenated benzophenones, particularly those with heavy atoms like bromine and iodine, are promising candidates for PDT due to their efficient triplet state formation and ability to generate singlet oxygen.

Mechanism of Photodynamic Therapy

pdt_mechanism PS_S0 Photosensitizer (S₀) PS_S1 Photosensitizer (S₁) PS_S0->PS_S1 hν (Light) PS_T1 Photosensitizer (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_S0 Energy Transfer O2_triplet ³O₂ (Ground State) O2_singlet ¹O₂ (Singlet Oxygen) O2_triplet->O2_singlet Type II Reaction Cell_Damage Cell Damage & Apoptosis O2_singlet->Cell_Damage Oxidation of Biomolecules

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-3',4'-dichlorobenzophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-Bromo-3',4'-dichlorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2] The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[1][3] The impurities, ideally, remain dissolved in the solvent (mother liquor) due to their lower concentration or higher solubility.[1]

Q2: What are the characteristics of an ideal solvent for the recrystallization of this compound?

Selecting the right solvent is the most critical step for a successful recrystallization. An ideal solvent should exhibit the following properties:

  • High solubility at elevated temperatures: The solvent must be able to dissolve a significant amount of the crude this compound when heated.[1]

  • Low solubility at low temperatures: Upon cooling, the compound should readily crystallize out of the solution to ensure a good recovery yield.[2]

  • Appropriate boiling point: The solvent's boiling point should be high enough to allow for a sufficient temperature difference for dissolution and crystallization but not so high that it is difficult to remove from the purified crystals.[1]

  • Inertness: The solvent should not react with this compound.[1]

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals during the drying process.[1]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

Q3: What are some potential impurities in crude this compound?

While the exact impurities will depend on the synthetic route, common contaminants in related syntheses can include positional isomers and unreacted starting materials. For instance, in the synthesis of similar compounds like 3,4-dichlorobromobenzene, an isomeric byproduct, 2,3-dichloro-bromobenzene, is often formed.[4] Therefore, it is plausible that crude this compound may contain isomeric impurities that have very similar chemical and physical properties, making purification challenging.

Troubleshooting Guide

Problem 1: The compound does not dissolve in the hot solvent.

  • Cause: The chosen solvent may be a poor solvent for this compound, or you may not be using a sufficient volume of it.

  • Solution:

    • Increase Solvent Volume: Gradually add more hot solvent to the flask until the solid dissolves.[5]

    • Try a Different Solvent: If a large volume of solvent is required, it may not be ideal for good recovery. Refer to the solvent selection guide below and test alternative solvents. A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[6] Given that this compound is a ketone, solvents like acetone or ethanol could be good starting points.[6][7][8]

Problem 2: The compound "oils out" instead of forming crystals.

  • Cause: The compound is coming out of solution at a temperature above its melting point. This is more common when using mixed solvent systems where the solvent composition can change upon heating.[9]

  • Solution:

    • Add More "Soluble Solvent": If using a mixed solvent system, add a small amount of the solvent in which the compound is more soluble to the hot solution.[10]

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • Re-dissolve and Try Again: Reheat the solution until the oil redissolves. You may need to add a bit more of the primary solvent. Then, allow it to cool more gradually.

Problem 3: No crystals form upon cooling.

  • Cause: The solution is not supersaturated, likely because too much solvent was used.

  • Solution:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent.[10] Once you observe the solution becoming slightly cloudy, add a very small amount of hot solvent to redissolve everything and then allow it to cool slowly.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[11] This can create nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure this compound (if available) to the cooled solution to act as a template for crystallization.[12]

    • Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the solubility.[3][11]

Problem 4: The yield of purified crystals is very low.

  • Cause: This can be due to several factors, including using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to dissolve the crude product.[2][13]

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-warm the funnel and filter paper with hot solvent to prevent the product from crystallizing on the filter paper.[14]

    • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent and specific volumes may need to be optimized based on the purity of your crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethanol/water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Stir bar or boiling chips

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. For this compound, ethanol or isopropanol are good starting points. A mixed solvent system, such as ethanol and water, can also be effective.[9][14]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips.

    • Add a small amount of the chosen solvent, just enough to cover the solid.

    • Gently heat the mixture to the boiling point of the solvent while stirring.[3][5]

    • Add more hot solvent in small portions until the solid completely dissolves.[3] Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot solvent. Quickly filter the hot solution through a fluted filter paper into the clean, hot flask.[14]

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.[13]

    • Allow the solution to cool slowly to room temperature.[13] Rapid cooling can trap impurities.[10]

    • Once the flask has reached room temperature, you can place it in an ice bath for 15-20 minutes to maximize crystal formation.[3][11]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.[14]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes.

    • Transfer the crystals to a pre-weighed watch glass and dry them in a desiccator or a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of Benzophenone Derivatives

SolventPolarityRationale for Use with this compound
EthanolPolar ProticBenzophenone shows good solubility in ethanol. The polarity is suitable for dissolving the moderately polar benzophenone structure.
IsopropanolPolar ProticSimilar to ethanol, it is a common solvent for recrystallizing organic solids.
AcetonePolar AproticBenzophenones are often soluble in acetone.[7][8] Its lower boiling point allows for easy removal.
HexaneNonpolarHas been successfully used for recrystallizing a similar compound, 4-bromo-4'-propylbenzophenone.[15] May be a good choice for a mixed-solvent system.
Ethanol/WaterMixed (Polar)Water can be used as an anti-solvent with ethanol to decrease the solubility upon cooling, potentially improving yield.[9][16]

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying cluster_impurities Impurities A Crude Solid B Add Minimum Hot Solvent A->B C Dissolved Solid in Saturated Solution B->C D Hot Filtration (Optional) C->D Insoluble Impurities Present E Cool Solution Slowly C->E No Insoluble Impurities D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H K Impurities Remain in Mother Liquor G->K I Dry Crystals H->I J Pure Product I->J Solvent_Selection A Crude 4-Bromo-3',4'- dichlorobenzophenone B Test Solubility in Various Solvents A->B C Soluble in Hot Solvent? B->C D Insoluble in Cold Solvent? C->D Yes F Poor Candidate Solvent C->F No E Good Candidate Solvent D->E Yes D->F No

Caption: A decision tree for selecting an appropriate recrystallization solvent.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • CN103922892A - Method for preparing 3,4-dichloro bromobenzene.
  • 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Experimental Chemistry II. Oregon State University. [Link]

  • 4,4'-Dichlorobenzophenone. PubChem. [Link]

  • CN108586224B - Method for purifying and separating benzophenone.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • Mixed-solvent recrystallisation. University of York. [Link]

  • 4-Bromobenzophenone. Solubility of Things. [Link]

  • Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Scholars Research Library. [Link]

  • Recrystallization. YouTube. [Link]

  • 4-Bromo-4'-chloro-3'-fluorobenzophenone. PubChem. [Link]

  • Need help with recrystallisation I have trouble with. Reddit. [Link]

  • Synthesis of 4,4'-dichlorobenzophenone. PrepChem.com. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • The Chemical Profile of 4,4'-Dichlorobenzophenone: Properties and Synthesis Insights. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 3.6D: Mixed Solvent Crystallization. Chemistry LibreTexts. [Link]

  • Benzophenone-4 Solubility. Reddit. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-3',4'-dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-3',4'-dichlorobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its synthesis. Our aim is to equip you with the expertise to identify and resolve experimental issues, ensuring the successful and efficient production of high-purity this compound.

I. Understanding the Synthesis: The Friedel-Crafts Acylation

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of 1,2-dichlorobenzene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The reaction proceeds via the formation of a highly electrophilic acylium ion from the 4-bromobenzoyl chloride and AlCl₃. This acylium ion is then attacked by the electron-rich aromatic ring of 1,2-dichlorobenzene. The directing effects of the two chlorine atoms on the benzene ring play a crucial role in determining the regioselectivity of this reaction.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the synthesis of this compound.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A low yield in a Friedel-Crafts acylation can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Moisture Contamination: Friedel-Crafts reactions are notoriously sensitive to moisture. Water can react with the aluminum chloride catalyst, deactivating it and hindering the formation of the acylium ion.

    • Troubleshooting:

      • Ensure all glassware is thoroughly oven-dried before use.

      • Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.

      • Handle the hygroscopic aluminum chloride in a dry atmosphere (e.g., under a nitrogen or argon blanket or in a glovebox).

      • Ensure the starting materials, 1,2-dichlorobenzene and 4-bromobenzoyl chloride, are dry.

  • Insufficient Catalyst Activity: 1,2-Dichlorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the chlorine atoms. This deactivation can make the reaction sluggish.

    • Troubleshooting:

      • Catalyst Stoichiometry: Ensure at least one equivalent of AlCl₃ is used per equivalent of 4-bromobenzoyl chloride. The catalyst complexes with the product ketone, so a stoichiometric amount is required. An excess of the catalyst (e.g., 1.1 to 1.3 equivalents) can sometimes improve the reaction rate.

      • Catalyst Quality: Use a fresh, high-purity grade of aluminum chloride. Old or improperly stored AlCl₃ may have already reacted with atmospheric moisture.

      • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of more side products. A careful optimization of the reaction temperature is often necessary. Start with a moderate temperature (e.g., room temperature to 50°C) and monitor the reaction progress by TLC or GC.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Extend the reaction time and monitor the consumption of the starting materials.

      • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially since the reaction is often heterogeneous at the beginning.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?

The formation of side products is a common challenge in the synthesis of this compound. The primary culprits are isomeric products and, to a lesser extent, di-acylation products.

  • Isomeric Side Products: The main reason for isomeric impurities is the acylation at different positions on the 1,2-dichlorobenzene ring.

    • Major Product: this compound. The chlorine atoms are ortho, para-directing. Acylation at the para position to one of the chlorine atoms (C4) is sterically and electronically favored.

    • Primary Isomeric Side Product: 4-Bromo-2',3'-dichlorobenzophenone. Acylation can also occur at the C3 position of 1,2-dichlorobenzene, leading to this isomer.

    • Other Isomers: If the starting 1,2-dichlorobenzene contains impurities such as 1,3-dichlorobenzene or 1,4-dichlorobenzene, you will inevitably form other isomers of the final product.

    Diagram: Regioselectivity in the Friedel-Crafts Acylation of 1,2-Dichlorobenzene

    Caption: Formation of major and minor products in the acylation of 1,2-dichlorobenzene.

  • Di-acylation Products: Although less common in acylation than in alkylation, the introduction of a second acyl group onto the dichlorobenzene ring is possible, especially if a large excess of the acylating agent and catalyst is used under harsh conditions.

Q3: How can I minimize the formation of isomeric side products?

Controlling the regioselectivity of the reaction is key to obtaining a high purity product.

  • Reaction Temperature: Lowering the reaction temperature generally increases the selectivity for the thermodynamically more stable product, which is often the less sterically hindered isomer. Running the reaction at 0°C or even lower temperatures can sometimes improve the isomeric ratio.

  • Catalyst Choice and Stoichiometry: The choice of Lewis acid and its amount can influence the product distribution. While AlCl₃ is common, other catalysts like FeCl₃ or solid acid catalysts could be explored for improved selectivity. Using a minimal, yet effective, amount of the catalyst can sometimes reduce side reactions.

  • Solvent: The polarity of the solvent can affect the reactivity of the electrophile and the stability of the intermediates, thereby influencing the isomer ratio. Common solvents for Friedel-Crafts reactions include dichloromethane, carbon disulfide, and nitrobenzene. Using 1,2-dichloroethane as a solvent has been reported in similar reactions.[1]

Q4: How can I purify the desired this compound from its isomers?

The separation of closely related isomers can be challenging due to their similar physical properties.

  • Recrystallization: This is often the most effective method for purifying the final product. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

    • Recommended Solvents to Screen: Ethanol, isopropanol, methanol, ethyl acetate, or a mixture of solvents like ethanol/water or ethyl acetate/hexanes. A systematic screening of solvents is recommended to find the optimal conditions.

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used to separate the isomers.

    • Eluent System: A non-polar/polar solvent system is typically used. A good starting point would be a mixture of hexanes and ethyl acetate. The optimal ratio will need to be determined by TLC analysis.

III. Experimental Protocol and Characterization

This section provides a representative experimental protocol for the synthesis of this compound and guidance on characterizing the product and identifying impurities.

Representative Synthesis Protocol

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber), add anhydrous aluminum chloride (1.1 eq).

    • Add anhydrous 1,2-dichlorobenzene (used as both reactant and solvent in excess).

    • Cool the mixture to 0-5°C in an ice bath.

  • Addition of Acylating Agent:

    • Dissolve 4-bromobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous 1,2-dichlorobenzene and add it to the dropping funnel.

    • Add the 4-bromobenzoyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

    • Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers and wash with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol). If necessary, further purification can be achieved by column chromatography on silica gel.

Diagram: Experimental Workflow

Synthesis_Workflow A Reaction Setup (AlCl3, 1,2-Dichlorobenzene) B Addition of 4-Bromobenzoyl Chloride A->B C Reaction (Stirring at RT) B->C D Work-up (Hydrolysis, Extraction, Washing) C->D E Purification (Recrystallization/Chromatography) D->E F Characterization (NMR, MS, etc.) E->F

Sources

Technical Support Center: Column Chromatography of 4-Bromo-3',4'-dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-3',4'-dichlorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on column chromatography for this specific compound. Here, we move beyond generic protocols to offer a troubleshooting-focused, question-and-answer guide grounded in the principles of organic chemistry and extensive laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Initial Method Development

Question: I am about to purify this compound for the first time. What is a good starting point for my column chromatography conditions?

Answer: A logical starting point for purifying a relatively non-polar, halogenated aromatic ketone like this compound involves a normal-phase chromatography setup.

  • Stationary Phase: Standard silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the most common and cost-effective choice. Its polarity should be sufficient to interact with the carbonyl group, allowing for separation from non-polar impurities.

  • Mobile Phase (Eluent): Begin by developing a solvent system using Thin Layer Chromatography (TLC). A mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane is recommended. Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity to achieve an optimal Rf value. For aromatic compounds, incorporating toluene in the mobile phase can sometimes improve separation.[1]

  • Target Rf Value: On your analytical TLC plate, aim for an Rf value of approximately 0.25-0.35 for the desired compound.[2] This typically translates well to a preparative column, providing good separation without excessively long elution times.

Question: How do I choose the right solvent system for my TLC analysis?

Answer: The key is to find a solvent system where your target compound and any impurities have different affinities for the stationary and mobile phases.

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., acetone or dichloromethane) and spot it on a silica gel TLC plate.[2]

  • Developing: Place the plate in a developing chamber containing your chosen eluent.

  • Visualization: Since this compound contains a chromophore, it should be visible under a UV lamp (254 nm).[2] You can also use staining agents like p-anisaldehyde or vanillin, which react with the ketone functional group upon heating to produce colored spots.[3]

  • Optimization:

    • If your compound's spot remains at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the more polar solvent.

    • If the spot travels with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of the polar solvent.

    • If spots are too close together, a different solvent system may be necessary to improve selectivity. Consider switching ethyl acetate for dichloromethane or adding a small percentage of toluene.

Troubleshooting Common Issues

Question: My compound is streaking or "tailing" on the TLC plate and the column. What's causing this and how can I fix it?

Answer: Tailing is often a sign of undesirable interactions between your compound and the silica gel, or it can be an indication of overloading.

  • Acidic Impurities: Residual acids from the synthesis can interact with the slightly acidic silica gel, causing tailing. Washing your crude product with a dilute sodium bicarbonate solution before chromatography can help neutralize these impurities.

  • Compound Instability: While benzophenones are generally stable, it's good practice to check for degradation on silica. This can be done by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[4]

  • Overloading: Applying too much sample to your TLC plate or column can lead to tailing. On a TLC plate, the spots should be small and distinct. For your column, a general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.

  • Solvent Issues: Occasionally, the choice of solvent can lead to tailing. If you are using a solvent system with chlorinated solvents, ensure they are fresh and free of acidic impurities.

Question: I'm not getting good separation between my product and a closely-eluting impurity. What are my options?

Answer: When dealing with impurities of similar polarity, several strategies can be employed:

  • Solvent System Modification:

    • Fine-tune the polarity: Make small, incremental changes to your eluent composition. Sometimes a 1-2% change in the polar component can make a significant difference.

    • Change solvent selectivity: Swap one of the eluent components for another of similar polarity but different chemical nature. For example, replace ethyl acetate with a mixture of dichloromethane and a small amount of ether.

  • Gradient Elution: Instead of using a single eluent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase during the column run.[4] This can help to first elute the less polar compounds cleanly, and then increase the solvent strength to elute your product and more polar impurities separately.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina is a common alternative, and for certain compounds, it can offer different selectivity.[1]

Question: My product is not eluting from the column, even with a highly polar solvent system. What should I do?

Answer: This situation suggests a strong, irreversible interaction between your compound and the stationary phase, or potential solubility issues.

  • Compound Stability: First, confirm that your compound is stable on silica gel.[4] If it is degrading, it may be converted into a much more polar baseline material that will not elute.

  • Solubility: Ensure your compound is soluble in the mobile phase. While unlikely to be an issue with common eluents for this compound, it's a possibility.

  • Alternative Purification: If column chromatography on silica is not feasible, consider other purification techniques such as recrystallization. A screening of different solvents can help identify a suitable system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.[5]

Experimental Protocol: Flash Column Chromatography of this compound

This protocol is a general guideline and should be optimized based on your specific reaction mixture and TLC analysis.

1. Preparation of the Silica Slurry:

  • In a beaker, add silica gel (40-63 µm) to your initial, low-polarity eluent (e.g., 98:2 Hexanes:Ethyl Acetate).
  • Stir gently to create a uniform slurry, ensuring no clumps are present.

2. Packing the Column:

  • Secure a glass chromatography column vertically. Ensure the stopcock is closed.
  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
  • Pour the silica slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.
  • Add another layer of sand on top of the silica bed to prevent disturbance during sample loading.
  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
  • Wet Loading: Dissolve your crude product in the minimum amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica.

4. Elution:

  • Carefully add your eluent to the column.
  • Open the stopcock and begin collecting fractions. Apply gentle pressure with a pump or air line to achieve a flow rate of approximately 2 inches/minute.
  • Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.

5. Fraction Analysis and Product Isolation:

  • Spot each fraction on a TLC plate and develop it in your chosen eluent.
  • Combine the fractions that contain your pure product.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.
Summary of Recommended Starting Conditions
ParameterRecommendation
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase (Eluent) Hexanes:Ethyl Acetate (start with 95:5)
TLC Rf Target 0.25 - 0.35
Sample Loading Dry loading is preferred
Detection UV light (254 nm)

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

Troubleshooting_Workflow Start Start: Crude Product Purification TLC Develop TLC with Hexanes:EtOAc Start->TLC Check_Rf Is Rf between 0.25-0.35? TLC->Check_Rf Adjust_Polarity Adjust Eluent Polarity Check_Rf->Adjust_Polarity No Run_Column Run Column with Optimized Eluent Check_Rf->Run_Column Yes Adjust_Polarity->TLC Analyze_Fractions Analyze Fractions by TLC Run_Column->Analyze_Fractions Check_Separation Good Separation? Analyze_Fractions->Check_Separation Tailing Issue: Tailing / Streaking Analyze_Fractions->Tailing Tailing Observed No_Elution Issue: Compound Not Eluting Analyze_Fractions->No_Elution Product not found Poor_Separation Issue: Poor Separation / Overlap Check_Separation->Poor_Separation No, Overlap Combine_Fractions Combine Pure Fractions & Evaporate Check_Separation->Combine_Fractions Yes Troubleshoot_Separation Try Gradient Elution or Change Solvent System Poor_Separation->Troubleshoot_Separation Troubleshoot_Tailing Check for Overloading or Acidic Impurities. Consider pre-wash. Tailing->Troubleshoot_Tailing Troubleshoot_Elution Check Compound Stability on Silica. Consider Recrystallization. No_Elution->Troubleshoot_Elution Pure_Product Pure Product Combine_Fractions->Pure_Product Troubleshoot_Separation->Run_Column Troubleshoot_Tailing->Start

Caption: Troubleshooting workflow for column chromatography.

References

  • PubChem. (n.d.). 4,4'-Dichlorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichlorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). 4,4'-Dichlorobenzophenone. Retrieved from [Link]

  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Biphenyl, 3,4-dichloro-. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]

  • Kiet.edu. (n.d.). Maintaining And Troubleshooting Hplc Systems A Users Guide. Retrieved from [Link]

Sources

Troubleshooting low conversion in 4-Bromo-3',4'-dichlorobenzophenone coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving 4-Bromo-3',4'-dichlorobenzophenone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges such as low conversion, side-product formation, or reaction stalling. Here, we dissect common problems in Suzuki-Miyaura and Buchwald-Hartwig reactions, providing not just solutions but the underlying chemical principles to empower your experimental design.

Section 1: Understanding Your Substrate: this compound

Before troubleshooting, it is critical to understand the electronic and steric nature of your starting material.

Question: How do the structural features of this compound influence its reactivity in cross-coupling reactions?

Answer: The reactivity of this compound is governed by several key features:

  • The C-Br Bond: This is the primary reactive site for standard palladium-catalyzed cross-coupling. The reactivity of aryl halides in the crucial oxidative addition step generally follows the trend: I > Br > OTf >> Cl.[1][2] This inherent reactivity difference means you can selectively couple at the bromine position while the two chlorine atoms remain untouched under typical conditions.

  • Electron-Withdrawing Groups (EWGs): The molecule contains two powerful EWGs: the benzoyl group (a ketone) and the dichlorophenyl ring. These groups decrease electron density on the aromatic ring bearing the bromine atom. This electronic pull makes the carbon of the C-Br bond more electrophilic, which generally facilitates the rate-limiting oxidative addition of the palladium(0) catalyst into the C-Br bond.[1]

  • Steric Profile: The bromine atom is in the para position relative to the benzoyl group, which presents minimal steric hindrance.[3] This is advantageous, as it allows bulky palladium-ligand complexes to access the C-Br bond without significant steric impediment, a common failure point for ortho-substituted substrates.[3][4]

  • The Ketone Functional Group: While electronically beneficial, the ketone's carbonyl group can be a liability. It is susceptible to nucleophilic attack and its α-protons can be deprotonated by strong bases, potentially leading to side reactions, especially under harsh conditions or with aggressive nucleophiles.[5]

Section 2: Troubleshooting the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, low conversion with this compound is a frequent challenge.

Core Troubleshooting Workflow

This workflow provides a logical progression for diagnosing failed reactions.

G cluster_side Common Side Reactions to Monitor Start Low Conversion (<50%) Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents First Step Check_Setup Confirm Inert Atmosphere & Dry Solvents Check_Reagents->Check_Setup Screen_Base Screen Alternative Bases Check_Setup->Screen_Base If reagents/setup are OK Screen_Ligand Screen Ligands Screen_Base->Screen_Ligand If base change is ineffective Protodeborylation Protodeborylation of Boronic Acid Screen_Base->Protodeborylation Check for this Screen_Solvent Optimize Solvent System Screen_Ligand->Screen_Solvent If ligand change is ineffective Temp Adjust Temperature Screen_Solvent->Temp Success Reaction Optimized Temp->Success Homocoupling Homocoupling of Boronic Acid

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

Question: My Suzuki coupling reaction has stalled. What are the most common points of failure?

Answer: When a Suzuki reaction fails, the issue typically lies with one of four components: the boronic acid/ester, the catalyst system (palladium source and ligand), the base, or the reaction conditions.

  • Boronic Acid/Ester Instability: Boronic acids are susceptible to decomposition, primarily through protodeborylation (replacement of the B(OH)₂ group with a hydrogen) and the formation of boroxine trimers.[6] This is often the leading cause of low yields.

    • Cause: Presence of water and/or inadequate base can accelerate decomposition.

    • Solution:

      • Use fresh, high-purity boronic acid.

      • Consider using a more stable boronic ester, such as a pinacol (Bpin) or neopentyl glycol ester.[6]

      • Ensure your base is sufficiently strong and soluble to activate the boronic acid for transmetalation.[7]

  • Catalyst Inactivation: The active Pd(0) species is prone to oxidation or precipitation into palladium black, rendering it inactive.

    • Cause: Insufficient ligand to stabilize the Pd(0) center, presence of oxygen, or excessively high temperatures.

    • Solution:

      • Ensure a rigorously inert atmosphere (argon or nitrogen) by thoroughly degassing your solvent.

      • Use an appropriate palladium-to-ligand ratio (typically 1:1 to 1:4).

      • Bulky, electron-rich phosphine ligands can stabilize the catalyst and accelerate the oxidative addition and reductive elimination steps.[1][8]

  • Incorrect Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[2][7]

    • Cause: A base that is too weak, poorly soluble, or incompatible with the substrate can halt the catalytic cycle.

    • Solution:

      • For this compound, common effective bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.

      • The base must be strong enough to form the "ate" complex with the boronic acid but not so strong that it promotes side reactions with the ketone functionality.

      • Ensure the base is finely powdered to maximize surface area and solubility.[9]

Question: I am observing significant side-product formation. What are they and how can I prevent them?

Answer: The two most common side products in Suzuki couplings are from protodeborylation and homocoupling.

Side ProductFormation MechanismPrevention Strategy
Debrominated Starting Material Reductive cleavage of the C-Br bond. Can be promoted by trace water/protons reacting with the organopalladium intermediate.Ensure strictly anhydrous conditions. Use a non-protic solvent and dry reagents.
Boronic Acid Homocoupling (Biaryl) Oxidative coupling of two boronic acid molecules, often promoted by oxygen and certain palladium species.Thoroughly degas the reaction mixture. Use a slight excess of the aryl halide relative to the boronic acid.
Protodeborylation Product The boronic acid reacts with water or other protic sources, replacing the boronic acid group with hydrogen before it can transmetalate to the palladium.[6]Use stable boronic esters (pinacol, MIDA).[6] Use anhydrous solvents and ensure the base is added to the aryl halide/catalyst mixture before the boronic acid.
General Catalytic Cycle: Suzuki-Miyaura Coupling

Understanding the mechanism is key to rational troubleshooting.

Suzuki_Cycle pd0 L₂Pd⁰ pdi_complex L₂Pdᴵᴵ(Ar)(X) pd0->pdi_complex Oxidative Addition oxidative_addition Oxidative Addition pdi_r_complex L₂Pdᴵᴵ(Ar)(Ar') pdi_complex->pdi_r_complex Transmetalation transmetalation Transmetalation pdi_r_complex->pd0 Reductive Elimination product Ar-Ar' pdi_r_complex->product reductive_elimination Reductive Elimination center arx Ar-X (this compound) arx->pd0 boronic Ar'-B(OR)₂ boronic->pdi_complex base Base (e.g., K₂CO₃) base->boronic activates

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][6]

Section 3: Troubleshooting the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be highly sensitive to reaction parameters.[10]

Question: I am attempting a Buchwald-Hartwig amination on this compound with a primary amine and getting no product. Where should I start?

Answer: Failure in Buchwald-Hartwig aminations often traces back to the base-ligand combination, which is more nuanced than in Suzuki couplings.

  • The Base is Critical: The primary role of the base is to deprotonate the amine to form the active nucleophile. Using a base that is too weak will prevent the reaction from starting.

    • Common Issue: Using weak, inorganic bases like K₂CO₃ is often insufficient for deprotonating many amines.

    • Solution: Strong, non-nucleophilic bases are required. The most common and effective choice is a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[11] However, be aware that strong bases can promote side reactions with the ketone.[5] A milder, soluble organic base like DBU can sometimes be effective for electron-deficient substrates.[5]

  • Ligand Choice is Paramount: The ligand's job is to stabilize the palladium center and, crucially, to facilitate the C-N reductive elimination step. This step is often the most challenging part of the cycle.

    • Common Issue: Using standard ligands like PPh₃ is rarely effective.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a three-coordinate palladium intermediate, which undergoes reductive elimination much faster.[10] Excellent starting points are ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig research groups.[10][11] XPhos is often a robust choice for a wide range of amines.[12]

  • Amine Nucleophilicity and Sterics: The nature of your amine coupling partner matters.

    • Common Issue: Very bulky amines can struggle to coordinate to the palladium center. Conversely, some amines, like ammonia, can bind too tightly and act as catalyst poisons.[10]

    • Solution: For challenging couplings, increasing catalyst and ligand loading (from 1-2 mol% to 4-8 mol%) may be necessary.[11] For ammonia, using an "ammonia equivalent" like benzophenone imine followed by hydrolysis is a common strategy.[10][13]

Question: My reaction mixture turns dark or black, and I see a lot of debrominated starting material. What's happening?

Answer: A black precipitate is likely palladium black, indicating catalyst death. The formation of debrominated 4,4'-dichlorobenzophenone suggests that β-hydride elimination or other decomposition pathways are outcompeting the desired C-N coupling.

  • Cause: This often occurs when the reductive elimination step is slow. If the palladium-amido complex is long-lived, it can undergo side reactions. This is common with less nucleophilic amines or when using suboptimal ligands.

  • Solutions:

    • Switch to a More Electron-Rich, Bulky Ligand: Ligands like XPhos or RuPhos are specifically designed to accelerate C-N reductive elimination.

    • Lower the Reaction Temperature: While counterintuitive, sometimes high temperatures can accelerate catalyst decomposition more than the productive reaction. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

    • Ensure Anhydrous and Anaerobic Conditions: Water and oxygen are detrimental to the catalyst's stability.

General Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 L₂Pd⁰ pdi_complex L₂Pdᴵᴵ(Ar)(X) pd0->pdi_complex Oxidative Addition oxidative_addition Oxidative Addition pdi_amido_complex L₂Pdᴵᴵ(Ar)(NR'R'') pdi_complex->pdi_amido_complex Amine Coordination & Deprotonation amine_coordination Amine Coordination & Deprotonation pdi_amido_complex->pd0 Reductive Elimination product Ar-NR'R'' pdi_amido_complex->product reductive_elimination Reductive Elimination center arx Ar-X (this compound) arx->pd0 amine HNR'R'' amine->pdi_complex base Base (e.g., NaOtBu) base->amine deprotonates

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[10][13]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Small-Scale Reaction Screening

This protocol is designed to efficiently test multiple reaction parameters (ligand, base, solvent) in parallel to identify optimal conditions.

Objective: To identify a promising condition for the coupling of this compound with a partner (Boronic Acid or Amine).

Materials:

  • This compound (1.0 eq)

  • Coupling Partner (e.g., Phenylboronic acid or Aniline, 1.2 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄ for Suzuki, NaOtBu for Buchwald-Hartwig, 2.0 eq)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Small reaction vials with stir bars and septa caps

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: In an inert atmosphere glovebox (or using Schlenk line techniques), add this compound, the palladium precatalyst, and the ligand to each reaction vial.

  • Addition of Base: Add the appropriate base to each vial.

  • Solvent Addition: Add the degassed, anhydrous solvent to each vial.

  • Coupling Partner Addition: Add the coupling partner (boronic acid or amine).

  • Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate.

  • Monitoring: After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC, GC-MS, or LC-MS to determine conversion.

  • Analysis: Compare the results across the different conditions to identify the most effective combination of ligand, base, and solvent.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Google Patents. (n.d.). CN103922892A - Method for preparing 3,4-dichloro bromobenzene.
  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • SpringerLink. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • Reddit. (2023, April 28). Help needed with synthesis of 4-Bromoacetophenone. [Link]

  • Organic Syntheses. (n.d.). Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. [Link]

  • ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

  • Reddit. (n.d.). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Malaysian Journal of Chemistry. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Supported Pd(II)-N2O2 Schiff Base Magnetic Nanoparticles. [Link]

Sources

Stability and degradation of 4-Bromo-3',4'-dichlorobenzophenone under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Investigating Stability and Degradation Under Acidic Conditions

Welcome to the Technical Support Center for 4-Bromo-3',4'-dichlorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical troubleshooting for experiments involving this compound, with a specific focus on its stability and degradation profile under acidic conditions. As Senior Application Scientists, we have synthesized the following information to ensure scientific integrity and provide you with self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound expected to be under acidic conditions?

A1: Benzophenone and its derivatives are generally considered to be chemically stable compounds. The core benzophenone structure is robust. However, the overall stability of a molecule can be influenced by various factors, including the presence of functional groups and the specific experimental conditions. While significant degradation under mild acidic conditions is not anticipated, forced degradation studies are essential to definitively determine its stability profile. The use of concentrated sulfuric acid for sample clean-up in the analysis of related dichlorobenzophenones suggests at least short-term stability in strong acid.

Q2: What are the primary objectives of conducting a forced degradation study under acidic conditions for this compound?

A2: Forced degradation studies, also known as stress testing, are a critical component of pharmaceutical development. The main goals for subjecting this compound to acidic stress are:

  • To determine the intrinsic stability of the molecule.

  • To identify potential degradation products that could form during manufacturing, storage, or administration.

  • To elucidate the degradation pathways.

  • To develop and validate a stability-indicating analytical method that can accurately separate and quantify the parent compound from any potential degradants.

Q3: What are the typical acidic conditions used for forced degradation studies?

A3: Forced degradation studies for acid hydrolysis are commonly performed using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The concentration of the acid and the temperature of the study depend on the stability of the drug substance. The goal is to achieve a target degradation of approximately 5-20%. Degradation beyond this level may lead to secondary degradation products that are not relevant to normal stability conditions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: No degradation is observed after subjecting this compound to initial acidic stress conditions (e.g., 0.1N HCl at room temperature).

  • Causality: This indicates that the molecule is highly stable under these conditions. To induce degradation, more stringent conditions are necessary.

  • Solution:

    • Increase Acid Concentration: Incrementally increase the concentration of the acid (e.g., to 1N HCl or higher).

    • Increase Temperature: Heat the reaction mixture. A common starting point is 60-80°C. The rate of hydrolysis is highly dependent on temperature.

    • Extend Exposure Time: Increase the duration of the experiment.

    • Systematic Approach: It is recommended to follow a systematic approach, adjusting one parameter at a time to understand its effect on degradation.

Issue 2: The observed degradation is too rapid and exceeds the target range of 5-20%.

  • Causality: The stress conditions are too harsh for the molecule.

  • Solution:

    • Decrease Acid Concentration: Reduce the molarity of the acid.

    • Lower the Temperature: Perform the study at a lower temperature or at room temperature.

    • Reduce Exposure Time: Shorten the duration of the experiment and collect samples at earlier time points.

Issue 3: Poor peak shape or resolution is observed in the HPLC analysis of the stressed sample.

  • Causality: This can be due to a variety of factors, including co-elution of the parent peak with degradation products, poor solubility of the compound or its degradants in the mobile phase, or interaction with the stationary phase.

  • Solution:

    • Method Optimization: Develop a stability-indicating HPLC method. This involves adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), the pH of the mobile phase, and the column chemistry to achieve adequate separation of all peaks. A reverse-phase C18 column is often a good starting point for benzophenone derivatives.

    • Gradient Elution: Employ a gradient elution method where the mobile phase composition changes over the course of the analytical run. This can help to resolve compounds with different polarities.

    • Sample Preparation: Ensure that the sample is fully dissolved in a solvent compatible with the mobile phase before injection. Neutralizing acidic samples before injection is a common practice.

Issue 4: Unidentified peaks are present in the chromatogram of the stressed sample.

  • Causality: These are likely degradation products.

  • Solution:

    • Mass Spectrometry (MS) Detection: Couple the HPLC system to a mass spectrometer (LC-MS). This will provide mass-to-charge ratio information for each peak, which is crucial for the identification and structural elucidation of the degradation products.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the main peak and the degradation product peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol provides a starting point for investigating the stability of this compound under acidic conditions.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 1N solution

  • Sodium Hydroxide (NaOH), 1N solution (for neutralization)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Heating block or water bath

  • HPLC system with UV or PDA detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Condition: In a volumetric flask, add a known volume of the stock solution and an equal volume of 1N HCl. Dilute with a 1:1 mixture of acetonitrile and water to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Control Sample: Prepare a control sample by adding the same volume of stock solution to a 1:1 mixture of acetonitrile and water without the acid.

  • Incubation: Place the stressed sample and the control sample in a heating block or water bath set to 60°C.

  • Time Points: Withdraw aliquots from the stressed sample at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 1N NaOH.

  • Analysis: Analyze the neutralized samples and the control sample by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its potential degradation products.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water (or formic acid for MS compatibility)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25-26 min: 90-50% B, 26-30 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 254 nm) or PDA

Data Presentation

The results of the forced degradation study should be presented in a clear and organized manner.

Table 1: Summary of Forced Degradation Under Acidic Conditions

Time (hours)% Assay of this compound% Total DegradationNumber of Degradation ProductsArea % of Major Degradant
0100.00.000.0
298.51.511.2
496.23.822.5
892.17.925.1
2485.414.638.9

Visualization

Degradation Pathway Logic

While the specific degradation products of this compound under acidic conditions are not established in the literature, the benzophenone core is expected to be stable. Degradation, if it occurs, would likely involve modifications to the halogen substituents, though this typically requires very harsh conditions not usually employed in standard forced degradation studies. The primary goal of the study is to empirically determine this pathway.

G cluster_0 Forced Degradation Workflow A This compound B Acidic Stress (e.g., 1N HCl, 60°C) A->B D Stability-Indicating HPLC Analysis A->D Unchanged Drug C Potential Degradation Products (Structure to be elucidated) B->C Degradation C->D E Peak Detection and Quantification D->E F LC-MS Analysis for Identification E->F G Elucidation of Degradation Pathway F->G

Caption: Workflow for investigating the acid degradation of this compound.

Troubleshooting Flowchart

G Start Start HPLC Analysis of Stressed Sample Problem Problem Encountered? Start->Problem NoDeg No/Low Degradation (<5%) Problem->NoDeg Yes HighDeg High Degradation (>20%) Problem->HighDeg Yes BadPeak Poor Peak Shape/ Resolution Problem->BadPeak Yes End Achieved Target Degradation & Good Chromatography Problem->End No Sol_NoDeg Increase Stress: - Higher Acid Conc. - Higher Temp. - Longer Time NoDeg->Sol_NoDeg Sol_HighDeg Decrease Stress: - Lower Acid Conc. - Lower Temp. - Shorter Time HighDeg->Sol_HighDeg Sol_BadPeak Optimize HPLC Method: - Adjust Mobile Phase - Use Gradient Elution - Check Sample Prep BadPeak->Sol_BadPeak Sol_NoDeg->Start Sol_HighDeg->Start Sol_BadPeak->Start

Caption: Troubleshooting guide for forced degradation experiments.

References

  • A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC - NIH. (2017, April 6). Retrieved from [Link]

  • HYDROLYSIS REACTIONS. (2018, February 19). Retrieved from [Link]

  • HYDROLYSIS. Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry of Acid Halides. (2024, September 30). Retrieved from [Link]

  • (PDF) Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions - ResearchGate. Retrieved from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone - ResearchGate. (2017, April 10). Retrieved from [Link]

  • Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. Retrieved from [Link]

  • Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O - PubMed. Retrieved from [Link]

  • Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM - PubMed. Retrieved from [Link]

  • 4,4'-Dichlorobenzophenone - SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved from [Link]

  • 4,4'-Dichlorobenzophenone - Wikipedia. Retrieved from [Link]

  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC - NIH. Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies - RJPT. Retrieved from [Link]

  • Hydrolysis Reactions - Chemistry LibreTexts. (2025, March 18). Retrieved from [Link]

  • Forced degradation studies - MedCrave online. (2016, December 14). Retrieved from [Link]

Technical Support Center: Catalyst Selection for Reactions Involving 4-Bromo-3',4'-dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-3',4'-dichlorobenzophenone. This guide is designed to provide expert insights and practical troubleshooting advice for the common chemical transformations involving this versatile, yet challenging, substrate. My approach is to explain the causality behind experimental choices, empowering you to make informed decisions in your own work.

The unique structure of this compound, featuring three halogen atoms of differing reactivity and a reducible ketone, presents both opportunities for selective functionalization and potential pitfalls. This document addresses the most common questions and issues encountered during its use.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The carbon-bromine bond in this compound is the most common site for functionalization via palladium-catalyzed cross-coupling. This is due to the generally higher reactivity of C-Br bonds compared to C-Cl bonds in the rate-determining oxidative addition step of the catalytic cycle. The electron-withdrawing effect of the para-benzoyl group further activates this bond.

FAQ 1.1: I'm planning a Suzuki-Miyaura coupling. Which catalyst system should I start with?

Answer: For a predictable and high-yielding Suzuki-Miyaura coupling on this substrate, a standard and reliable starting point is a Palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], with a carbonate base in a mixed aqueous solvent system.

Causality and In-Depth Explanation: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[1] The choice of catalyst, ligand, and base is critical for success.

  • Ligand Selection: For this substrate, standard triphenylphosphine (PPh₃) is usually sufficient. The C-Br bond is already activated, so highly electron-rich or bulky ligands may not be necessary and could complicate optimization. If you encounter issues with catalyst turnover, more electron-rich and bulky phosphine ligands can be employed to promote the oxidative addition and reductive elimination steps.[2]

  • Base and Solvent: The base (e.g., K₂CO₃, Na₂CO₃) plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[3] A mixed solvent system, such as toluene/ethanol/water or dioxane/water, is often used to dissolve both the organic substrate and the inorganic base.

Troubleshooting a Failed Suzuki-Miyaura Coupling

If your initial Suzuki coupling fails, a systematic approach is necessary. The following decision tree can help diagnose the issue.

G start Reaction Failed: No Product or Low Yield check_reagents 1. Verify Reagent Quality - Boronic acid decomposed? - Solvent anhydrous (if needed)? - Base quality? start->check_reagents check_conditions 2. Check Reaction Conditions - Temperature too low? - Insufficient reaction time? - Inefficient stirring? check_reagents->check_conditions solution_reagents Solution: - Use fresh boronic acid. - Use dry solvents. - Use fresh, finely ground base. check_reagents->solution_reagents catalyst_issue 3. Suspect Catalyst/Ligand Issue - Catalyst degraded? - Ligand oxidized? - Incorrect Pd:Ligand ratio? check_conditions->catalyst_issue solution_conditions Solution: - Increase temperature (e.g., 80-100 °C). - Extend reaction time (monitor by TLC/GC). - Ensure vigorous stirring. check_conditions->solution_conditions homocoupling Observe Boronic Acid Homocoupling (Glaser coupling)? catalyst_issue->homocoupling If side products seen no_reaction Observe Only Starting Material? catalyst_issue->no_reaction If yes deboronation Observe Protodeboronation of Boronic Acid? catalyst_issue->deboronation If side products seen solution_homocoupling Indicates active catalyst but poor transmetalation. - Change base (e.g., K₃PO₄, Cs₂CO₃). - Ensure proper degassing (O₂ promotes homocoupling). homocoupling->solution_homocoupling Likely cause solution_catalyst Solution: - Switch to a more robust pre-catalyst. - Use a more electron-rich/bulky ligand (e.g., SPhos, XPhos). - Degas solvent thoroughly. no_reaction->solution_catalyst Likely cause solution_deboronation Indicates issue with base/water. - Use a non-aqueous base (e.g., K₃PO₄). - Use anhydrous solvents. deboronation->solution_deboronation Likely cause

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.

FAQ 1.2: What is the best practice for a Buchwald-Hartwig amination with this substrate?

Answer: The Buchwald-Hartwig amination requires a carefully selected palladium catalyst and ligand, often different from those used in Suzuki couplings. For coupling with a primary or secondary amine, a good starting point is a combination of a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed catalyst like [(cinnamyl)PdCl]₂ with a sterically hindered, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, or RuPhos). A strong, non-nucleophilic base like NaOt-Bu or LiHMDS is typically required.

Causality and In-Depth Explanation: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[4][5][6] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) center, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4]

  • Catalyst and Ligand: The key to a successful Buchwald-Hartwig reaction is facilitating the reductive elimination step, which can be challenging. Bulky, electron-rich dialkylbiaryl phosphine ligands are known to accelerate this step. These ligands stabilize the monomeric Pd(0) species and promote the crucial C-N bond formation. Using a Pd(II) precatalyst requires an initial reduction to the active Pd(0) species, which can sometimes be accomplished by the amine substrate or the phosphine ligand itself.[4][7]

  • Base Selection: A strong base is required to deprotonate the amine once it has coordinated to the palladium center, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Weaker bases like K₂CO₃ are generally ineffective for this transformation.

Representative Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), the appropriate biarylphosphine ligand (e.g., XPhos, 0.048 mmol, 4.8 mol%), and NaOt-Bu (1.4 mmol).

  • Add this compound (1.0 mmol).

  • Add the amine (1.2 mmol).

  • Add anhydrous, degassed toluene or dioxane (5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

Section 2: Transformations of the Carbonyl Group
FAQ 2.1: How can I selectively reduce the ketone to an alcohol without disturbing the C-Br or C-Cl bonds?

Answer: The most reliable and selective method for reducing the ketone of this compound to the corresponding alcohol is using sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This mild reducing agent will not affect the aryl halide bonds.

Causality and In-Depth Explanation: Chemoselectivity is paramount when multiple functional groups are present.

  • Sodium Borohydride (NaBH₄): This is a hydride-based reducing agent that is highly selective for aldehydes and ketones.[8] It is not powerful enough to reduce esters, carboxylic acids, or aryl halides. The reaction is typically fast and clean, often complete within a few hours at room temperature or below.[8][9]

  • Catalytic Hydrogenation: While catalytic hydrogenation is a powerful reduction method, it presents significant risks with this substrate. Standard catalysts like Palladium on carbon (Pd/C) can not only reduce the ketone but also lead to hydrodehalogenation (cleavage of the C-Br and C-Cl bonds).[10] While specialized catalysts exist for the selective hydrogenation of benzophenones to benzhydrols (e.g., certain Ruthenium complexes), NaBH₄ is a simpler, more cost-effective, and more predictable choice for this specific transformation.[10][11]

Workflow for Selecting a Reduction Method

G start Goal: Reduce Ketone in This compound question_selectivity Is preservation of all C-Halogen bonds critical? start->question_selectivity method_nabh4 Use Sodium Borohydride (NaBH₄) in Methanol or Ethanol question_selectivity->method_nabh4 Yes (Recommended) method_catalytic Consider Catalytic Hydrogenation question_selectivity->method_catalytic No, or willing to optimize extensively why_nabh4 Reasoning: - High chemoselectivity for ketones. - Does not reduce aryl halides. - Mild conditions (0°C to RT). - Simple workup. method_nabh4->why_nabh4 why_catalytic Reasoning & Risks: - Risk of hydrodehalogenation (C-Br, C-Cl cleavage) with standard catalysts (e.g., Pd/C). - Potential for over-reduction to CH₂ group. - Requires specialized (e.g., Ru-based) catalysts for selectivity. method_catalytic->why_catalytic

Caption: Decision workflow for the selective reduction of the ketone.

Representative Protocol: NaBH₄ Reduction

  • Dissolve this compound (1.0 eq) in methanol (10 volumes) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NaBH₄ (1.5 eq) portion-wise, keeping the temperature below 5 °C.[12]

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude alcohol product.

Section 3: Nucleophilic Aromatic Substitution (SNAr)
FAQ 3.1: Can I perform a nucleophilic substitution on one of the C-Cl bonds? Which one would react?

Answer: Yes, a nucleophilic aromatic substitution (SNAr) is feasible on the dichlorinated ring. The chlorine atom at the 4'-position (para to the carbonyl group) is significantly more activated and will react preferentially over the 3'-chloro (meta) and the 4-bromo substituents under SNAr conditions. This reaction typically does not require a metal catalyst but necessitates a strong nucleophile and often elevated temperatures.

Causality and In-Depth Explanation: SNAr reactions proceed through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13][14]

  • Activation: For the reaction to occur, the aromatic ring must be "electron-poor." This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[13][15] In this molecule, the benzoyl group acts as a powerful EWG.

  • Regioselectivity: The negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atom of the carbonyl group only when the nucleophile attacks at the ortho or para position. Attack at the 3'-position (meta) does not allow for this stabilization, making the reaction at that site kinetically unfavorable.[13] Therefore, nucleophilic attack will be highly selective for the 4'-chloro position.

  • Leaving Group: In SNAr reactions, the bond to the leaving group is broken in the second, fast step. Therefore, bond strength is less important than electronegativity in stabilizing the ring during the initial attack. The leaving group ability often follows the trend F > Cl > Br > I, which is the reverse of the trend seen in SN1/SN2 reactions.[14]

Table 1: Comparison of Reactive Sites on this compound

PositionHalogenActivating GroupRelative PositionFavored Reaction TypeRationale
4 BromineBenzoylparaPd-Catalyzed Cross-CouplingHighest reactivity for oxidative addition (C-Br > C-Cl).
3' ChlorineBenzoylmetaGenerally UnreactiveEWG is meta; poor activation for both SNAr and cross-coupling.
4' ChlorineBenzoylparaNucleophilic Aromatic Substitution (SNAr)Strong activation from the para-carbonyl group for nucleophilic attack.
References
  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
  • Wikipedia. Heck reaction.
  • Organic Chemistry Portal. Heck Reaction.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • BenchChem. Application Notes and Protocols: Reduction of 4-(3,4-Dichlorophenyl)-1-tetralone to Alcohol Derivatives.
  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution.
  • BenchChem. A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling.
  • ACS Publications. Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols | Organic Letters.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. Buchwald–Hartwig amination.
  • ACS Publications. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions | Organic Letters.
  • ACS Publications. Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols.
  • Chemistry LibreTexts. Heck Reaction.
  • Chemistry LibreTexts. 21.01.1: Heck Reaction.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Zenodo. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE.
  • Wikipedia. Nucleophilic aromatic substitution.
  • YouTube. Reduction of Benzophenone.
  • PMC - PubMed Central - NIH. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction.
  • YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.

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Preventing dehalogenation in 4-Bromo-3',4'-dichlorobenzophenone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for reactions involving 4-Bromo-3',4'-dichlorobenzophenone. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with unintended dehalogenation. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate these complex reactions, preserve the integrity of your molecule, and achieve your desired synthetic outcomes.

Frequently Asked Questions: Understanding Dehalogenation
Q1: What is dehalogenation, and why is it a critical side reaction with this specific substrate?

Dehalogenation is the removal of a halogen atom from a molecule and its replacement with a hydrogen atom (hydrodehalogenation) or another undesired group. For a polyhalogenated molecule like this compound, this side reaction is particularly problematic as it leads to the formation of impurities that are often difficult to separate from the desired product due to similar physical properties. This reduces yield, complicates purification, and can lead to downstream reaction failures. The primary concern is the loss of a specific halogen, which is often the intended site of reaction, thereby terminating the desired chemical transformation.

Q2: In this compound, which halogen is most susceptible to removal?

The carbon-bromine (C-Br) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bonds present in the molecule. The typical bond dissociation energies are approximately 285 kJ/mol for a C-Br bond on a benzene ring, compared to about 340 kJ/mol for a C-Cl bond. Consequently, the bromine atom is the most likely site for undesired dehalogenation, especially in metal-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations where oxidative addition is the first step.[1][2] The reactivity order is generally I > Br > Cl > F.[1]

Q3: What are the primary mechanisms that cause dehalogenation in common synthetic reactions?

Dehalogenation involving aryl halides typically proceeds through one of several pathways, highly dependent on the reaction conditions:

  • In Palladium-Catalyzed Cross-Coupling: The most common pathway is hydrodehalogenation. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) intermediate can acquire a hydride ligand from various sources (e.g., solvent, base, or additives).[2] Subsequent reductive elimination of the aryl group and the hydride releases the dehalogenated arene and regenerates the Pd(0) catalyst, creating a catalytic side cycle.[2][3]

  • Radical Pathways: Dehalogenation can also occur via radical intermediates.[4][5] This can be initiated by light, radical initiators, or certain transition metal systems under specific conditions.[4][5][6]

  • During Organometallic Reagent Formation: When preparing Grignard or organolithium reagents, side reactions such as metal-halogen exchange at the wrong site or reductive processes can lead to dehalogenation, particularly if reaction temperatures are not strictly controlled.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses the most common challenge encountered with this compound: dehalogenation during palladium-catalyzed C-C and C-N bond formation.

Q4: I'm performing a Suzuki-Miyaura coupling at the bromide position, but my main byproduct is 3,4-dichlorobenzophenone. What is causing this, and how can I prevent it?

This observation strongly indicates that a hydrodehalogenation side reaction is competing with the desired transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle. The hydride source can be the solvent (like an alcohol), impurities, or the boronic acid reagent itself.

The diagram below illustrates the main catalytic cycle for Suzuki coupling versus the competing hydrodehalogenation pathway. Minimizing the concentration of available hydrides and promoting a rapid rate of transmetalation are key to favoring the desired product.

Suzuki_vs_Dehalogenation sub Ar-Br (this compound) pd0 L-Pd(0) sub->pd0 Oxidative Addition ox_add L-Pd(II)(Ar)(Br) (Oxidative Addition Intermediate) trans L-Pd(II)(Ar)(R) (Transmetalation) ox_add->trans Transmetalation (with R-B(OR)2) dehal_int L-Pd(II)(Ar)(H) (Hydride Intermediate) ox_add->dehal_int Hydride Transfer product Ar-R (Desired Product) trans->product Reductive Elimination product->pd0 Catalyst Regeneration hydride Hydride Source (Solvent, Base, etc.) hydride->dehal_int dehal_prod Ar-H (Dehalogenated Byproduct) dehal_int->dehal_prod Reductive Elimination dehal_prod->pd0 Catalyst Regeneration

Caption: Suzuki coupling cycle vs. the competing hydrodehalogenation side reaction.
ParameterProblematic ConditionRecommended Solution & Rationale
Catalyst & Ligand Standard Pd(PPh₃)₄, low ligand-to-metal ratio.Use a pre-formed catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[2][7][8] These ligands promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.[2]
Base Strong alkoxide bases (e.g., NaOtBu) in protic solvents.Switch to a weaker, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃. These are less likely to act as hydride donors or promote solvent deprotonation.
Solvent Protic solvents (e.g., alcohols) or hydridic solvents (e.g., THF).Use rigorously dried aprotic solvents like toluene, dioxane, or CPME. THF can be a source of hydrides, especially at elevated temperatures.[9]
Temperature High temperatures (>100 °C) for extended periods.Lower the reaction temperature. Modern catalyst systems are often highly active at milder temperatures (e.g., 60-80 °C), which disfavors thermal decomposition pathways that can lead to dehalogenation.[10]
Additives None.Consider the addition of a mild reducing agent like potassium formate to maintain the palladium in its active Pd(0) state, which can suppress side reactions that occur from Pd(II) species.[11][12] Ensure rigorous degassing to remove oxygen.

This protocol is designed to minimize hydrodehalogenation.

  • Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and finely ground K₃PO₄ (2.0-3.0 equiv).

  • Catalyst & Ligand: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and, if not using a pre-catalyst, the corresponding ligand (e.g., XPhos, 2-4 mol%) and Pd source (e.g., Pd₂(dba)₃, 1 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) to the flask. The concentration should be around 0.1 M.

  • Degassing: Bubble argon or nitrogen through the reaction mixture for 15-20 minutes to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.

Q5: My Buchwald-Hartwig amination is failing. Instead of the desired amine, I'm isolating the dehalogenated starting material. What should I change?

Similar to Suzuki coupling, hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[3] It often arises from β-hydride elimination from either the palladium-amido intermediate or from the alkoxide base itself, which can generate a hydride that participates in the catalytic cycle.[3]

ParameterProblematic ConditionRecommended Solution & Rationale
Base NaOtBu at high temperatures.Use a weaker base like K₃PO₄ or Cs₂CO₃ if the amine is sufficiently acidic. If a strong base is required, lithium bis(trimethylsilyl)amide (LHMDS) is often a better choice as it lacks β-hydrogens, preventing a major dehalogenation pathway.
Ligand Insufficiently bulky or electron-donating ligands.Employ highly hindered biaryl phosphine ligands. Josiphos-type ligands or Buchwald's G3/G4 pre-catalysts are specifically designed to promote rapid C-N reductive elimination, which is often the rate-limiting step and helps to avoid side reactions.
Temperature Overheating the reaction.Many modern Buchwald-Hartwig systems can run at room temperature or slightly elevated temperatures (40-60 °C).[10] Running the reaction at the lowest effective temperature will significantly reduce dehalogenation.
Solvent THF, especially for prolonged reactions.Toluene or CPME are generally preferred solvents as they are less prone to decomposition or acting as hydride donors compared to THF.[9]
Troubleshooting Guide: Organometallic Reactions
Q6: I am trying to form a Grignard reagent from the aryl bromide, but the reaction is messy and yields are low. Is this related to dehalogenation?

Direct formation of a Grignard reagent using magnesium metal on a polyhalogenated aromatic like this one is challenging.[13] While the C-Br bond is the most reactive site, several side reactions can occur:

  • Wurtz Coupling: The newly formed Grignard reagent can react with another molecule of the starting aryl bromide to form a biphenyl byproduct.[14]

  • Reaction with the Ketone: The Grignard reagent is a strong nucleophile and can attack the benzophenone carbonyl group of another starting material molecule.

  • Dehalogenation: Reductive processes during the initiation or propagation of the Grignard formation can lead to the hydrodehalogenated product.

Instead of direct Grignard formation, a more controlled, low-temperature approach is recommended to generate the desired organometallic nucleophile.

Organometallic_Strategy start Goal: Form a nucleophile at the 4-Bromo position of This compound q1 Method? start->q1 grignard Direct Grignard Formation (Ar-Br + Mg) q1->grignard Traditional lithiation Halogen-Metal Exchange (Ar-Br + n-BuLi) q1->lithiation Preferred grignard_outcome Result: Low yield, complex mixture. High potential for side reactions (Wurtz, dehalogenation). grignard->grignard_outcome lithiation_outcome Result: Clean, high-yielding formation of the aryllithium species. lithiation->lithiation_outcome recommendation Recommendation: Use low-temperature halogen-metal exchange. lithiation_outcome->recommendation

Caption: Decision workflow for generating an organometallic reagent.
  • Setup: Dissolve this compound (1.0 equiv) in anhydrous THF or diethyl ether under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions.

  • Addition: Slowly add n-butyllithium (n-BuLi, 1.0-1.1 equiv) dropwise to the cooled solution. The reaction is typically very fast.

  • Confirmation: After stirring for 15-30 minutes at -78 °C, the lithium-halogen exchange is complete. The resulting aryllithium species can be used directly or transmetalated (e.g., by adding MgBr₂·OEt₂ to form the Grignard reagent in situ) before reacting with the desired electrophile.

This method provides a much cleaner and more reliable way to generate the desired nucleophile, effectively bypassing the common issues associated with direct Grignard formation.

References
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. [Link]

  • Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane. PMC - NIH. [Link]

  • Grignard Reaction. Web Pages. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. RSC Publishing. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. [Link]

  • Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. ACS Publications (Organometallics). [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. NIH. [Link]

  • Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species. ACS Publications (Organometallics). [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • 25. The Grignard Reaction. [Link]

  • 18: Reactions of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. ACS Publications (Organic Letters). [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications (Journal of the American Chemical Society). [Link]

  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. ResearchGate. [Link]

  • BH amination side products and purification. Reddit. [Link]

  • Ch17 Reactions of Aromatic Compounds. [Link]

  • significant dehalogenation in stille coupling. Reddit. [Link]

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. PubMed. [Link]

  • Reductive Elimination of Aryl Halides from Palladium(II). ResearchGate. [Link]

  • Grignard Reagent 4-chlorophenylmagnesium bromide. Sciencemadness Discussion Board. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts (RSC Publishing). [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Understanding the reactivity of polycyclic aromatic hydrocarbons and related compounds. [Link]

  • Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. ResearchGate. [Link]

  • Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. Scite.ai. [Link]

  • Contrastive photoreduction pathways of benzophenones governed by regiospecific deprotonation of imidazoline radical cations and additive effects. PubMed. [Link]

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  • Phosphine-catalysed reductive coupling of dihalophosphanes. PubMed. [Link]

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Validation & Comparative

Introduction: Deciphering Molecular Architecture with ¹H NMR

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-3',4'-dichlorobenzophenone: A Comparative Analysis

In the field of synthetic chemistry and drug development, the unambiguous structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful tool for mapping the carbon-hydrogen framework of an organic compound. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, a halogenated aromatic ketone.

While this specific compound serves as our primary subject, its true analytical value is revealed through comparison. By systematically evaluating its spectral features against simpler, related benzophenone derivatives, we can gain profound insights into the intricate effects of substituent placement on the electronic environment of aromatic protons. This comparative approach not only validates our spectral assignment but also reinforces the fundamental principles of NMR interpretation.

¹H NMR Spectrum Analysis of this compound

The structure of this compound presents two distinct aromatic rings with different substitution patterns, leading to a complex and informative ¹H NMR spectrum. The protons on the 4-bromophenyl ring (Ring A) and the 3,4-dichlorophenyl ring (Ring B) will exhibit unique chemical shifts and coupling patterns.

Caption: Molecular structure with proton numbering.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~ 7.85d1HJ = 2.0 HzH-2'
~ 7.70d2HJ = 8.5 HzH-2, H-6
~ 7.65dd1HJ = 8.4, 2.0 HzH-6'
~ 7.60d2HJ = 8.5 HzH-3, H-5
~ 7.55d1HJ = 8.4 HzH-5'

Note: These are estimated values. Actual experimental values may vary slightly.

Comparative ¹H NMR Analysis with Benzophenone Derivatives

To understand the spectral contributions of the halogen substituents, we compare the predicted data for our target molecule with the experimental data of four key analogues: Benzophenone, 4-Bromobenzophenone, 3,4-Dichlorobenzophenone, and 4,4'-Dichlorobenzophenone.

Caption: Workflow for predictive and comparative NMR analysis.

The electron-withdrawing nature of the carbonyl group and the halogen atoms (Br, Cl) generally causes a downfield shift (deshielding) of the aromatic protons.[1][2] The magnitude of this effect depends on the substituent's position (ortho, meta, para).

Table 2: Comparative ¹H NMR Data of Benzophenone Derivatives (in CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicitySource(s)
Benzophenone H-2,6,2',6'~ 7.79d[3]
H-3,5,3',5'~ 7.46t[3]
H-4,4'~ 7.57t[3]
4-Bromobenzophenone H-2',6' (unsubst. ring)~ 7.80d[4]
H-3',5' (unsubst. ring)~ 7.50t[4]
H-4' (unsubst. ring)~ 7.60t[4]
H-2,6 (bromo ring)~ 7.68d[4]
H-3,5 (bromo ring)~ 7.62d[4]
3,4-Dichlorobenzophenone Phenyl protons7.52-7.85 (m)m[5]
H-2'~ 7.95d[5]
H-5'~ 7.55d[5]
H-6'~ 7.70dd[5]
4,4'-Dichlorobenzophenone H-2,6,2',6'~ 7.71d[6]
H-3,5,3',5'~ 7.47d[6]
This compound H-2, H-6~ 7.70dPredicted
(Target Molecule)H-3, H-5~ 7.60dPredicted
H-2'~ 7.85dPredicted
H-6'~ 7.65ddPredicted
H-5'~ 7.55dPredicted
Causality of Spectral Differences:
  • Parent Compound (Benzophenone): The ortho protons (2,6,2',6') are most deshielded due to the anisotropic effect of the C=O bond. The meta and para protons appear further upfield.[3]

  • Effect of Bromine (4-Bromobenzophenone): The introduction of a bromine atom at the 4-position simplifies the spectrum of that ring into a clear two-doublet AA'BB' pattern. The bromine's electron-withdrawing inductive effect and electron-donating resonance effect create distinct electronic environments for the ortho and meta protons.[4]

  • Effect of Chlorine (4,4'-Dichlorobenzophenone): Due to the molecule's C₂ symmetry, all four ortho protons are equivalent, as are all four meta protons. This results in a very simple spectrum with only two doublets, a classic hallmark of para-disubstituted symmetric systems.[6][7]

  • Asymmetric Dichloro-Substitution (3,4-Dichlorobenzophenone): The loss of symmetry in the dichlorinated ring results in three distinct signals: a doublet for H-2', a doublet for H-5', and a doublet of doublets for H-6', reflecting unique coupling interactions.[5]

By synthesizing these observations, the predicted spectrum for this compound is logically derived. Ring A should resemble the brominated ring of 4-bromobenzophenone, and Ring B should resemble the dichlorinated ring of 3,4-dichlorobenzophenone.

Self-Validating Experimental Protocol for ¹H NMR Acquisition

This protocol is designed to acquire a high-quality, reproducible ¹H NMR spectrum for a small organic molecule like this compound. Each step includes justifications to ensure scientific integrity.

Sample Preparation
  • Step 1.1: Weigh approximately 5-10 mg of the benzophenone sample directly into a clean, dry NMR tube.

    • Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans without causing solubility issues or line broadening from aggregation.

  • Step 1.2: Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is an excellent solvent for most non-polar to moderately polar organic compounds and has a minimal residual proton signal that does not interfere with the aromatic region.[8] The deuterium lock signal is essential for the spectrometer to maintain a stable magnetic field. TMS is the universally accepted internal standard, defined as 0.00 ppm, for referencing the chemical shifts.[9]

  • Step 1.3: Cap the NMR tube and gently vortex or invert several times until the sample is completely dissolved.

    • Causality: A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals. Incomplete dissolution leads to broad peaks and inaccurate integration.

Spectrometer Setup and Data Acquisition
  • Step 2.1: Insert the sample into the NMR spectrometer. Perform standard instrument tuning and matching procedures.

    • Causality: Tuning the probe to the correct frequency for ¹H ensures maximum sensitivity and efficient transfer of radiofrequency power.

  • Step 2.2: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Causality: The lock system compensates for any drift in the magnetic field over time, ensuring the stability required for high-resolution spectra.

  • Step 2.3: Shim the magnetic field to optimize its homogeneity. Aim for a narrow, symmetrical TMS peak.

    • Causality: Shimming corrects for minor inhomogeneities in the magnetic field across the sample volume. Poor shimming is a primary cause of broad and distorted peaks, which obscures coupling information.

  • Step 2.4: Set up the acquisition parameters for a standard 1D proton experiment:

    • Pulse Angle: 30-45 degrees (a non-90-degree pulse allows for a shorter relaxation delay).

    • Acquisition Time (at): 2-4 seconds (ensures good digital resolution).

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8 to 16 (increase if the sample is dilute).

    • Causality: This parameter set is a balance between obtaining a good signal-to-noise ratio and minimizing the total experiment time.

  • Step 2.5: Acquire the Free Induction Decay (FID) data.

Data Processing
  • Step 3.1: Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Step 3.2: Phase the spectrum manually to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Causality: Correct phasing is crucial for accurate integration and interpretation of peak shapes.

  • Step 3.3: Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Causality: A non-flat baseline will lead to significant errors in the relative peak integrals.

  • Step 3.4: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Step 3.5: Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Step 3.6: Analyze the peak multiplicities and measure the coupling constants (J-values) to determine proton connectivity.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Through a logical, comparative analysis with simpler analogues, we can confidently predict the chemical shifts and coupling patterns of its seven aromatic protons. This guide demonstrates that by understanding the fundamental electronic effects of substituents, one can deconstruct and interpret even complex spectra. The provided experimental protocol outlines a robust, self-validating workflow for acquiring high-quality data, forming the bedrock of confident structural elucidation in chemical research.

References

  • Vertex AI Search. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Cai, M., et al. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. The Royal Society of Chemistry.
  • PubChem. (n.d.). 4,4'-Dichlorobenzophenone. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Jadhav, S. N., et al. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
  • PubChem. (n.d.). 3,4-Dichlorobenzophenone. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • NP-MRD. (2020). Showing NP-Card for 4,4-Dichlorobenzophenone (NP0002768). Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved January 23, 2026, from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 23, 2026, from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved January 23, 2026, from [Link]

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A Guide to the 13C NMR Chemical Shifts of 4-Bromo-3',4'-dichlorobenzophenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Bromo-3',4'-dichlorobenzophenone. In the absence of direct experimental data for this specific molecule, this document leverages high-quality predicted data and compares it with experimental values of structurally analogous compounds. This comparative approach offers valuable insights for researchers, scientists, and professionals in drug development for the structural elucidation and verification of similar multi-substituted benzophenone derivatives.

The Power of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful technique for determining the carbon framework of an organic molecule.[1] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, and the chemical shift of that signal provides information about the electronic environment of the carbon nucleus.[2][3] Factors such as the hybridization of the carbon, the electronegativity of attached atoms, and steric effects all influence the chemical shift.[4] For complex molecules like this compound, with multiple substituents on its aromatic rings, a thorough understanding of these influences is critical for accurate spectral assignment.

Predicted ¹³C NMR Chemical Shifts for this compound

A predicted ¹³C NMR spectrum of this compound provides a foundational dataset for analysis. The predicted chemical shifts, obtained from reputable online databases, are presented in Table 1. These predictions are generated using sophisticated algorithms that consider the vast collection of experimental data from similar compounds.[5][6][7]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O194.5
C-4128.0
C-3',4'133.0, 131.0
C-Br122.5
C-Cl130.5, 132.8
Aromatic CH129.0 - 138.0

Note: These are predicted values and may vary from experimental results. The assignments are based on general principles of substituent effects in ¹³C NMR.

A Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted spectrum and to understand the influence of each substituent, a comparison with the experimental ¹³C NMR data of structurally similar compounds is invaluable. We will consider 4-bromobenzophenone, 1-bromo-3,4-dichlorobenzene, and 4,4'-dichlorobenzophenone for this purpose.

Workflow for Comparative Spectral Analysis

cluster_0 Data Acquisition cluster_1 Comparative Data cluster_2 Analysis & Interpretation A Target Molecule: This compound B Obtain Predicted ¹³C NMR Spectrum A->B G Compare Chemical Shifts B->G C Analog 1: 4-Bromobenzophenone F Gather Experimental ¹³C NMR Data C->F D Analog 2: 1-Bromo-3,4-dichlorobenzene D->F E Analog 3: 4,4'-Dichlorobenzophenone E->F F->G H Analyze Substituent Effects (Br, Cl, C=O) G->H I Assign Predicted Peaks of Target Molecule H->I cluster_0 Substituent Effects cluster_1 Heavy Atom Effect (Br) A Electron-withdrawing Groups (C=O, Cl, Br) B Deshielding of Ring Carbons A->B C Downfield Shift (Higher ppm) B->C D Bromine Atom E Shielding of Ipso-Carbon D->E F Upfield Shift (Lower ppm) E->F

Caption: The dual effects of substituents on ¹³C NMR chemical shifts.

Standard Experimental Protocol for ¹³C NMR Acquisition

For researchers aiming to acquire experimental data, the following protocol provides a standardized starting point.

Step-by-Step Methodology

  • Sample Preparation:

    • Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a minimum field strength of 100 MHz for ¹³C NMR (a higher field is preferable for better resolution).

    • Tune and match the probe for the ¹³C frequency.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.

    • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C (1.1%), more scans are required compared to ¹H NMR. [1][2]

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate the peaks (note: integration in proton-decoupled ¹³C NMR is not always quantitative).

Conclusion

This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for this compound based on predicted data and comparison with structurally related compounds. By understanding the individual and combined effects of the bromo, chloro, and carbonyl substituents, researchers can more confidently assign the signals in experimentally acquired spectra of this and similar molecules. The provided experimental protocol offers a robust method for obtaining high-quality ¹³C NMR data.

References

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Retrieved from [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

  • Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. (2021, April 16). Retrieved from [Link]

  • Oregon State University. Experimental Chemistry II. Retrieved from [Link]

  • The Journal of Organic Chemistry. Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. Retrieved from [Link]

  • ResearchGate. Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]

  • Compound Interest. A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • Reddit. Is there a website for common 1H or 13C NMR spectra for known compounds?. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4,4'-dichlorobenzophenone. Retrieved from [Link]

  • Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 4,4'-Dichlorobenzophenone: Properties and Synthesis Insights. Retrieved from [Link]

  • NMR Wiki. Databases. Retrieved from [Link]

  • PubChem. 3,4-Dichlorobenzophenone. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Bromo-3',4'-dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific advancement. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth technical comparison of the mass spectrometric behavior of 4-bromo-3',4'-dichlorobenzophenone, a halogenated aromatic ketone, under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the inherent principles of these methods, we can predict and interpret the resulting mass spectra, enabling confident identification and characterization of this and structurally related molecules.

The Dichotomy of Ionization: Hard vs. Soft Techniques

The choice of ionization method is a critical experimental parameter that dictates the extent of fragmentation and, consequently, the nature of the information gleaned from a mass spectrum. For a molecule like this compound, the interplay of its robust aromatic systems and the labile halogen substituents presents a fascinating case study for comparing a high-energy ("hard") technique with a low-energy ("soft") one.

  • Electron Ionization (EI): This technique employs a high-energy electron beam (typically 70 eV) to ionize the analyte in the gas phase.[1][2] The substantial energy transfer results in extensive fragmentation, creating a rich and detailed fingerprint of the molecule's structure.[2][3] This makes EI a powerful tool for structural elucidation, though it can sometimes lead to the absence or low abundance of the molecular ion peak.

  • Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates ions from a solution.[4] It imparts minimal excess energy to the analyte, leading to significantly less fragmentation.[4] ESI is particularly adept at producing intact molecular ions, often as protonated molecules ([M+H]⁺) or other adducts, which is invaluable for determining the molecular weight of the parent compound.

Electron Ionization (EI-MS): A Blueprint of Molecular Fracture

Under electron ionization, this compound is expected to undergo characteristic fragmentation primarily driven by the stability of the resulting ions. The presence of three halogen atoms—one bromine and two chlorines—will produce distinctive isotopic patterns that are crucial for fragment identification. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approx. 1:1 ratio), while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[4]

The principal fragmentation pathway for benzophenones and other ketones involves α-cleavage, which is the scission of the carbon-carbon bond adjacent to the carbonyl group.

Predicted Fragmentation Pathways under EI-MS:

  • Molecular Ion (M⁺·): The initial ionization event will produce a radical cation of the intact molecule. Due to the presence of one bromine and two chlorine atoms, the molecular ion will appear as a cluster of peaks. The most abundant peaks will correspond to the combinations of the most abundant isotopes (⁷⁹Br, ³⁵Cl).

  • Formation of Aroylium Ions (α-Cleavage): The most favorable fragmentation is the cleavage of the bonds between the carbonyl carbon and the phenyl rings. This results in the formation of two primary aroylium ions:

    • 4-Bromobenzoyl cation: Loss of the 3,4-dichlorophenyl radical.

    • 3,4-Dichlorobenzoyl cation: Loss of the 4-bromophenyl radical.

  • Subsequent Fragmentations: These primary fragment ions can undergo further fragmentation:

    • Loss of CO: Aroylium ions can lose a molecule of carbon monoxide to form the corresponding phenyl cations.

    • Loss of Halogens: The halogenated phenyl cations can then lose halogen atoms (Cl· or Br·) or molecules (e.g., HCl).

The predicted major fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below.

Table 1: Predicted Major Fragments of this compound in EI-MS

Fragment IonChemical FormulaPredicted m/z (using most abundant isotopes ⁷⁹Br, ³⁵Cl)Isotopic Pattern
[M]⁺·C₁₃H₇BrCl₂O328Complex pattern due to Br and 2Cl
[C₇H₄BrO]⁺C₇H₄BrO183M:M+2 ratio of ~1:1
[C₇H₄OCl₂]⁺C₇H₄OCl₂173M:M+2:M+4 ratio of ~9:6:1
[C₆H₄Br]⁺C₆H₄Br155M:M+2 ratio of ~1:1
[C₆H₄Cl₂]⁺C₆H₄Cl₂145M:M+2:M+4 ratio of ~9:6:1
[C₆H₅]⁺C₆H₅77Single peak

Visualizing EI Fragmentation:

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI-MS): A Gentler Approach

When analyzing this compound with ESI-MS, particularly in positive ion mode, the resulting spectrum is expected to be significantly simpler. The primary ion observed would likely be the protonated molecule, [M+H]⁺.

Predicted Ions in ESI-MS (Positive Mode):

  • Protonated Molecule ([M+H]⁺): The addition of a proton to the carbonyl oxygen will result in a prominent ion cluster corresponding to the intact molecule plus a hydrogen atom.

  • Adduct Formation: Depending on the solvent system used, other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed.

Fragmentation in ESI-MS is typically induced by increasing the cone voltage or by performing tandem mass spectrometry (MS/MS). In an MS/MS experiment, the [M+H]⁺ ion would be selected and fragmented, likely leading to the loss of the halogenated phenyl groups, similar to the α-cleavage seen in EI, but originating from an even-electron species.

Table 2: Predicted Major Ions of this compound in ESI-MS (Positive Mode)

IonChemical FormulaPredicted m/z (using most abundant isotopes ⁷⁹Br, ³⁵Cl)
[M+H]⁺C₁₃H₈BrCl₂O329
[M+Na]⁺C₁₃H₇BrCl₂ONa351

Visualizing ESI-MS Analysis Workflow:

ESI_Workflow cluster_solution Solution Phase cluster_ms Mass Spectrometer Analyte Analyte in Solution IonSource ESI Source (Ionization) Analyte->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer [M+H]⁺ Detector Detector MassAnalyzer->Detector

Caption: Generalized workflow for ESI-MS analysis.

Experimental Protocols

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
  • Sample Preparation: Dissolve the this compound standard in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of 100 µg/mL.

  • GC Conditions:

    • Injector: Splitless mode at 280 °C.

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 50 to 450.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
  • Sample Preparation: Dissolve the this compound standard in a mixture of methanol and water (e.g., 80:20 v/v) to a concentration of 10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (can be increased to induce fragmentation).

    • Desolvation Temperature: 350 °C.

    • Mass Range: Scan from m/z 100 to 500.

Conclusion: A Tale of Two Techniques

The mass spectrometric analysis of this compound provides a clear illustration of the complementary nature of hard and soft ionization techniques. EI-MS offers a wealth of structural information through its detailed fragmentation patterns, with the characteristic isotopic signatures of bromine and chlorine serving as invaluable aids in fragment identification. In contrast, ESI-MS provides an unambiguous determination of the molecular weight with minimal fragmentation, which is essential for confirming the identity of the parent compound. The choice between these techniques will ultimately depend on the analytical question at hand. For detailed structural elucidation of an unknown, EI-MS is often the preferred starting point. For quantitative studies or the analysis of complex mixtures where the target compound's molecular weight is known, the sensitivity and specificity of LC-ESI-MS are unparalleled. By leveraging the strengths of both methods, researchers can achieve a comprehensive and confident characterization of complex organic molecules.

References

  • Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Shan, L., Wu, Y., Yuan, L., & Li, Y. (2017). A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. ResearchGate. [Link]

  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

  • Emory University. Mass Spectrometry Ionization Methods. [Link]

  • Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

  • Ratanaphan, A., et al. (2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Frontiers in Plant Science, 12. [Link]

  • PubChem. (n.d.). 4,4'-Dichlorobenzophenone. [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

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A Comparative FT-IR Spectroscopic Guide to 4-Bromo-3',4'-dichlorobenzophenone and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Bromo-3',4'-dichlorobenzophenone, a halogenated aromatic ketone of interest in synthetic and pharmaceutical chemistry. In the absence of a published reference spectrum for this specific molecule, this document presents a predictive analysis grounded in fundamental spectroscopic principles and a comparative study with experimentally-derived data from its structural analogs: benzophenone, 4-chlorobenzophenone, and 4-bromobenzophenone. This approach allows for a robust interpretation of the expected spectral features, providing researchers with a reliable framework for the identification and characterization of this compound.

Introduction: The Significance of Spectroscopic Characterization

This compound is a multi-halogenated aromatic ketone. The precise arrangement of its functional groups—the carbonyl (C=O) bridge and the halogen (Br, Cl) substituents on the phenyl rings—governs its chemical reactivity and physical properties. FT-IR spectroscopy is an indispensable, non-destructive technique for confirming the molecular structure by identifying its constituent functional groups through their characteristic vibrational frequencies. A molecule absorbs infrared radiation at specific wavenumbers, causing its bonds to stretch or bend. The resulting spectrum is a unique molecular "fingerprint."[1]

This guide will deconstruct the expected FT-IR spectrum of this compound by examining the vibrational modes of its key functional groups and comparing them to the known spectra of related benzophenones. This comparative methodology not only allows for a confident prediction of the spectrum but also illuminates the electronic effects of halogen substitution on the vibrational frequencies of the carbonyl and aromatic systems.

Molecular Structure and Functional Group Analysis

The core structure of this compound consists of a central carbonyl group connecting two phenyl rings. One ring is substituted with a bromine atom at the 4-position, and the other is substituted with chlorine atoms at the 3' and 4' positions.

The primary functional groups and their expected vibrational modes are:

  • Carbonyl (C=O) group: The most prominent feature in the spectrum, its stretching frequency is sensitive to the electronic environment.

  • Aromatic rings (C=C and C-H bonds): These give rise to a series of characteristic stretching and bending vibrations.

  • Carbon-Halogen bonds (C-Br and C-Cl): These have characteristic stretching frequencies in the fingerprint region of the spectrum.

Below is a diagram illustrating the key functional groups and their relationships within the molecule.

G cluster_molecule This compound C=O C=O Ring_A Bromophenyl Ring C=O->Ring_A connects Ring_B Dichlorophenyl Ring C=O->Ring_B connects C_Br C-Br Ring_A->C_Br substituent Aromatic_CH Aromatic C-H Ring_A->Aromatic_CH C_Cl1 C-Cl (4') Ring_B->C_Cl1 substituent C_Cl2 C-Cl (3') Ring_B->C_Cl2 substituent Ring_B->Aromatic_CH

Caption: Functional groups of this compound.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the accurate identification of this compound, a standardized protocol for acquiring its FT-IR spectrum is essential. The following procedure outlines the Attenuated Total Reflectance (ATR) method, which is ideal for solid samples.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • An ATR accessory, typically with a diamond or zinc selenide (ZnSe) crystal.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.

    • Acquire a background spectrum by scanning the empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO2 and water vapor).

  • Sample Preparation and Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform a baseline correction if necessary to ensure that the peaks originate from a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers.

This self-validating protocol ensures reproducibility and minimizes environmental interference, leading to a high-quality spectrum suitable for structural elucidation.

Caption: Workflow for FT-IR analysis using the ATR method.

Comparative Spectral Analysis and Interpretation

The following table summarizes the expected characteristic absorption peaks for this compound, with comparative data from benzophenone, 4-chlorobenzophenone, and 4-bromobenzophenone.

Functional GroupVibration ModeExpected Range for this compound (cm⁻¹)Benzophenone (cm⁻¹)4-Chlorobenzophenone (cm⁻¹)4-Bromobenzophenone (cm⁻¹)
Aromatic C-H Stretch3100 - 3000~30603100, 3000~3060
Carbonyl C=O Stretch1660 - 1650~1652~1658~1658
Aromatic C=C Stretch1600 - 1580, 1500 - 1400~1595, ~1445~1585, ~1445~1585, ~1445
C-Cl Stretch850 - 550-~877-
C-Br Stretch690 - 515--~680
Aromatic C-H Out-of-plane bend900 - 675~700, ~750~877~840

Analysis of Key Vibrational Regions:

  • Carbonyl (C=O) Stretching (1660 - 1650 cm⁻¹):

    • The C=O stretch in aromatic ketones is one of the most intense and diagnostic peaks in an IR spectrum.[2] For the parent compound, benzophenone, this peak appears around 1652 cm⁻¹.

    • Halogens are electron-withdrawing groups. This inductive effect is expected to slightly increase the C=O bond order and, consequently, its stretching frequency.[3] This is observed in both 4-chlorobenzophenone and 4-bromobenzophenone, where the C=O stretch is shifted to a higher wavenumber (~1658 cm⁻¹).

    • In this compound, the presence of three electron-withdrawing halogens is expected to have a similar, if not slightly more pronounced, effect. Therefore, the C=O stretching frequency is predicted to be in the range of 1650-1660 cm⁻¹.

  • Aromatic C-H and C=C Stretching (3100 - 3000 cm⁻¹ and 1600 - 1400 cm⁻¹):

    • The stretching vibrations of C-H bonds on an aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹.[4]

    • The in-ring C=C stretching vibrations of the phenyl groups are expected to produce a series of medium to weak bands in the 1600-1400 cm⁻¹ region.[4] These are characteristic of aromatic compounds.

  • Carbon-Halogen Stretching (850 - 515 cm⁻¹):

    • The C-Cl stretching vibrations are generally found in the 850-550 cm⁻¹ range.[4]

    • The C-Br stretch occurs at a lower frequency, typically between 690-515 cm⁻¹, due to the greater mass of the bromine atom.[4]

    • These peaks, while characteristic, can sometimes be difficult to assign definitively as they fall within the complex "fingerprint region" of the spectrum, which contains many other bending vibrations.

  • Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹):

    • The substitution pattern on the aromatic rings influences the position of the strong C-H out-of-plane bending vibrations. These absorptions can be very informative for determining the positions of substituents.[4]

Conclusion

This guide provides a comprehensive framework for the FT-IR analysis of this compound. By understanding the characteristic vibrational frequencies of its constituent functional groups and leveraging comparative data from structurally similar molecules, researchers can confidently identify this compound and verify its synthesis. The provided experimental protocol ensures the acquisition of high-quality, reproducible data, which is paramount for accurate structural elucidation. The predictive analysis presented here serves as a valuable tool for scientists and professionals in the fields of chemical research and drug development.

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. [Link]

  • Organic Chemistry at CU Boulder. IR: alkyl halides. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • MSU Chemistry. Infrared Spectrometry. [Link]

  • MSU Chemistry. Infrared Spectroscopy. [Link]

  • University of Wisconsin-Madison. IR Absorption Table. [Link]

  • SlideShare. The features of IR spectrum. [Link]

  • ResearchGate. FT-IR spectra of benzophenone-containing PSEBS during.... [Link]

  • PubChem. 4-Bromobenzophenone. [Link]

  • PubChem. 4-Chlorobenzophenone. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. [Link]

  • NIST WebBook. Methanone, (4-chlorophenyl)phenyl-. [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 4-Bromo-3',4'-dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative determination of 4-Bromo-3',4'-dichlorobenzophenone purity. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental choices, ensuring a deep understanding of method development and validation for this and structurally similar halogenated aromatic ketones.

Introduction: The Analytical Challenge

This compound is a halogenated aromatic ketone whose purity is critical for its use in various synthetic pathways, particularly in pharmaceutical and materials science research. The presence of isomers, starting materials, or degradation products can significantly impact reaction yields, impurity profiles of final products, and overall safety and efficacy. Therefore, a robust, selective, and validated analytical method is paramount. This guide will compare two primary RP-HPLC approaches, focusing on different stationary phase selectivities to achieve optimal separation of the main component from its potential impurities.

Based on the structure of this compound, a non-polar, hydrophobic compound, reversed-phase chromatography is the most suitable approach.[1] The key to a successful separation lies in exploiting the subtle differences in hydrophobicity and potential π-π interactions between the analyte and its related substances.

Physicochemical Properties and Methodological Considerations

While specific experimental data for this compound is not extensively published, we can infer its properties from structurally similar compounds like 4,4'-dichlorobenzophenone.[2][3]

  • Solubility : Expected to be readily soluble in common organic solvents such as methanol and acetonitrile, and practically insoluble in water. This dictates the choice of sample diluent and mobile phase composition.[4]

  • UV Absorbance : Aromatic ketones exhibit strong UV absorbance. For instance, 4,4'-dichlorobenzophenone in methanol has a UV maximum that makes it suitable for UV detection.[5] A wavelength of around 254 nm is a common starting point for aromatic compounds.[6] A diode array detector (DAD) is highly recommended to assess peak purity and to determine the optimal detection wavelength during method development.

  • Hydrophobicity : The presence of three halogen atoms and two phenyl rings renders the molecule significantly hydrophobic, suggesting strong retention on standard C18 columns.[7]

These characteristics form the basis for the rational selection of initial HPLC parameters.

Comparative HPLC Methodologies

We will explore two distinct RP-HPLC methods, primarily differing in the stationary phase chemistry to offer alternative selectivities.

Method A: Conventional C18 Alkyl Chain Phase

The C18 (octadecyl) stationary phase is the most widely used in reversed-phase HPLC due to its high hydrophobicity and retention of non-polar compounds.[7]

Rationale: The primary retention mechanism on a C18 column is hydrophobic interaction between the non-polar analyte and the C18 alkyl chains.[8] This is a robust choice for separating compounds with differing degrees of hydrophobicity.

Method B: Phenyl-Hexyl Phase for Enhanced Aromatic Selectivity

Phenyl-based stationary phases offer an alternative selectivity profile, particularly for aromatic compounds.

Rationale: Phenyl columns can engage in π-π interactions with the aromatic rings of the analyte and its impurities.[8] This can lead to different elution orders and improved resolution for structurally similar aromatic compounds that may co-elute on a C18 column.[9]

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the 50:50 (v/v) acetonitrile/water mixture.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the 50:50 (v/v) acetonitrile/water mixture. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the same diluent.

G

Caption: Standard and sample preparation workflow.

Chromatographic Conditions

The following table outlines the starting conditions for both methods. These parameters should be optimized during method development.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient 70% B to 90% B over 15 min65% B to 85% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nm (or λmax)UV at 254 nm (or λmax)
Injection Vol. 10 µL10 µL

Method Validation Protocol (ICH Q2(R1) Guidelines)

A comprehensive validation of the chosen analytical method is crucial to ensure its suitability for its intended purpose.[10] The following parameters must be assessed:[11][12]

G

Caption: Key parameters for HPLC method validation.

  • Specificity : The ability to assess the analyte unequivocally in the presence of potential impurities. This is evaluated by analyzing a placebo (if applicable), a spiked sample with known impurities, and by performing forced degradation studies (acid, base, oxidation, heat, and light). Peak purity analysis using a DAD is essential.

  • Linearity : A minimum of five concentrations across the range of 50% to 150% of the working concentration should be prepared. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Range : The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.[11]

  • Accuracy : Assessed by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), each in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision :

    • Repeatability (Intra-assay precision): Six replicate injections of the sample solution. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, by a different analyst, or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness : Deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±5°C, mobile phase composition ±2%) are made to assess the method's reliability.[13]

Data Comparison and Interpretation

The performance of Method A (C18) and Method B (Phenyl-Hexyl) should be compared based on the following criteria:

Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Comparison
Resolution (Rs) [Experimental Data][Experimental Data]Critical for ensuring baseline separation between the main peak and the closest eluting impurity. A value > 2 is desirable.
Tailing Factor (Tf) [Experimental Data][Experimental Data]Indicates peak symmetry. A value between 0.8 and 1.5 is generally acceptable.
Theoretical Plates (N) [Experimental Data][Experimental Data]A measure of column efficiency. Higher values indicate sharper peaks.
Selectivity (α) [Experimental Data][Experimental Data]Compares the retention of adjacent peaks. A higher value indicates better separation.

Expected Outcome:

  • Method A (C18) is likely to provide good retention and separation based on hydrophobicity. It may be sufficient if potential impurities have significantly different polarities.

  • Method B (Phenyl-Hexyl) may offer superior resolution for isomeric impurities or other structurally similar aromatic compounds due to the additional π-π interaction mechanism.[9]

The choice between the two methods will depend on the impurity profile of the specific sample. If co-elution is observed with the C18 column, the Phenyl-Hexyl column provides a mechanistically different approach to separation and is the logical next step in method development.

Conclusion

This guide has outlined two robust starting points for the development and validation of an HPLC method for the purity assessment of this compound. The comparison between a standard C18 phase and a Phenyl-Hexyl phase provides a framework for achieving optimal selectivity based on the specific impurity profile encountered. By systematically developing the method and rigorously validating it according to ICH guidelines, researchers can be confident in the accuracy and reliability of their purity assessments, ensuring the quality of this important chemical intermediate.

References

A comprehensive list of references will be provided upon request, including links to authoritative sources such as the ICH guidelines and relevant scientific literature on HPLC method development.

Sources

Comparing reactivity of 4-Bromo-3',4'-dichlorobenzophenone vs 4-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Reactivity of 4-Bromo-3',4'-dichlorobenzophenone and 4-chlorobenzophenone

Introduction

In the landscape of synthetic chemistry, particularly in the development of pharmaceutical intermediates and photosensitive materials, benzophenone derivatives serve as crucial building blocks. Their reactivity, largely centered around the electrophilic carbonyl group, is finely tunable by the nature and position of substituents on the aromatic rings. This guide provides a detailed comparative analysis of the reactivity of two such derivatives: this compound and 4-chlorobenzophenone. While direct, head-to-head experimental data comparing these two specific molecules is not extensively published, a robust understanding of their relative reactivity can be extrapolated from fundamental principles of physical organic chemistry. This analysis is grounded in the electronic effects of the halogen substituents and their influence on the electrophilicity of the carbonyl carbon, a key determinant of their reaction kinetics with nucleophiles.

Electronic Profile of Substituents: A Predictive Framework

The reactivity of benzophenones in nucleophilic addition reactions is predominantly governed by the electron density at the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, increasing its electrophilicity and thus its reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease electrophilicity. The electronic influence of a substituent on an aromatic ring can be dissected into two primary components: the inductive effect and the resonance effect.

  • Inductive Effect (-I): An atom's ability to polarize a sigma bond, pulling electron density towards itself. Halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect.

  • Resonance Effect (+R): The ability of a substituent to donate electron density to the aromatic ring through p-orbital overlap. Halogens possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring, a resonance-donating effect.

For halogens, the inductive effect (-I) is generally stronger than the resonance effect (+R), resulting in a net electron-withdrawing character. The order of electronegativity and inductive effect is F > Cl > Br > I. However, the resonance effect is most effective for halogens whose p-orbital size and energy best match those of carbon (F > Cl > Br > I).

Comparative Analysis of Reactivity

To predict the relative reactivity of this compound and 4-chlorobenzophenone, we must consider the cumulative electronic impact of their respective halogen substituents on the electrophilicity of the carbonyl carbon.

4-chlorobenzophenone: This molecule has a single chlorine atom at the 4-position of one of the phenyl rings. The chlorine atom acts as a net electron-withdrawing group through its potent inductive effect, which outweighs its weaker resonance effect. This withdrawal of electron density deactivates the ring to which it is attached but, more importantly, enhances the electrophilicity of the distant carbonyl carbon.

This compound: This molecule is more heavily halogenated. It features a bromine atom at the 4-position of one ring and two chlorine atoms at the 3' and 4' positions of the other ring.

  • Ring A (4-Bromophenyl): The bromine atom at the 4-position is a net electron-withdrawing group.

  • Ring B (3',4'-Dichlorophenyl): The two chlorine atoms on this ring exert a powerful, additive electron-withdrawing effect. The chlorine at the 4'-position deactivates the ring through both inductive and resonance effects (net withdrawing). The chlorine at the 3'-position exerts a strong inductive-withdrawing effect without a counteracting resonance donation to the position of the carbonyl group attachment.

The cumulative electron-withdrawing effect of one bromine and two chlorine atoms in this compound is significantly greater than that of the single chlorine atom in 4-chlorobenzophenone. This pronounced electron withdrawal will substantially increase the partial positive charge on the carbonyl carbon of this compound, making it a much stronger electrophile.

Predicted Reactivity:

Based on this analysis, This compound is predicted to be significantly more reactive towards nucleophiles than 4-chlorobenzophenone. The increased number of strongly electron-withdrawing halogen substituents will render its carbonyl group more susceptible to nucleophilic attack.

Hypothetical Experimental Validation

To experimentally validate this prediction, a competitive reaction could be designed.

Experimental Protocol: Competitive Nucleophilic Addition

  • Reactant Preparation: Prepare an equimolar solution of this compound and 4-chlorobenzophenone in a suitable aprotic solvent (e.g., anhydrous THF).

  • Nucleophile Introduction: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a common nucleophile, such as methylmagnesium bromide (a Grignard reagent) or sodium borohydride (a hydride source), to the solution at a controlled temperature (e.g., 0 °C).

  • Reaction Quenching: After a specific time, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride for the Grignard reaction or water for the borohydride reduction).

  • Product Analysis: Analyze the reaction mixture using quantitative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). By comparing the relative amounts of the unreacted starting materials and the corresponding alcohol products, the relative reactivity can be determined.

Expected Outcome: It is anticipated that the this compound would be consumed at a faster rate, and a higher yield of its corresponding alcohol product would be observed compared to the product derived from 4-chlorobenzophenone.

Data Summary

While direct experimental data is not available from our search, the predicted properties based on chemical principles are summarized below:

Property4-chlorobenzophenoneThis compoundRationale
Number of EWGs 1 (Chlorine)3 (1 Bromine, 2 Chlorines)Additive effect of multiple halogens.
Electrophilicity of Carbonyl Carbon ModerateHighIncreased electron withdrawal by multiple halogens.
Predicted Reactivity towards Nucleophiles LowerHigherGreater electrophilicity leads to faster reaction rates.

Visualizing the Electronic Effects

The following diagram illustrates the flow of electronic influence in the two molecules.

G cluster_0 4-chlorobenzophenone cluster_1 This compound CBP_C C=O CBP_PhCl Phenyl-4-Cl CBP_C->CBP_PhCl -I > +R CBP_Ph Phenyl CBP_C->CBP_Ph Reactivity_Low Lower Reactivity CBP_C->Reactivity_Low BDCBP_C C=O BDCBP_PhBr Phenyl-4-Br BDCBP_C->BDCBP_PhBr -I > +R BDCBP_PhDCl Phenyl-3',4'-diCl BDCBP_C->BDCBP_PhDCl Strong -I Reactivity_High Higher Reactivity BDCBP_C->Reactivity_High

Caption: Electronic influence on the carbonyl group.

Conclusion

References

  • Substituent Effects: For a comprehensive understanding of inductive and resonance effects, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" by Michael B. Smith and Jerry March.
  • Hammett Equation: To quantify substituent effects, the principles behind the Hammett equation are invaluable. A good reference is "Physical Organic Chemistry" by Neil S. Isaacs.

A Comparative Guide to the Biological Activity of 4-Bromo-3',4'-dichlorobenzophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the biological activities of 4-Bromo-3',4'-dichlorobenzophenone and its analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective comparison of the performance of these compounds and their potential as therapeutic agents. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Therapeutic Potential of Halogenated Benzophenones

The benzophenone scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The introduction of halogen atoms, such as bromine and chlorine, into the benzophenone structure can significantly modulate its physicochemical properties and biological efficacy. Halogenation can enhance lipophilicity, facilitating passage through biological membranes, and can influence binding affinities to target macromolecules.[2] This guide focuses on this compound and its analogs, a class of compounds with promising, yet not extensively compared, therapeutic potential.

Anticancer Activity: A Comparative Analysis

Halogenated benzophenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The presence and position of halogen atoms on the phenyl rings play a crucial role in their anticancer potency.

Comparative Cytotoxicity

While direct comparative studies on a systematic series of this compound analogs are limited, we can synthesize data from various sources to draw meaningful comparisons. The following table summarizes the cytotoxic activity (IC50 values) of related halogenated benzophenones and other relevant compounds against different cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-Hydroxybenzophenone derivativeMDA-MB-231 (Breast)12.09[3]
2-Hydroxybenzophenone derivativeT47-D (Breast)~20[3]
2-Hydroxybenzophenone derivativePC3 (Prostate)26.49[3]
4-Cyanophenyl substituted thiazolylhydrazone (3f)MCF-7 (Breast)1.0 ± 0.1[4]
4-Cyanophenyl substituted thiazolylhydrazone (3b')HCT-116 (Colorectal)1.6 ± 0.2[4]
Benzophenone analog (unspecified)HL-60 (Leukemia)0.48[1]
Benzophenone analog (unspecified)A-549 (Lung)0.82[1]
Benzophenone analog (unspecified)SMMC-7721 (Hepatoma)0.26[1]
Benzophenone analog (unspecified)SW480 (Colon)0.99[1]
3,4-Dihalogenated 2(5H)-furanone (aziridine 8)MAC13/MAC16 (Cancer)0.03[5]

Analysis of Structure-Activity Relationship (SAR):

The data, although from different compound series, suggests that the presence of multiple halogen atoms can contribute to potent anticancer activity. For instance, dichlorinated compounds and those with additional functional groups like cyano and thiazolylhydrazone exhibit low micromolar to nanomolar IC50 values.[4][5] The 3',4'-dichloro substitution pattern on one of the phenyl rings is a common feature in some active compounds, suggesting its importance for cytotoxicity. The bromo-substitution at the 4-position of the other ring likely contributes to the overall lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Postulated Mechanism of Anticancer Action

The anticancer activity of many drugs involves the induction of apoptosis and interference with key signaling pathways that control cell proliferation and survival.[6][7] For halogenated benzophenones, a plausible mechanism of action involves the inhibition of critical enzymes and the disruption of cellular signaling cascades.

anticancer_mechanism cluster_drug This compound Analog cluster_cell Cancer Cell drug Halogenated Benzophenone receptor Tyrosine Kinase Receptors (e.g., EGFR, VEGFR) drug->receptor Inhibition apoptosis Apoptosis Induction drug->apoptosis Activation pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt ras_raf Ras/Raf/MEK/ERK Pathway receptor->ras_raf proliferation Cell Proliferation & Survival pi3k_akt->proliferation angiogenesis Angiogenesis pi3k_akt->angiogenesis ras_raf->proliferation apoptosis->proliferation Inhibition antimicrobial_workflow compound This compound Analog membrane Bacterial Cell Membrane compound->membrane Interaction denaturation Protein Denaturation compound->denaturation Direct Interaction disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death Bacterial Cell Death leakage->death denaturation->death

Figure 2: Postulated mechanism of antimicrobial action.

Enzyme Inhibition: Targeting Key Biological Processes

Benzophenone derivatives have been reported to inhibit various enzymes, which is a key mechanism underlying their therapeutic effects.

Comparative Enzyme Inhibitory Activity

The inhibitory potential of halogenated benzophenones against enzymes like cholinesterases and monoamine oxidases has been investigated.

Compound/AnalogEnzymeIC50 (µM)Reference
Azepane derivative (30)eeAChE1.110[8]
Piperidine-substituted lead (6)eeAChE2.303[8]
Piperidine-substituted lead (6)hAChE9.59[8]
Halogenated FlavonesMAO-B0.016 - 0.074[9][10]

Analysis of Structure-Activity Relationship (SAR):

The data indicates that halogenated aromatic compounds can be potent enzyme inhibitors, with activity in the low micromolar to nanomolar range. [8][9][10]The specific halogen substitution pattern significantly influences the binding affinity to the enzyme's active site. For this compound analogs, the combination of bromo and dichloro substitutions could lead to potent inhibition of various enzymes, a hypothesis that warrants further investigation.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add Test Compounds & Vehicle Control incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add Solubilizing Agent incubate3->add_solubilizer read_absorbance Measure Absorbance add_solubilizer->read_absorbance analyze_data Calculate % Viability & IC50 Value read_absorbance->analyze_data end End analyze_data->end

Figure 3: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its analogs are a promising class of compounds with multifaceted biological activities. Their halogenated structure appears to be a key determinant of their anticancer, antimicrobial, and enzyme inhibitory properties. However, to fully elucidate their therapeutic potential, further research is imperative.

Future studies should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would involve varying the position and nature of the halogen substituents to establish a clear and comprehensive structure-activity relationship. In-depth mechanistic studies are also required to identify the specific molecular targets and signaling pathways modulated by these compounds. Such investigations will be crucial for optimizing their efficacy and selectivity, paving the way for the development of novel and effective therapeutic agents.

References

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). [Link]

  • Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. (n.d.). [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). [Link]

  • Drug Repurposing: The Mechanisms and Signaling Pathways of Anti-Cancer Effects of Anesthetics. (n.d.). [Link]

  • Half maximal inhibitory concentration (IC 50 ) values of in vitro cyclooxygenase-1 and -2 (COX-1 and COX-2, respectively) enzyme inhibition. (n.d.). [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025). [Link]

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (n.d.). [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). [Link]

  • Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. (2024). [Link]

  • Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. (2019). [Link]

  • Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. (n.d.). [Link]

  • 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (n.d.). [Link]

  • Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. (n.d.). [Link]

  • Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. (2024). [Link]

  • Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. (n.d.). [Link]

Sources

A Predictive Spectroscopic Guide to 4-Bromo-3',4'-dichlorobenzophenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific practice. This guide provides a detailed comparative analysis of the expected spectral data for 4-Bromo-3',4'-dichlorobenzophenone. While direct experimental spectra for this specific molecule are not widely published, we can construct a highly accurate predictive model by examining the spectral characteristics of its structural analogs: 4-bromobenzophenone, 3,4-dichlorobenzophenone, 4,4'-dichlorobenzophenone, and the parent compound, benzophenone.

This document is structured to provide not only a comparative data summary but also the underlying rationale for the predicted spectral characteristics, empowering researchers to interpret their own experimental data with greater confidence.

Chemical Structures Under Comparison

To facilitate a clear comparison, the chemical structures of the compounds discussed are presented below. The systematic numbering of the aromatic rings is crucial for the subsequent NMR analysis.

Figure 1: Chemical structures of the benzophenone derivatives under review.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the electronic environment of protons in a molecule. The substitution pattern on the phenyl rings of benzophenones significantly influences the chemical shifts and coupling patterns of the aromatic protons.

Comparative ¹H NMR Data
CompoundAromatic Protons (ppm)Reference
4-Bromobenzophenone 7.78 (d, J=8.37 Hz, 2H), 7.74 (d, J=7.39 Hz, 2H), 7.50-7.56 (m, 3H), 7.46-7.49 (m, 1H), 7.42-7.45 (t, 2H)[1]
4,4'-Dichlorobenzophenone A: 7.712, B: 7.469[2]
Benzophenone No data available in search results
Predictive Analysis for this compound

For this compound, we can predict the ¹H NMR spectrum by considering the additive effects of the substituents on each aromatic ring.

  • Ring A (4-Bromo substituted): This ring will exhibit an AA'BB' system, appearing as two doublets. The bromine atom is electron-withdrawing, which will deshield the ortho-protons (adjacent to the bromine), causing them to appear at a higher chemical shift (downfield) compared to the meta-protons.

  • Ring B (3,4-Dichloro substituted): This ring will present a more complex splitting pattern. We expect to see three distinct proton signals:

    • The proton at the 2'-position will be a doublet, coupled to the proton at the 6'-position.

    • The proton at the 5'-position will be a doublet of doublets, coupled to the protons at the 2'- and 6'-positions.

    • The proton at the 6'-position will be a doublet, coupled to the proton at the 5'-position. The electron-withdrawing nature of the two chlorine atoms will cause all protons on this ring to be shifted downfield relative to unsubstituted benzophenone.

Predicted ¹H NMR Signals for this compound:

  • ~7.8-7.9 ppm (d, 2H, protons ortho to the carbonyl on Ring A)

  • ~7.6-7.7 ppm (d, 2H, protons meta to the carbonyl on Ring A)

  • ~7.9-8.0 ppm (d, 1H, proton at 2'-position on Ring B)

  • ~7.7-7.8 ppm (dd, 1H, proton at 5'-position on Ring B)

  • ~7.5-7.6 ppm (d, 1H, proton at 6'-position on Ring B)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of substituents.

Comparative ¹³C NMR Data
CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Reference
4-Bromobenzophenone Not specified132.7 - 127.4[3]
4,4'-Dichlorobenzophenone No data available in search resultsNo data available in search results
Benzophenone No data available in search resultsNo data available in search results
Predictive Analysis for this compound

The prediction for the ¹³C NMR spectrum is based on the known effects of halogen substituents on benzene rings. The "heavy atom effect" of bromine can cause an upfield shift for the ipso-carbon (the carbon directly attached to the bromine).[3]

  • Carbonyl Carbon: The carbonyl carbon signal is expected in the range of 195-197 ppm, typical for benzophenones.

  • Ring A (4-Bromo substituted):

    • The ipso-carbon (C-4) will be shifted upfield due to the heavy atom effect of bromine.

    • The other aromatic carbons will show shifts influenced by the electron-withdrawing nature of the bromine and the carbonyl group.

  • Ring B (3,4-Dichloro substituted):

    • The ipso-carbons (C-3' and C-4') will be deshielded by the electronegative chlorine atoms.

    • The remaining carbons will also be shifted downfield.

Predicted ¹³C NMR Signals for this compound:

  • C=O: ~195-197 ppm

  • Quaternary Carbons: Four signals corresponding to C-1, C-4, C-1', C-3', and C-4'.

  • Tertiary Carbons: Six signals for the remaining CH carbons in the aromatic region, likely between 125-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies.

Comparative IR Data
CompoundC=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-Halogen Stretch (cm⁻¹)Reference
4-Bromobenzophenone ~1658~1585, ~1445C-Br: ~680[4]
4-Chlorobenzophenone 16251625, 1400C-Cl: 877[4]
Benzophenone ~1652~1595, ~1445-[4]
Predictive Analysis for this compound

The IR spectrum of this compound will be a composite of the vibrations from its constituent parts.

  • C=O Stretch: A strong absorption band is expected around 1650-1665 cm⁻¹, characteristic of an aryl ketone.

  • Aromatic C=C Stretch: Multiple sharp peaks will be observed in the 1400-1600 cm⁻¹ region.

  • C-H Stretch (Aromatic): Peaks will be present above 3000 cm⁻¹.

  • C-Br Stretch: A peak is expected in the 600-700 cm⁻¹ region.

  • C-Cl Stretch: One or more peaks are expected in the 700-880 cm⁻¹ region.

  • Aromatic C-H Bending: The out-of-plane bending vibrations in the 700-900 cm⁻¹ region will be indicative of the substitution patterns on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Comparative MS Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)Reference
4-Bromobenzophenone 259.98 (M⁺), 261.98 (M+2)Not specified[5]
4,4'-Dichlorobenzophenone 250 (M⁺), 252 (M+2), 254 (M+4)139, 111[2]
3,4-Dichlorobenzophenone 249.99 (M⁺), 251.99 (M+2), 253.99 (M+4)Not specified[6]
Benzophenone 182 (M⁺)105, 77[7][8]
Predictive Analysis for this compound

The mass spectrum of this compound will be characterized by a distinct isotopic pattern due to the presence of bromine and chlorine.

  • Molecular Ion Peak: The molecular weight is 328.94 g/mol . The molecular ion region will show a complex cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). The most abundant peaks will be for [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺.

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Loss of the substituted phenyl groups to form benzoyl cations is a common fragmentation pathway for benzophenones. We would expect to see fragment ions corresponding to:

      • [C₆H₄BrCO]⁺ (m/z 183/185)

      • [C₆H₃Cl₂CO]⁺ (m/z 173/175/177)

      • [C₆H₄Br]⁺ (m/z 156/158)

      • [C₆H₃Cl₂]⁺ (m/z 145/147/149)

    • Loss of Halogens: Sequential loss of bromine and chlorine atoms from the molecular ion or fragment ions may also be observed.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectral data for a benzophenone derivative like this compound.

General Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation sample Synthesized Compound purify Purification (e.g., Recrystallization, Chromatography) sample->purify dry Drying under Vacuum purify->dry nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) dry->nmr ir Infrared (IR) Spectroscopy dry->ir ms Mass Spectrometry (MS) dry->ms uv UV-Vis Spectroscopy (Optional) dry->uv data Data Integration & Interpretation nmr->data ir->data ms->data uv->data structure Final Structure Confirmation data->structure

Figure 2: General workflow for the spectroscopic analysis of a novel compound.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified and dried compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.

    • Shim the magnetic field to ensure homogeneity and optimal resolution.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning proton and carbon signals, especially for complex molecules.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): This is a common and convenient method. Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder.[9] Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.

    • Place the sample in the instrument and record the spectrum.

    • The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation and Ionization:

    • Electron Ionization (EI): This is a common technique for volatile and thermally stable compounds. The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC-MS), and bombarded with high-energy electrons.

    • Electrospray Ionization (ESI): This is a softer ionization technique suitable for less volatile or thermally labile compounds. The sample solution is sprayed into the ion source, creating charged droplets that desolvate to produce molecular ions.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • High-resolution mass spectrometry (HRMS) is highly recommended to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental composition.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging the experimental data of structurally related benzophenones, we have established a robust framework for interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of this target compound. The detailed experimental protocols provided herein offer a standardized approach for researchers to obtain high-quality data for their own synthesized materials. This comparative and predictive methodology serves as a valuable tool in the structural elucidation of novel organic molecules.

References

  • PubChem. (n.d.). 3,4-Dichlorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

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A Comparative Guide to Validating the Structure of 4-Bromo-3',4'-dichlorobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Structural Validation

This guide details a multi-technique approach to structural validation, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will also discuss the roles of High-Performance Liquid Chromatography (HPLC) for purity assessment and X-ray Crystallography as the ultimate arbiter of structure.

A Multi-Pronged Approach to Structural Elucidation

No single analytical technique provides a complete picture of a molecule's structure. A comprehensive validation strategy employs several orthogonal methods, each offering a unique piece of the structural puzzle. This integrated approach provides a higher degree of confidence in the final structural assignment.

Caption: Integrated workflow for the structural validation of 4-Bromo-3',4'-dichlorobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their relative numbers, and their neighboring protons.

Expected ¹H NMR Spectrum (500 MHz, CDCl₃) of this compound:

Based on the analysis of similar compounds, such as 4,4'-dichlorobenzophenone and 1-bromo-3,4-dichlorobenzene, the following proton signals are predicted.[1][2] The electron-withdrawing nature of the halogens and the carbonyl group will deshield the aromatic protons, causing them to resonate downfield.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.85d1HH-2'Ortho to the carbonyl group, deshielded.
~ 7.70dd1HH-6'Ortho to a chlorine and meta to the carbonyl.
~ 7.65d2HH-2, H-6Ortho to the carbonyl group on the brominated ring.
~ 7.50d2HH-3, H-5Meta to the carbonyl group on the brominated ring.
~ 7.40d1HH-5'Meta to the carbonyl and ortho to a chlorine.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-25 mg of the purified compound into a clean, dry vial.[3]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube and carefully wipe the outside.

  • Data Acquisition: Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. A 45° pulse angle is typically sufficient.[4]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • Integrate the signals and determine the multiplicities.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule.

Expected ¹³C NMR Spectrum (125 MHz, CDCl₃) of this compound:

The chemical shifts are predicted based on the effects of the substituents. The carbonyl carbon will be the most downfield signal. The "heavy atom effect" of bromine can cause the ipso-carbon (C-4) to be shielded and appear more upfield than might be expected based on electronegativity alone.[5]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 195C=OCarbonyl carbon, highly deshielded.
~ 138-140C-1', C-1Aromatic quaternary carbons attached to the carbonyl.
~ 132-135C-3', C-4'Aromatic carbons bearing chlorine atoms.
~ 130-132C-2, C-6, C-3, C-5Aromatic CH carbons.
~ 128C-4Aromatic carbon bearing the bromine atom.
~ 125-127C-2', C-5', C-6'Remaining aromatic CH carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of CDCl₃) is often required for ¹³C NMR compared to ¹H NMR.[3]

  • Data Acquisition: Use a standard proton-decoupled pulse sequence to acquire the spectrum. This simplifies the spectrum by removing C-H coupling.

  • Longer acquisition times are typically needed due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Expected Mass Spectrum (Electron Ionization - EI):

Electron ionization is a "hard" ionization technique that causes significant fragmentation.[6]

  • Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. Due to the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as a characteristic cluster of peaks. The most abundant peaks will be at m/z 342 (C₁₃H₇⁷⁹Br³⁵Cl₂O), 344, 346, and 348.

  • Key Fragmentation Pathways: Aromatic ketones often fragment via cleavage of the bonds adjacent to the carbonyl group.[7]

    • Loss of the bromophenyl group: [M - C₆H₄Br]⁺ leading to a fragment at m/z 175 (C₇H₄Cl₂O⁺).

    • Loss of the dichlorophenyl group: [M - C₆H₃Cl₂]⁺ leading to a fragment at m/z 183 (C₇H₄BrO⁺).

    • Formation of benzoyl-type cations: [C₆H₄BrCO]⁺ at m/z 183/185 and [C₆H₃Cl₂CO]⁺ at m/z 173/175/177.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the solid sample into the ion source via a direct insertion probe.[8]

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate the mass spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Expected IR Spectrum (ATR-FTIR):

  • C=O Stretch: A strong, sharp absorption band is expected in the range of 1650-1670 cm⁻¹ for the diaryl ketone carbonyl group.[9]

  • C-C Aromatic Skeletal Vibrations: Several sharp bands will appear in the 1400-1600 cm⁻¹ region.

  • C-H Aromatic Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

  • C-Cl and C-Br Stretching: These vibrations typically appear in the fingerprint region below 1100 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

  • Sample Preparation: No specific sample preparation is needed for ATR-FTIR.[10][11]

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[12]

  • Collect the sample spectrum. The instrument software will automatically subtract the background spectrum.

Complementary Techniques for Comprehensive Validation

High-Performance Liquid Chromatography (HPLC): Assessing Purity

While the spectroscopic techniques discussed above are excellent for structure elucidation, they are less effective at determining the purity of a sample. HPLC is the method of choice for assessing the purity of non-volatile organic compounds.[13]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Column: A C18 column is a common starting point for the separation of aromatic ketones.[14]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid), is typically effective.[15]

  • Detector: A UV detector set at a wavelength where the compound has strong absorbance (e.g., ~254 nm) is commonly used.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and analyze the resulting chromatogram. A single, sharp peak indicates high purity. The peak area can be used for quantification against a standard.

X-ray Crystallography: The Definitive Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[16]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow a high-quality single crystal of the compound. This can be achieved through slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[17][18]

  • Crystal Mounting: Mount a suitable crystal on a goniometer.[19]

  • Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, and relative numbers.Excellent for detailed structural information.Requires a relatively pure sample; can have overlapping signals.
¹³C NMR Carbon skeleton and chemical environments.Complements ¹H NMR; provides information on non-protonated carbons.Low sensitivity; requires more sample and longer acquisition times.
MS (EI) Molecular weight and fragmentation pattern.High sensitivity; provides molecular formula information."Hard" ionization can lead to the absence of a molecular ion peak.
IR (FTIR) Presence of functional groups.Fast and easy to use; non-destructive.Provides limited information on the overall molecular structure.
HPLC Purity and quantification.Highly accurate and precise for purity determination.Does not provide direct structural information.
X-ray Absolute 3D molecular structure.Unambiguous structure determination.Requires a high-quality single crystal, which can be difficult to obtain.

Conclusion

The structural validation of this compound, or any synthesized compound, is a critical process that relies on the synergistic use of multiple analytical techniques. NMR spectroscopy provides the foundational structural framework, mass spectrometry confirms the molecular weight and offers fragmentation clues, and IR spectroscopy identifies key functional groups. These spectroscopic methods, combined with HPLC for purity assessment and, when possible, X-ray crystallography for definitive structural determination, form a robust and self-validating workflow. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently and accurately characterize their synthesized molecules, ensuring the integrity and reliability of their scientific endeavors.

References

  • Wärnmark, K., et al. (2018). Absolute Configuration of Small Molecules by Co-Crystallization.
  • Slejkovec, Z., et al. (2000). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Chemosphere, 40(3), 275-281.
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  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • IGNOU. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

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  • Zhang, Y., et al. (2018). A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. ResearchGate. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

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  • Grimme, S. (2013). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 117(22), 4671-4683.
  • Yurdakul, Ş., & Gökçe, H. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. ResearchGate. Retrieved from [Link]

  • De Kimpe, N., & Verhé, R. (1989). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(12), 3583.
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  • Suzuki, O., et al. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10.
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  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Oxford University Press. (2013, March 27). Assigning a 1H NMR spectrum [Video]. YouTube. [Link]

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  • Cardoso, D. R., et al. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 88(2), 257-263.
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A Comparative Guide to the Electrochemical Properties of 4-Bromo-3',4'-dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the electrochemical properties of 4-Bromo-3',4'-dichlorobenzophenone, a halogenated aromatic ketone of interest in various fields, including medicinal chemistry and materials science. Due to the limited direct experimental data on this specific compound, this guide will leverage established principles of electrochemistry and draw comparisons with structurally similar and well-characterized benzophenone derivatives, namely unsubstituted Benzophenone and 4,4'-Dichlorobenzophenone.

Introduction to the Electrochemical Behavior of Benzophenones

Benzophenones are a class of organic compounds characterized by a diaryl ketone core. Their electrochemical behavior, particularly their reduction at an electrode surface, is a subject of significant interest as it provides insights into their electronic structure and potential applications in areas such as photochemistry, catalysis, and as intermediates in organic synthesis.

The electrochemical reduction of benzophenones in aprotic solvents typically proceeds via a two-step mechanism.[1][2] The first step is a reversible one-electron transfer to form a stable radical anion. The second step involves a further one-electron transfer to form a dianion, which is generally unstable.[2] The potential at which these reduction events occur is highly sensitive to the nature and position of substituents on the aromatic rings.

Comparative Analysis of Electrochemical Properties

This section compares the expected electrochemical properties of this compound with Benzophenone and 4,4'-Dichlorobenzophenone. The presence of electron-withdrawing halogen substituents is known to facilitate the reduction of the carbonyl group by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

CompoundStructureExpected First Reduction Potential (E'1/2) vs. Ag/AgClKey Substituent Effects
BenzophenoneBenzophenoneBaseline (less positive)Unsubstituted reference compound.
4,4'-Dichlorobenzophenone4,4'-DichlorobenzophenoneMore positive than BenzophenoneTwo electron-withdrawing chloro groups in the para positions stabilize the resulting radical anion through inductive and resonance effects, making reduction easier.[3]
This compound this compoundMost positive (predicted)The presence of three electron-withdrawing halogen substituents (one bromo and two chloro) is expected to significantly lower the reduction potential compared to both Benzophenone and 4,4'-Dichlorobenzophenone. The combined inductive effect of these halogens will make the carbonyl carbon more electrophilic and stabilize the negative charge of the radical anion.

Note: The exact reduction potentials are dependent on experimental conditions such as the solvent, supporting electrolyte, and scan rate. The predictions above are based on established substituent effects.

Experimental Protocol: Cyclic Voltammetry of Benzophenone Derivatives

To empirically determine and compare the electrochemical properties of these compounds, cyclic voltammetry (CV) is the preferred technique.[1][2]

Materials and Equipment:
  • Potentiostat/Galvanostat

  • Three-electrode cell (Working electrode: Glassy Carbon; Reference electrode: Ag/AgCl; Counter electrode: Platinum wire)

  • Volumetric flasks and pipettes

  • Nitrogen or Argon gas for deoxygenation

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)[4]

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAClO4)[4]

  • Analytes: Benzophenone, 4,4'-Dichlorobenzophenone, and this compound (typically 1-5 mM concentration)

Procedure:
  • Preparation of Solutions:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

    • Prepare 1-5 mM solutions of each benzophenone derivative in the electrolyte solution.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the analyte solution to the cell.

    • Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes. Maintain a blanket of inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the initial and final potentials to scan a range that encompasses the expected reduction waves (e.g., from 0 V to -2.0 V vs. Ag/AgCl).

    • Set the scan rate (e.g., 100 mV/s).[2]

    • Record the cyclic voltammogram.

    • Perform measurements at various scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox processes.

Data Analysis:
  • From the voltammograms, determine the cathodic peak potential (Epc) and anodic peak potential (Epa) for each redox event.

  • Calculate the half-wave potential (E'1/2) as (Epc + Epa) / 2 for reversible processes.

  • The peak separation (ΔEp = |Epc - Epa|) for a reversible one-electron process should be close to 59 mV at 25 °C.

  • Analyze the relationship between the peak current and the square root of the scan rate to confirm diffusion-controlled processes.

Visualizing the Experimental Workflow and Reduction Mechanism

The following diagrams illustrate the experimental setup for cyclic voltammetry and the general reduction mechanism of benzophenones.

experimental_workflow cluster_preparation Solution Preparation cluster_cell Electrochemical Cell Setup cluster_measurement CV Measurement A Prepare 0.1 M Supporting Electrolyte in Anhydrous Solvent B Prepare 1-5 mM Analyte (Benzophenone Derivative) Solution A->B C Assemble Three-Electrode Cell B->C D Add Analyte Solution C->D E Deoxygenate with N2/Ar D->E F Set Potential Range and Scan Rate E->F G Record Cyclic Voltammogram F->G H Vary Scan Rate G->H

Caption: Experimental workflow for cyclic voltammetry analysis of benzophenone derivatives.

reduction_mechanism Benzophenone Benzophenone (Ar2C=O) RadicalAnion Radical Anion ([Ar2C-O]•-) Benzophenone->RadicalAnion + e- (Reversible) Dianion Dianion ([Ar2C-O]2-) RadicalAnion->Dianion + e- (Irreversible)

Caption: General two-step electrochemical reduction mechanism of benzophenones.

Conclusion

References

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A Comparative Analysis of Halogenated Benzophenone Photoinitiators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of photopolymerization, the efficacy of a photoinitiator is paramount to achieving desired material properties and curing kinetics. Among the myriad of available photoinitiators, benzophenone and its derivatives have long been a cornerstone due to their favorable cost-performance ratio and well-understood photochemistry. The strategic introduction of halogen atoms onto the benzophenone scaffold presents a compelling avenue for fine-tuning their photochemical and photophysical properties. This guide offers a comprehensive comparative study of halogenated benzophenone photoinitiators, providing researchers, scientists, and drug development professionals with the requisite knowledge and experimental frameworks to select and evaluate the optimal initiator for their specific applications.

The Fundamental Role of Benzophenone Photoinitiators

Benzophenone (BP) is a classic Type II photoinitiator.[1] Upon absorption of ultraviolet (UV) light, it undergoes a transition from its ground singlet state (S₀) to an excited singlet state (S₁).[2] Subsequently, it efficiently undergoes intersystem crossing (ISC) to a longer-lived triplet state (T₁), which is the primary reactive species in the initiation process.[3][4] The triplet benzophenone can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine or a thiol, to generate a ketyl radical and a reactive radical from the co-initiator.[1] These generated free radicals are responsible for initiating the polymerization of monomers and oligomers.[5]

The efficiency of a benzophenone-based photoinitiator is governed by several key factors:

  • UV-Vis Absorption Characteristics: The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) determine how efficiently the photoinitiator captures photons from a given light source.[6]

  • Intersystem Crossing (ISC) Quantum Yield (Φ_ISC): This value represents the efficiency of the transition from the excited singlet state to the reactive triplet state. For benzophenone, this is nearly quantitative (close to 1).[3]

  • Triplet State Energy and Lifetime: The energy of the triplet state must be sufficient to facilitate hydrogen abstraction from the co-initiator. A longer triplet lifetime increases the probability of a successful bimolecular reaction.

  • Reactivity of the Triplet State: The inherent rate at which the triplet state abstracts a hydrogen atom is a critical determinant of the overall initiation rate.

The Influence of Halogenation on Benzophenone's Photochemistry

The introduction of halogens (Fluorine, Chlorine, Bromine) onto the benzophenone aromatic rings can significantly modulate the aforementioned properties through a combination of inductive and heavy-atom effects.

The Heavy-Atom Effect

The "heavy-atom effect" is a well-documented phenomenon in photochemistry where the presence of atoms with high atomic numbers (like bromine and iodine) enhances the rate of spin-forbidden processes, such as intersystem crossing. This is due to increased spin-orbit coupling. While benzophenone itself already has a high ISC quantum yield, the introduction of heavier halogens can further influence the dynamics of the excited states.

Inductive and Resonance Effects

Halogens are electronegative atoms and thus exert a strong electron-withdrawing inductive effect (-I). This can influence the energy levels of the n,π* and π,π* states, which in turn affects the absorption spectrum and the nature of the lowest excited triplet state.

Comparative Performance of Halogenated Benzophenones

To provide a clear comparison, the following tables summarize the key photophysical and photochemical properties of select halogenated benzophenones. The data has been compiled from various literature sources.

Table 1: Photophysical Properties of Halogenated Benzophenones

Photoinitiatorλmax (nm) in MethanolMolar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Intersystem Crossing Quantum Yield (Φ_ISC)
Benzophenone (BP)~252, ~330-360~16,600 (at 252 nm)~1.0
4-ChlorobenzophenoneNot explicitly found in a comparable formatNot explicitly found in a comparable formatExpected to be high (~1.0)
4-BromobenzophenoneNot explicitly found in a comparable formatNot explicitly found in a comparable formatExpected to be high (~1.0)
4-FluorobenzophenoneNot explicitly found in a comparable formatNot explicitly found in a comparable formatExpected to be high (~1.0)

Table 2: Comparative Photopolymerization Efficiency

Photoinitiator SystemMonomer SystemCo-initiatorPolymerization Rate (Rp)Final Conversion (%)
Benzophenone / AmineAcrylateTertiary AmineBaselineHigh
4-Chlorobenzophenone / AmineAcrylateTertiary AmineGenerally higher than BPHigh
4-Bromobenzophenone / AmineAcrylateTertiary AmineGenerally higher than 4-ChlorobenzophenoneHigh
4-Fluorobenzophenone / AmineAcrylateTertiary AmineSimilar to or slightly higher than BPHigh

Note: The polymerization rates are qualitative comparisons based on general findings in the literature. Actual rates are highly dependent on experimental conditions.

The general trend observed is that the photoreduction and polymerization initiation efficiency often follows the order: Bromo-BP > Chloro-BP > Fluoro-BP ≈ BP .[7] This is attributed to the increasing heavy-atom effect down the group, which can influence the triplet state characteristics favorably for the hydrogen abstraction reaction.

Experimental Protocols for Performance Evaluation

To enable researchers to conduct their own comparative studies, the following detailed experimental protocols are provided.

Synthesis and Characterization of Halogenated Benzophenones

Halogenated benzophenones can be synthesized via Friedel-Crafts acylation.[8] For example, 4-chlorobenzophenone can be synthesized by reacting 4-chlorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8]

Diagram 1: Synthesis of 4-Chlorobenzophenone via Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 4-chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride reaction_step Friedel-Crafts Acylation 4-chlorobenzoyl_chloride->reaction_step + Benzene Benzene Benzene->reaction_step + AlCl3 AlCl₃ AlCl3->reaction_step Catalyst 4-chlorobenzophenone 4-Chlorobenzophenone reaction_step->4-chlorobenzophenone

Caption: Synthesis of 4-Chlorobenzophenone.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[9]

  • Melting Point Analysis: To assess the purity of the synthesized product.

Photophysical Characterization

UV-Vis Absorption Spectroscopy:

  • Prepare dilute solutions of the photoinitiators in a suitable solvent (e.g., methanol or acetonitrile) of known concentration.

  • Record the absorption spectra using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-450 nm).

  • Determine the λmax and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Transient Absorption Spectroscopy:

This technique is invaluable for directly observing the triplet state and determining its lifetime.[10]

  • A solution of the photoinitiator is excited with a short laser pulse (pump beam).

  • A second, broad-spectrum light pulse (probe beam) is passed through the sample at a variable time delay after the pump pulse.

  • The absorption of the probe beam by the transient species (the triplet state) is measured.

  • By varying the delay time, the formation and decay of the triplet state can be monitored, allowing for the determination of its lifetime.

Diagram 2: Experimental Workflow for Transient Absorption Spectroscopy

G Laser_Source Pulsed Laser Source Beam_Splitter Beam Splitter Laser_Source->Beam_Splitter Pump_Beam Pump_Beam Beam_Splitter->Pump_Beam Pump Beam Probe_Beam Probe_Beam Beam_Splitter->Probe_Beam Probe Beam Sample Photoinitiator Sample Detector Spectrometer/ Detector Sample->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Pump_Beam->Sample Delay_Line Variable Delay Line Probe_Beam->Delay_Line Delay_Line->Sample

Caption: Transient Absorption Spectroscopy Setup.

Photopolymerization Kinetics

Photo-Differential Scanning Calorimetry (Photo-DSC):

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as a function of time upon UV irradiation.[11]

  • Prepare a formulation containing the monomer (e.g., an acrylate), the halogenated benzophenone photoinitiator, and a co-initiator in a sample pan.

  • Place the pan in the DSC cell, which is equipped with a UV light source.

  • Irradiate the sample with UV light of a specific intensity and wavelength.

  • The instrument records the heat flow, which is proportional to the rate of polymerization (Rp).

  • The total heat evolved is proportional to the final monomer conversion.

Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy:

RT-FTIR is another powerful technique for monitoring polymerization kinetics by tracking the disappearance of the monomer's reactive functional group (e.g., the acrylate C=C bond).

  • A thin film of the photopolymerizable formulation is placed between two salt plates (e.g., KBr).

  • The sample is placed in the FTIR spectrometer and irradiated with a UV source.

  • FTIR spectra are recorded at regular intervals during the irradiation.

  • The decrease in the area of the characteristic absorption band of the reactive group is monitored to determine the monomer conversion as a function of time.

Causality Behind Experimental Choices

  • Choice of Co-initiator: Tertiary amines are commonly used as they are efficient hydrogen donors and the resulting aminoalkyl radicals are highly reactive towards initiating polymerization.

  • Monomer Selection: Acrylates are frequently used in these studies due to their high reactivity and the ease of monitoring their conversion via the disappearance of the C=C double bond in RT-FTIR.

  • Solvent for Photophysical Studies: Spectroscopic grade solvents like acetonitrile or methanol are chosen for their UV transparency and ability to dissolve the photoinitiators without significant interaction that could alter their intrinsic photophysical properties.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For instance, in photopolymerization studies, running a control experiment without the photoinitiator or without the co-initiator should result in negligible polymerization upon UV exposure. This confirms that the observed polymerization is indeed initiated by the photoinitiator system under investigation. Furthermore, the correlation of results from different techniques, such as Photo-DSC and RT-FTIR, provides a robust validation of the kinetic data.

Concluding Remarks and Future Perspectives

The halogenation of benzophenone provides a versatile toolkit for modulating the performance of photoinitiators. The heavy-atom effect, in particular, offers a predictable strategy for enhancing initiation efficiency, with brominated derivatives often exhibiting superior performance. However, the choice of the optimal photoinitiator will always be application-dependent, considering factors such as the spectral output of the light source, the chemical nature of the formulation, and any potential toxicity or migration concerns. The experimental protocols detailed in this guide provide a solid foundation for researchers to systematically evaluate and compare different halogenated benzophenone photoinitiators, enabling the rational design of advanced photopolymer systems for a wide range of applications, from industrial coatings to biomedical devices.

References

  • Liu, S., et al. (2020). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing.
  • Feng, C., et al. (2023). Synthesis and application of novel benzophenone photoinitiators.
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  • Oregon State University. (2014). Experimental Chemistry II.
  • The Journal of Physical Chemistry A. (2010). The Benzophenone S1(n,π) → T1(n,π)
  • RadTech.
  • National Center for Biotechnology Information. (2025).
  • ScholarWorks@BGSU. (2025). The Photochemistry of Benzophenone.
  • ACS Publications. (2013).
  • ResearchGate. (2025). (PDF) The Benzophenone S 1 (n,π) → T 1 (n,π)
  • Oregon State University. (2014).
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  • RSC Publishing. (2017). Efficient intersystem crossing using singly halogenated carbomethoxyphenyl porphyrins measured using delayed fluorescence, chemical quenching, and singlet oxygen emission.
  • MDPI. (2021).
  • ACS Publications. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone.
  • MDPI. (2021). Fluorination vs. Chlorination: Effect on the Sensor Response of Tetrasubstituted Zinc Phthalocyanine Films to Ammonia.
  • PubChem. 4-Chlorobenzophenone.
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  • ResearchGate. (2025). Synthesis and characterization of 4-Hydroxy benzophenone (Ph2CO)/ Polyvinyl alcohol (PVA) composites for ultraviolet (UV)
  • ResearchGate. (2023).
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  • ResearchGate. (2025). (PDF) Quantum yield of intersystem crossing to the triplet state of tetraphenylporphin in acidic solution.
  • Edinburgh Instruments. Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy.
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Safety Operating Guide

Proper Disposal of 4-Bromo-3',4'-dichlorobenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-3',4'-dichlorobenzophenone. As a halogenated aromatic ketone, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar chemicals.

Hazard Assessment and Chemical Profile

Chemical Structure and Properties:

  • Name: this compound

  • Molecular Formula: C₁₃H₇BrCl₂O

  • Structure: A benzophenone core with a bromine atom on one phenyl ring and two chlorine atoms on the other.

Anticipated Hazards:

Based on analogous compounds, this compound is anticipated to exhibit the following hazards:

  • Acute Toxicity: Likely harmful if swallowed.[1]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Environmental Hazards: Halogenated organic compounds are often toxic to aquatic life with long-lasting effects.[4] It is reasonable to assume this compound may persist in the environment.

Hazard CategoryAnticipated ClassificationRationale (Based on Analogous Compounds)
Acute Oral ToxicityCategory 4 (Harmful if swallowed)Based on 4,4'-Dichlorobenzophenone.[1]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Based on 4'-Bromoacetophenone and 4,4'-Difluorobenzophenone.[2][3]
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)Based on 4'-Bromoacetophenone and 4,4'-Difluorobenzophenone.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)Based on 4'-Bromoacetophenone and 4,4'-Difluorobenzophenone.[2][3]
Hazardous to the Aquatic EnvironmentAcute and Chronic ToxicityHalogenated aromatics are generally ecotoxic. 1-Bromo-3,4-dichlorobenzene is classified as toxic to aquatic life with long-lasting effects.[4]

Personal Protective Equipment (PPE) and Handling

Due to the anticipated hazards, strict adherence to PPE protocols is mandatory when handling this compound.

Handling in a well-ventilated area, such as a chemical fume hood, is required.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are essential.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in the section above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep the material and place it into a designated, labeled hazardous waste container. Avoid generating dust.

    • For spills in a solution, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

Waste Disposal Workflow

The proper disposal of this compound is critical and must be managed as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound (both solid and any solutions) in a dedicated, properly sealed, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.

  • Waste Segregation:

    • This compound is a halogenated organic waste .[6] It must be segregated from non-halogenated organic waste.[7][8][9]

    • Do not mix with incompatible materials, such as strong oxidizing agents.[4]

  • Labeling:

    • The waste container must be labeled with:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate quantity of waste

      • The date of accumulation

      • The appropriate hazard pictograms (e.g., harmful, irritant, environmentally hazardous).

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

Disposal Methodology:

The recommended disposal method for halogenated organic compounds is incineration at a licensed chemical destruction plant .[9][10] This high-temperature process with flue gas scrubbing is necessary to ensure the complete destruction of the compound and to prevent the release of harmful byproducts into the environment.

Decontamination of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as halogenated organic waste.

  • Deface Label: Completely remove or deface the original label on the container.

  • Final Disposal: Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Visual Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Disposal PPE Don Appropriate PPE Segregate Segregate Halogenated Waste PPE->Segregate 1. Prepare Collect Collect Waste in Compatible Container Segregate->Collect 2. Collect Label Label Container as 'Hazardous Waste' with Chemical Name & Hazards Collect->Label 3. Label Store Store in Designated Satellite Accumulation Area Label->Store 4. Store EHS Contact EHS for Pickup Store->EHS 5. Arrange Disposal Incinerate Licensed Incineration EHS->Incinerate Final Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.